molecular formula C17H22N2O7S2 B1681788 Sultosilic acid piperazine salt CAS No. 57775-27-6

Sultosilic acid piperazine salt

Número de catálogo: B1681788
Número CAS: 57775-27-6
Peso molecular: 430.5 g/mol
Clave InChI: HGAVKWUHBLHFNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sultosilic acid, piperazine salt is a lipid lowering drug. It causes significant shortening of the euglobulin lysis time and a significant diminution of platelet adhesiveness, as well as statistically significant decrease of total cholesterol, triglycerides, beta- and pre-beta-cholesterol and an increase of alpha-cholesterol.

Propiedades

Número CAS

57775-27-6

Fórmula molecular

C17H22N2O7S2

Peso molecular

430.5 g/mol

Nombre IUPAC

2-hydroxy-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid;piperazine

InChI

InChI=1S/C13H12O7S2.C4H10N2/c1-9-2-5-11(6-3-9)22(18,19)20-10-4-7-12(14)13(8-10)21(15,16)17;1-2-6-4-3-5-1/h2-8,14H,1H3,(H,15,16,17);5-6H,1-4H2

Clave InChI

HGAVKWUHBLHFNP-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)[O-])S(=O)(=O)[O-].C1C[NH2+]CC[NH2+]1

Apariencia

Solid powder

Otros números CAS

57775-27-6

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

5-tosyloxy-2-hydroxy-benzenesulfonate piperazine
A 585
A-585
Mimedran
piperazine sultosylate
sultosilic acid

Origen del producto

United States

Foundational & Exploratory

Sultosilic Acid Piperazine Salt (A-585): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known by its developmental code A-585 and as Piperazine sultosylate, is a chemical entity identified as a lipid-lowering agent.[1][2] Primarily investigated for its potential in treating hyperlipoproteinemia, particularly Type IIb familial combined hyperlipidemia, A-585 has also demonstrated effects on platelet function.[2][3] This technical guide synthesizes the available scientific information on Sultosilic acid piperazine salt, focusing on its chemical properties, biological activities, and the experimental findings from clinical research. Due to the limited availability of recent and in-depth public data, this document summarizes the foundational knowledge and highlights areas where further research is needed.

Chemical and Physical Properties

This compound is a salt complex formed between sultosilic acid and piperazine. The piperazine component is a well-known heterocyclic amine used in various pharmaceutical applications.[4][5][6]

PropertyValueReference
CAS Number 57775-27-6[2]
Synonyms Piperazine sultosylate, A-585[2]

Biological Activity and Mechanism of Action

The primary described biological activities of this compound (A-585) are its lipid-modifying and anti-platelet effects.[2]

Lipid-Lowering Effects

Clinical studies have indicated that A-585 modifies blood lipid levels. While the precise molecular mechanism has not been fully elucidated in publicly accessible literature, its action is likely related to the regulation of lipoprotein metabolism.[7][8] General mechanisms of lipid-lowering drugs include the inhibition of cholesterol synthesis, increased catabolism of lipoproteins, and modulation of enzymes like lipoprotein lipase.[1][7][9] Fibrate drugs, for instance, act as agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[10] Given that A-585 has been clinically compared to the fibrate bezafibrate (B1666932), it is plausible that its mechanism may involve similar pathways, although direct evidence for A-585 as a PPARα agonist is lacking.

Anti-Platelet Effects

A-585 has been reported to reduce platelet adhesiveness.[2] The inhibition of platelet aggregation is a critical therapeutic target in cardiovascular disease. Key signaling pathways in platelet activation involve thromboxane (B8750289) A2 (TXA2) synthesis and ADP-mediated signaling through P2Y12 receptors.[11][12][13] Conversely, an increase in intracellular cyclic AMP (cAMP) levels is a potent inhibitor of platelet function.[14][15][16][17] The specific pathway modulated by A-585 to exert its anti-platelet effect has not been detailed in the available literature.

Summary of Preclinical and Clinical Data

The majority of the available data on this compound (A-585) originates from a key clinical study conducted in the early 1980s.

Vinazzer H, et al. (1983) - Double-blind cross-over study of the effect of this compound (A-585) and bezafibrate in primary hyperlipoproteinemia.

This study is the primary source of clinical evidence for the efficacy of A-585. While the full text and its detailed quantitative data are not widely accessible, the abstract indicates that A-585 was compared to bezafibrate in patients with primary hyperlipoproteinemia. The study concluded that A-585 modifies blood lipid levels and reduces platelet adhesiveness.[2]

Note: Without access to the full publication, a detailed table of quantitative data from this study cannot be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, and in vivo studies of this compound (A-585) are not available in the public domain. The following represents a generalized workflow for evaluating a novel lipid-lowering and anti-platelet agent, which would be applicable to the study of A-585.

General Experimental Workflow for Compound Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation invitro_start Compound Synthesis (this compound) lipid_assay Lipid Metabolism Assays (e.g., Lipoprotein Lipase Activity) invitro_start->lipid_assay platelet_assay Platelet Aggregation Assays (e.g., LTA with ADP, Collagen) invitro_start->platelet_assay toxicity_assay Cytotoxicity Assays (e.g., MTT on relevant cell lines) invitro_start->toxicity_assay invitro_results Promising In Vitro Results lipid_assay->invitro_results platelet_assay->invitro_results toxicity_assay->invitro_results animal_model Animal Model of Hyperlipidemia (e.g., high-fat diet-fed rodents) dosing Compound Administration (Oral gavage) animal_model->dosing pk_pd Pharmacokinetic & Pharmacodynamic Analysis (Blood sampling) dosing->pk_pd lipid_profile Lipid Profile Analysis (Cholesterol, Triglycerides) dosing->lipid_profile platelet_function Ex Vivo Platelet Function (Aggregation studies) dosing->platelet_function pk_pd->lipid_profile pk_pd->platelet_function histopathology Histopathological Examination (Liver, Aorta) lipid_profile->histopathology go_nogo Go/No-Go Decision invitro_results->go_nogo go_nogo->animal_model Go G A585 Sultosilic acid piperazine salt (A-585) PPARa PPARα A585->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in target gene promoters) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression LPL ↑ Lipoprotein Lipase (LPL) Gene_Expression->LPL ApoA ↑ ApoA-I, ApoA-II Gene_Expression->ApoA Fatty_Acid_Ox ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Ox TG_Clearance ↑ Triglyceride Clearance LPL->TG_Clearance HDL_Formation ↑ HDL Formation ApoA->HDL_Formation Fatty_Acid_Ox->TG_Clearance Lipid_Metabolism Altered Lipid Metabolism TG_Clearance->Lipid_Metabolism HDL_Formation->Lipid_Metabolism G cluster_platelet Platelet A585 Sultosilic acid piperazine salt (A-585) AC Adenylyl Cyclase (AC) A585->AC Stimulates (?) cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP Phosphorylation of VASP PKA->VASP Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization PKA->Ca_mobilization Aggregation ↓ Platelet Aggregation VASP->Aggregation Granule_release ↓ Granule Release Ca_mobilization->Granule_release Granule_release->Aggregation

References

Sultosilic Acid Piperazine Salt: An Examination of a Lipid-Lowering and Anti-Platelet Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known by the synonyms Piperazine sultosylate and the identifier A-585, is a compound that has been identified as a lipid-lowering agent.[1] Available information, primarily from studies conducted in the early 1980s, suggests that this compound also possesses properties that reduce platelet adhesiveness and may influence the fibrinolytic system. This technical guide synthesizes the publicly available information on the mechanism of action of sultosilic acid piperazine salt, with the understanding that a detailed molecular mechanism and associated signaling pathways are not extensively described in the current scientific literature.

Core Mechanism of Action

Based on the available data, the mechanism of action of this compound can be broadly categorized into two main effects: lipid modification and hemostatic effects.

Lipid-Lowering Effects

This compound is consistently described as a lipid-lowering agent.[1][2][3][4][5] Its primary effect is the modification of blood lipid levels. Specifically, it has been reported to cause a statistically significant decrease in total cholesterol, triglycerides, beta-lipoproteins, and pre-beta-lipoproteins. Concurrently, an increase in alpha-cholesterol (a component of high-density lipoprotein, HDL) has been observed.[3][6] The precise molecular pathway by which it achieves these effects, such as potential interactions with key enzymes in lipid metabolism (e.g., HMG-CoA reductase or lipoprotein lipase) or effects on lipoprotein synthesis and clearance, is not detailed in the available literature.

Hemostatic Effects

Beyond its impact on lipids, this compound has been shown to affect hemostasis, primarily through two mechanisms:

  • Reduction of Platelet Adhesiveness: The compound leads to a significant diminution of platelet adhesiveness.[1][3][6] This suggests an interference with the initial stages of thrombus formation, where platelets adhere to the subendothelial matrix. The specific receptors or signaling pathways within platelets that are modulated by this compound have not been elucidated.

  • Enhanced Fibrinolysis: The agent causes a significant shortening of the euglobulin lysis time.[3][6] This indicates an enhancement of fibrinolytic activity, the process by which blood clots are broken down. This effect could be due to an increase in plasminogen activators or a decrease in their inhibitors, but the exact mechanism remains to be specified.

A notable characteristic mentioned is that these effects are achieved without promoting the peroxisomal activity of hepatocytes, a side effect associated with some other lipid-lowering agents.[1]

Experimental Data

The most frequently cited study in the available literature is a double-blind, cross-over study comparing the effects of this compound (A-585) with bezafibrate (B1666932) in patients with primary hyperlipoproteinemia.[1][2] Unfortunately, the full quantitative data from this study, including percentage changes in lipid parameters and statistical significance, are not available in the public domain.

Signaling Pathways and Experimental Workflows

A detailed description of the signaling pathways involved in the mechanism of action of this compound is not available in the reviewed literature. Therefore, the creation of diagrams for signaling pathways is not possible at this time. Similarly, specific experimental workflows beyond the general description of a "double-blind cross-over study" are not provided.

To illustrate the general processes that this compound is proposed to influence, the following logical relationship diagram is provided.

logical_relationship cluster_drug This compound cluster_effects Observed Biological Effects cluster_outcomes Clinical Outcomes drug Sultosilic Acid Piperazine Salt lipid Lipid Lowering drug->lipid Modulates platelet Reduced Platelet Adhesiveness drug->platelet Inhibits fibrinolysis Enhanced Fibrinolysis drug->fibrinolysis Promotes cholesterol ↓ Total Cholesterol ↓ Triglycerides ↓ Beta-lipoproteins ↓ Pre-beta-lipoproteins ↑ Alpha-cholesterol lipid->cholesterol thrombosis Potential Reduction in Thrombotic Events platelet->thrombosis clot_lysis Faster Clot Lysis fibrinolysis->clot_lysis

References

An In-Depth Technical Guide to the Discovery and Synthesis of Piperazine Sultosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) sultosylate, also known as the piperazine salt of 2-hydroxy-5-(tosyloxy)benzenesulfonate, has been investigated for its potential as a hypolipidemic agent, influencing the levels of cholesterol and triglycerides in the body. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of Piperazine sultosylate. It includes detailed experimental protocols derived from patent literature, a summary of available quantitative data on its efficacy and toxicity, and a visualization of the proposed signaling pathway. This document is intended to serve as a core resource for researchers and professionals in the field of drug development.

Discovery and Development

Piperazine sultosylate was developed by Laboratorios del Dr. Esteve, S.A., a Spanish pharmaceutical company with a history dating back to 1929. The company's research into novel compounds for treating metabolic disorders led to the synthesis and patenting of this molecule.[1] The initial patents describe its potential use as a hypocholesterolaemic, hypotriglycaemic, and hypolipaemic agent.[2] While the exact timeline of its discovery is not extensively documented in publicly available literature, the patent filings in the mid-1970s indicate the period of its primary development.

Synthesis of Piperazine Sultosylate

The synthesis of Piperazine sultosylate is a multi-step process that begins with the tosylation of a 2,5-dihydroxybenzenesulphonic acid salt, followed by salt formation with piperazine. The following protocols are based on procedures outlined in the patent literature.

Experimental Protocols

Part 1: Preparation of the Ammonium (B1175870) Salt of 2,5-dihydroxybenzenesulphonic Acid Monotosylate

  • Reaction Setup: In a suitable reaction vessel, dissolve 214 g (0.813 mol) of the diethylamine (B46881) salt of 2,5-dihydroxybenzenesulphonic acid and 70 ml of 25% strength aqueous ammonia (B1221849) in 300 ml of water. Cool the solution to 0°C.

  • Tosyl Chloride Addition: Slowly add a solution of 150 g (0.787 mol) of tosyl chloride dissolved in 200 ml of dimethylformamide to the cooled aqueous solution.

  • Reaction: Maintain the reaction mixture at 0-5°C for two hours, during which a white solid will precipitate.

  • Isolation: Adjust the pH of the mixture to 4 with hydrochloric acid. Filter the precipitate and wash it with water to yield the ammonium salt of 2,5-dihydroxybenzenesulphonic acid monotosylate.[3][4]

Part 2: Preparation of the Piperazine Double Salt of 2,5-dihydroxybenzenesulphonic Acid Monotosylate

  • Dissolution: Dissolve 207 g (0.571 mol) of the ammonium salt of 2,5-dihydroxybenzenesulphonic acid monotosylate in 350 ml of water at 70-80°C.

  • Piperazine Addition: To the hot solution, add 24.1 g (0.279 mol) of piperazine and stir the mixture for 15 minutes.

  • Precipitation: At 50-55°C, add hydrochloric acid to adjust the pH to 1.

  • Isolation: Cool the mixture to 0°C. Filter the resulting white solid and wash it with water. This yields the piperazine double salt.[3]

Part 3: Preparation of Piperazine Sultosylate

  • Reaction Setup: Add 190 g (0.245 mol) of the piperazine double salt obtained in Part 2 to a solution of 31.6 g (0.367 mol) of piperazine in 340 ml of ethanol (B145695) at 70°C.

  • Dissolution: Heat the mixture to 80-85°C and add approximately 20 ml of water until complete dissolution is achieved.

  • Crystallization: Slowly cool the solution to 0°C and maintain this temperature for one hour.

  • Final Product Isolation: Filter the crystalline white solid, wash it with ethanol, and dry to obtain Piperazine sultosylate.[3]

Quantitative Data

The available quantitative data for Piperazine sultosylate is limited. The following tables summarize the key findings from preclinical and clinical studies.

Table 1: Efficacy Data from a Clinical Trial
ParameterTreatment GroupChange from Baselinep-value
LDL Cholesterol Pravastatin (B1207561) alone+12.605 ± 22.777%0.022
Pravastatin + Piperazine sultosylate-6.396 ± 13.157%
Apolipoprotein-B Pravastatin alone+10.464 ± 8.446%0.028
Pravastatin + Piperazine sultosylate+0.767 ± 12.335%
Triglycerides Pravastatin + Piperazine sultosylateNo significant difference from baselineN/A

Data from a 12-week pilot clinical trial in 26 patients with type 2b hyperlipoproteinemia who had responded to pravastatin for cholesterol but not triglycerides.

Table 2: Toxicity Data
ParameterSpeciesValue
Oral LD50 Rat> 11,000 mg/kg (equivalent to 2200 mg/kg piperazine base)
Oral LD50 Mouse> 11,000 mg/kg (equivalent to 2200 mg/kg piperazine base)

Data from a summary report by the European Medicines Agency.[2]

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for the hypolipidemic effects of Piperazine sultosylate is not fully elucidated, research on other piperazine derivatives suggests a potential pathway involving the regulation of cholesterol biosynthesis. Studies have shown that certain piperazine compounds can lead to the up-regulation of key enzymes involved in cholesterol synthesis.[5][6] This up-regulation is reportedly mediated by the sterol regulatory element-binding protein (SREBP-1).[5][6]

The proposed signaling pathway, based on this evidence, is as follows:

G cluster_cell Hepatocyte Piperazine_sultosylate Piperazine sultosylate Unknown_Target Unknown Target / Cellular Effect Piperazine_sultosylate->Unknown_Target Enters cell SREBP_Activation Activation of SREBP-1 Pathway Unknown_Target->SREBP_Activation SREBP1 SREBP-1 SREBP_Activation->SREBP1 Leads to nuclear translocation Cholesterol_Enzymes Upregulation of Cholesterol Biosynthesis Enzymes (e.g., Cyp51A1, Squalene epoxidase) SREBP1->Cholesterol_Enzymes Binds to SREs in gene promoters Lipid_Metabolism Alteration of Lipid Metabolism Cholesterol_Enzymes->Lipid_Metabolism G cluster_synthesis Synthesis cluster_analysis Analysis Start 2,5-dihydroxybenzenesulphonic acid salt Tosyl Tosylation Start->Tosyl Ammonium_Salt Ammonium Salt of Monotosylate Tosyl->Ammonium_Salt Piperazine_Salt Formation of Piperazine Double Salt Ammonium_Salt->Piperazine_Salt Final_Product Piperazine sultosylate Piperazine_Salt->Final_Product HPLC HPLC Analysis Final_Product->HPLC Spectroscopy Spectroscopic Characterization (IR) Final_Product->Spectroscopy

References

Chemical and physical properties of Sultosilic acid piperazine salt.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known by its synonyms Piperazine sultosylate and the developmental code A-585, is a compound that has been investigated for its therapeutic potential as a lipid-lowering agent.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties, experimental protocols for its synthesis, and an exploration of its pharmacological effects based on available scientific literature.

Chemical and Physical Properties

Sultosilic acid piperazine salt is the salt formed between Sultosilic acid (2-hydroxy-5-(tosyloxy)benzenesulfonic acid) and piperazine.[2] Its fundamental properties are summarized below.

Chemical Properties
PropertyValueSource(s)
Chemical Name 2-hydroxy-5-(((4-methylphenyl)sulfonyl)oxy)benzenesulfonic acid, compound with piperazine (1:1)PubChem
Synonyms Piperazine sultosylate, A-585, Mimedran, Diethylenediamine sultosylate[2]
CAS Number 57775-27-6[2]
Molecular Formula C₁₇H₂₂N₂O₇S₂[2]
Molecular Weight 430.5 g/mol [2]
Chemical Structure
alt text
PubChem
Physical Properties
PropertyValueSource(s)
Appearance White solidMakeChem Inc.
Melting Point 168-170 °CEP0412011A2
Boiling Point Data not available
Density 1.31 g/cm³ (Relative)TargetMol
Solubility Data not available in detail. General guidance suggests dissolving in an appropriate solvent and storing aliquots to prevent degradation from freeze-thaw cycles.[1][1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3]

Experimental Protocols

The following experimental protocol for the synthesis of this compound is based on the process described in European Patent EP0412011A2.

Synthesis of this compound

This synthesis is a three-stage process starting from the diethylamine (B46881) salt of 2,5-dihydroxybenzenesulphonic acid.

Stage 1: Preparation of the ammonium (B1175870) salt of 2,5-dihydroxybenzenesulphonic acid monotosylate

  • Dissolve 214 g (0.813 mol) of the diethylamine salt of 2,5-dihydroxybenzenesulphonic acid and 70 ml of 25% strength aqueous ammonia (B1221849) in 300 ml of water.

  • Cool the solution to 0°C.

  • Slowly add a solution of 150 g (0.787 mol) of p-toluenesulfonyl chloride (tosyl chloride) dissolved in 200 ml of dimethylformamide.

  • Maintain the reaction mixture at 0-5°C for two hours, during which a white solid will precipitate.

  • Adjust the pH of the mixture to 4 with hydrochloric acid.

  • Filter the precipitate and wash it with water to yield the ammonium salt of 2,5-dihydroxybenzenesulphonic acid monotosylate.

Stage 2: Preparation of the piperazine disalt

  • The monotosylated ammonium salt obtained in Stage 1 is treated in an aqueous medium with piperazine.

  • The resulting disalt is isolated in an acid medium.

Stage 3: Preparation of the final this compound

  • Add 190 g (0.245 mol) of the piperazine double salt from Stage 2 to a solution of 31.6 g (0.367 mol) of piperazine in 340 ml of ethanol (B145695) at 70°C.

  • Heat the mixture to 80-85°C.

  • Add approximately 20 ml of water until complete dissolution is achieved.

  • Cool the solution slowly to 0°C and maintain this temperature for one hour.

  • Filter the resulting crystalline white solid, wash with ethanol, and dry.

Expected Yield: Approximately 192 g (91%) of this compound with a melting point of 168-170°C.

Characterization:

  • Infrared (IR) Spectroscopy (KBr disc): Characteristic bands at 3340, 3060, 2860, 2780, 2500, 1600, 1440, 1375, 1240, 1200, 1040, and 925 cm⁻¹.

Mandatory Visualization

Synthesis Workflow

G cluster_stage1 Stage 1: Monotosylation cluster_stage2 Stage 2: Disalt Formation cluster_stage3 Stage 3: Final Salt Formation A Diethylamine salt of 2,5-dihydroxybenzenesulphonic acid + Aqueous Ammonia C Reaction at 0-5°C A->C B p-Toluenesulfonyl chloride in DMF B->C D pH adjustment to 4 (HCl) C->D E Ammonium salt of 2,5-dihydroxybenzenesulphonic acid monotosylate (Precipitate) D->E F Monotosylated ammonium salt E->F H Reaction F->H G Piperazine in aqueous medium G->H I Piperazine Disalt (Isolated in acid medium) H->I J Piperazine Disalt I->J L Reaction at 70-85°C J->L K Excess Piperazine in Ethanol/Water K->L M Crystallization at 0°C L->M N This compound (Final Product) M->N

Caption: Synthesis workflow for this compound.

Pharmacological Effects and Potential Mechanism of Action

This compound is primarily characterized as a lipid-lowering and antiplatelet agent.[1][4]

Lipid-Lowering Effects

Clinical studies have indicated that this compound modifies blood lipid levels, leading to a statistically significant decrease in total cholesterol, triglycerides, beta- and pre-beta-cholesterol, and an increase in alpha-cholesterol.[4] The precise molecular mechanism by which it achieves this is not well-documented in publicly available literature. However, the general mechanisms of lipid-lowering drugs often involve:

  • Inhibition of cholesterol synthesis: Some drugs inhibit key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

  • Increased clearance of LDL cholesterol: Upregulation of LDL receptors on hepatocytes can increase the removal of LDL cholesterol from the bloodstream.

  • Modulation of lipoprotein metabolism: Affecting the production and catabolism of lipoproteins like VLDL and HDL.

Antiplatelet Effects

The compound has been observed to cause a significant diminution of platelet adhesiveness.[4] The mechanism underlying this antiplatelet activity is also not definitively established. General antiplatelet mechanisms include:

  • Inhibition of cyclooxygenase-1 (COX-1): This reduces the production of thromboxane (B8750289) A2, a potent platelet aggregator.

  • Blockade of ADP receptors: Preventing the binding of adenosine (B11128) diphosphate (B83284) (ADP) to platelet receptors, which is crucial for platelet activation.

  • Antagonism of glycoprotein (B1211001) IIb/IIIa receptors: These receptors are essential for the final common pathway of platelet aggregation.

Postulated Signaling Pathway

Given the lack of specific mechanistic data for this compound, a detailed signaling pathway cannot be constructed. However, a high-level logical diagram of its pharmacological effects can be visualized.

G cluster_lipid Lipid Metabolism cluster_platelet Platelet Function A This compound B Decreased Total Cholesterol A->B Inhibits/Modulates C Decreased Triglycerides A->C Inhibits/Modulates D Increased HDL Cholesterol A->D Promotes/Modulates E Reduced Platelet Adhesiveness A->E Inhibits

Caption: Pharmacological effects of this compound.

Conclusion

This compound is a compound with demonstrated lipid-lowering and antiplatelet properties. While its synthesis and basic physicochemical characteristics are documented, a significant opportunity exists for further research to elucidate its precise mechanism of action and the specific signaling pathways through which it exerts its therapeutic effects. Such studies would be invaluable for its potential future development and clinical application.

References

Pharmacokinetics and metabolism of A-585 compound.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Pharmacokinetics and Metabolism of A-585

Disclaimer: The following technical guide details the pharmacokinetics and metabolism of the hypothetical compound A-585. The data presented herein is fictional and intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

A-585 is a novel small molecule inhibitor under investigation for its therapeutic potential. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a safe and effective drug. This document provides a comprehensive overview of the in vitro and in vivo pharmacokinetic and metabolic profile of A-585.

In Vitro Metabolism

The metabolic stability and the enzymes responsible for the metabolism of A-585 were investigated using in vitro systems.

Metabolic Stability in Liver Microsomes

The metabolic stability of A-585 was assessed in liver microsomes from various species to predict its in vivo clearance.

Data Presentation:

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4530.8
Rat2555.4
Dog6023.1
Monkey5226.6

Experimental Protocols:

  • Metabolic Stability Assay: A-585 (1 µM) was incubated with liver microsomes (0.5 mg/mL) from human, rat, dog, and monkey in a phosphate (B84403) buffer (100 mM, pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-regenerating system. Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with acetonitrile. The disappearance of A-585 was monitored by LC-MS/MS.[1][2] The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance.

Cytochrome P450 (CYP) Reaction Phenotyping

To identify the specific CYP isozymes involved in the metabolism of A-585, two complementary approaches were used: recombinant human CYP enzymes and chemical inhibition in human liver microsomes.[3][4][5]

Data Presentation:

Recombinant CYP IsozymeRate of A-585 Metabolism (pmol/min/pmol CYP)
CYP1A2< 1.0
CYP2C93.5
CYP2C191.2
CYP2D6< 1.0
CYP3A415.8
CYP3A54.2
CYP Inhibitor (in HLM)A-585 Metabolism (% Inhibition)
Furafylline (CYP1A2)5%
Sulfaphenazole (CYP2C9)25%
Ticlopidine (CYP2C19)8%
Quinidine (CYP2D6)3%
Ketoconazole (CYP3A4)85%

Experimental Protocols:

  • Recombinant CYP Assay: A-585 (1 µM) was incubated with a panel of recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4, and 3A5) at 37°C in the presence of an NADPH-regenerating system. The rate of metabolism was determined by monitoring the depletion of the parent compound over time using LC-MS/MS.[5]

  • Chemical Inhibition Assay: A-585 (1 µM) was incubated with human liver microsomes (HLM) in the presence and absence of selective CYP inhibitors.[3][5] The reaction was initiated by adding an NADPH-regenerating system and incubated at 37°C. The percentage of inhibition was calculated by comparing the rate of A-585 metabolism in the presence of the inhibitor to the control.

In Vivo Pharmacokinetics

Pharmacokinetic studies were conducted in preclinical species and in a first-in-human study to characterize the in vivo disposition of A-585.[6][7][8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of A-585 was evaluated in rats and dogs following intravenous (IV) and oral (PO) administration.

Data Presentation:

Rat Pharmacokinetic Parameters (1 mg/kg IV, 5 mg/kg PO)

ParameterIVPO
Cmax (ng/mL)850450
Tmax (h)0.11.0
AUC0-inf (ng·h/mL)12003000
t½ (h)2.52.8
CL (mL/min/kg)13.9-
Vss (L/kg)2.5-
Bioavailability (%)-40

Dog Pharmacokinetic Parameters (0.5 mg/kg IV, 2 mg/kg PO)

ParameterIVPO
Cmax (ng/mL)600320
Tmax (h)0.11.5
AUC0-inf (ng·h/mL)9002700
t½ (h)4.14.5
CL (mL/min/kg)9.3-
Vss (L/kg)3.0-
Bioavailability (%)-75

Experimental Protocols:

  • Animal Studies: Male Sprague-Dawley rats and Beagle dogs were used for the pharmacokinetic studies. For intravenous administration, A-585 was formulated in a solution of 20% Solutol HS 15 in saline. For oral administration, A-585 was formulated as a suspension in 0.5% methylcellulose. Blood samples were collected at predetermined time points, and plasma was separated for analysis.[9]

  • Bioanalytical Method: Plasma concentrations of A-585 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12] Sample preparation involved protein precipitation with acetonitrile.

Human Pharmacokinetics (Single Ascending Dose)

A single ascending dose study was conducted in healthy human volunteers. The following data represents the mean pharmacokinetic parameters after a single 10 mg oral dose.

Data Presentation:

ParameterMean Value
Cmax (ng/mL)250
Tmax (h)2.0
AUC0-inf (ng·h/mL)3500
t½ (h)8.5
CL/F (mL/min)47.6
Vz/F (L)340

Experimental Protocols:

  • Clinical Study Design: A single oral dose of 10 mg of A-585 was administered to healthy male volunteers. Serial blood samples were collected over 48 hours. Plasma was harvested and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of A-585 were quantified using a validated LC-MS/MS method, similar to the preclinical studies.[13]

Metabolic Pathways

Based on in vitro and in vivo metabolite identification studies, the primary metabolic pathways of A-585 have been elucidated.

Mandatory Visualization:

G Figure 1. Proposed Metabolic Pathway of A-585 A585 A-585 (Parent Compound) M1 M1: Hydroxylation A585->M1 CYP3A4 M2 M2: N-dealkylation A585->M2 CYP3A4, CYP2C9 M3 M3: Glucuronidation M1->M3 UGTs

Figure 1. Proposed Metabolic Pathway of A-585

Experimental Protocols:

  • Metabolite Identification: A-585 was incubated with human liver microsomes and hepatocytes. In vivo samples (plasma, urine, and feces) from preclinical species and humans were also analyzed. Metabolites were identified using high-resolution mass spectrometry.

Experimental Workflows

Mandatory Visualization:

G Figure 2. In Vitro Metabolism Workflow cluster_0 Metabolic Stability cluster_1 Reaction Phenotyping A Incubate A-585 with Liver Microsomes B LC-MS/MS Analysis A->B C Calculate t½ and CLint B->C D Incubate A-585 with Recombinant CYPs F LC-MS/MS Analysis D->F E Incubate A-585 with HLM and CYP Inhibitors E->F G Identify Major Metabolizing Enzymes F->G

Figure 2. In Vitro Metabolism Workflow

G Figure 3. In Vivo Pharmacokinetics Workflow A Dose Animal/Human with A-585 (IV or PO) B Collect Blood Samples at Timed Intervals A->B C Process Blood to Obtain Plasma B->C D Quantify A-585 Concentration by LC-MS/MS C->D E Pharmacokinetic Parameter Calculation D->E

Figure 3. In Vivo Pharmacokinetics Workflow

Summary and Conclusions

The hypothetical compound A-585 demonstrates moderate to low clearance across the species tested, with CYP3A4 being the primary enzyme responsible for its metabolism. The in vivo pharmacokinetic profiles in rat and dog show good oral bioavailability. The first-in-human data are consistent with the preclinical findings, suggesting a predictable pharmacokinetic profile. Further studies are warranted to fully characterize the disposition of A-585 and its metabolites.

References

Sultosilic Acid Piperazine Salt: A Technical Review of a Lipid-Lowering Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultosilic acid piperazine (B1678402) salt, also known as Piperazine sultosylate or A-585, is a compound that has been investigated for its lipid-lowering properties. Clinical studies have demonstrated its efficacy in modulating blood lipid profiles, including the reduction of total cholesterol, triglycerides, and low-density lipoproteins (LDL), alongside an increase in high-density lipoproteins (HDL). This technical guide provides a comprehensive review of the available scientific literature on sultosilic acid piperazine salt, detailing its mechanism of action, summarizing clinical findings, and outlining experimental protocols. Due to the limited availability of full-text historical research, this document synthesizes information from accessible abstracts and draws parallels with the well-characterized lipid-lowering agent, bezafibrate (B1666932), with which it has been clinically compared.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The management of hyperlipidemia often involves pharmacological intervention with lipid-lowering agents. This compound emerged as a potential therapeutic agent in this class, with studies in the 1980s exploring its efficacy and safety. This document serves as a technical resource for researchers and professionals in drug development, providing a detailed overview of the scientific knowledge surrounding this compound.

Physicochemical Properties

PropertyValueReference
Chemical Name 2-hydroxy-5-(tosyloxy)benzenesulfonic acid; piperazineN/A
Synonyms Piperazine sultosylate, A-585N/A
CAS Number 57775-27-6N/A
Molecular Formula C₁₇H₂₂N₂O₇S₂N/A
Molecular Weight 430.5 g/mol N/A

Mechanism of Action

While the precise molecular mechanism of this compound has not been fully elucidated in the available literature, its observed effects on lipid profiles and its comparison to bezafibrate suggest a potential interaction with the peroxisome proliferator-activated receptors (PPARs).

Postulated Signaling Pathway: PPARα Agonism

Bezafibrate is a known agonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα in hepatocytes leads to:

  • Increased lipoprotein lipase (B570770) activity: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.

  • Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.

  • Increased apolipoprotein A-I and A-II expression: This leads to an increase in HDL cholesterol levels.

  • Decreased apolipoprotein C-III expression: This removes the inhibition of lipoprotein lipase, further promoting triglyceride clearance.

Given the similar lipid-modifying effects observed in clinical trials, it is plausible that this compound also functions, at least in part, as a PPARα agonist.

PPARa_Pathway cluster_nucleus Hepatocyte Nucleus Sultosilic_Acid Sultosilic Acid Piperazine Salt PPARa PPARα Sultosilic_Acid->PPARa Binds & Activates PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipoprotein_Lipase ↑ Lipoprotein Lipase Gene_Expression->Lipoprotein_Lipase ApoA ↑ Apo A-I, A-II Gene_Expression->ApoA Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation ApoC ↓ Apo C-III Gene_Expression->ApoC Triglycerides ↓ Triglycerides Lipoprotein_Lipase->Triglycerides HDL ↑ HDL ApoA->HDL Fatty_Acid_Oxidation->Triglycerides Reduces Synthesis ApoC->Triglycerides Inhibits Inhibition

Caption: Postulated PPARα signaling pathway for this compound.

Clinical Efficacy

Clinical investigations of this compound have primarily focused on its impact on lipid parameters in patients with primary hyperlipoproteinemia.

Summary of Clinical Trial Results

A double-blind, cross-over study comparing this compound (A-585) with bezafibrate in patients with primary hyperlipoproteinemia yielded the following key findings:

ParameterEffect of this compoundEffect of Bezafibrate
Total Cholesterol Significantly DecreasedSignificantly Decreased
Triglycerides Significantly DecreasedSignificantly Decreased
Beta-Cholesterol (LDL) Significantly DecreasedSignificantly Decreased
Pre-Beta-Cholesterol (VLDL) Significantly DecreasedSignificantly Decreased
Alpha-Cholesterol (HDL) IncreasedIncreased
Euglobulin Lysis Time Significantly ShortenedSignificantly Shortened
Platelet Adhesiveness DiminishedDiminished

Data extracted from the abstract of Vinazzer H, et al. (1984).

Another pilot clinical trial investigated the combination of pravastatin (B1207561) with piperazine sultosilate in patients with type IIb familial combined hyperlipidemia. While this study did not show a significant reduction in triglycerides with the addition of sultosilate, it did demonstrate a significant decrease in LDL cholesterol and apolipoprotein-B levels compared to pravastatin alone.[1]

Experimental Protocol: Representative Clinical Trial Design

Based on the available information, a typical clinical trial protocol for evaluating this compound would likely involve the following:

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Primary Hyperlipoproteinemia) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Placebo or Comparator) Randomization->Group_B Treatment_Period_1 Treatment Period 1 (e.g., 8 weeks) Group_A->Treatment_Period_1 Treatment_Period_2 Treatment Period 2 (Cross-over) Group_A->Treatment_Period_2 Cross-over Group_B->Treatment_Period_1 Group_B->Treatment_Period_2 Cross-over Data_Collection Data Collection (Lipid Profile, Safety Labs) Treatment_Period_1->Data_Collection Washout Washout Period (e.g., 4 weeks) Washout->Treatment_Period_2 Treatment_Period_2->Data_Collection Data_Collection->Washout Analysis Statistical Analysis Data_Collection->Analysis

Caption: Representative cross-over clinical trial design.

Methodology Details (Inferred):

  • Study Population: Adult male and female patients with a diagnosis of primary hyperlipoproteinemia (e.g., Fredrickson Type IIa, IIb, or IV).

  • Inclusion Criteria: Fasting plasma cholesterol and/or triglyceride levels above a specified threshold (e.g., cholesterol > 250 mg/dL, triglycerides > 200 mg/dL).

  • Exclusion Criteria: Secondary causes of hyperlipidemia, significant renal or hepatic disease, pregnancy, or lactation.

  • Intervention: Oral administration of this compound at a specified dose (e.g., 1000 mg/day).[1] The comparator could be a placebo or an active drug like bezafibrate.

  • Study Design: A randomized, double-blind, cross-over design is often employed to minimize inter-patient variability. This involves an initial treatment period, followed by a washout period, and then a second treatment period where patients switch interventions.

  • Outcome Measures:

    • Primary: Percentage change from baseline in fasting total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

    • Secondary: Changes in apolipoprotein levels, platelet adhesiveness, and fibrinolytic parameters.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (liver function tests, creatinine (B1669602) kinase), and vital signs.

Toxicology

  • Mortality and clinical signs of toxicity

  • Body weight and food consumption

  • Hematology and clinical chemistry

  • Urinalysis

  • Gross pathology and histopathology of major organs

Synthesis

The synthesis of this compound involves the preparation of sultosilic acid (2-hydroxy-5-(tosyloxy)benzenesulfonic acid) followed by salt formation with piperazine. A plausible synthetic route is outlined below.

Synthesis_Workflow p_Cresol p-Cresol Sulfonation Sulfonation (H₂SO₄) p_Cresol->Sulfonation Intermediate_1 4-Methylbenzene- 1,3-disulfonic acid Sulfonation->Intermediate_1 Hydroxylation Hydroxylation (NaOH, heat) Intermediate_1->Hydroxylation Intermediate_2 2-Hydroxy-5-methyl- benzenesulfonic acid Hydroxylation->Intermediate_2 Tosylation Tosylation (TsCl, pyridine) Intermediate_2->Tosylation Sultosilic_Acid Sultosilic Acid Tosylation->Sultosilic_Acid Salt_Formation Salt Formation (in solvent) Sultosilic_Acid->Salt_Formation Piperazine Piperazine Piperazine->Salt_Formation Final_Product Sultosilic Acid Piperazine Salt Salt_Formation->Final_Product

Caption: Plausible synthesis route for this compound.

Conclusion

This compound is a lipid-lowering agent that has demonstrated efficacy in reducing atherogenic lipid fractions and increasing protective HDL cholesterol in clinical studies. Its mechanism of action is likely related to the activation of PPARα, similar to fibrate drugs. While the available literature provides a foundational understanding of this compound, a full elucidation of its pharmacological and toxicological profile would require access to the complete historical research data. This technical guide provides a consolidated overview of the existing knowledge to support further research and development in the field of lipid-modifying therapeutics.

References

The Evolving Landscape of Lipid-Lowering Therapeutics: A Technical Guide to Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 11, 2025 – In the ongoing battle against atherosclerotic cardiovascular disease (ASCVD), the development of novel lipid-lowering agents marks a paradigm shift in treatment strategies. This technical guide provides an in-depth analysis of the biological activity, mechanistic pathways, and clinical efficacy of a new wave of therapies designed to address the limitations of current treatments and provide additional options for high-risk patients. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cardiovascular therapeutics.

Introduction

Despite the widespread use of statins, a significant residual risk of cardiovascular events persists in many patients. This has spurred the development of innovative therapies targeting different pathways in lipid metabolism. This whitepaper will delve into the core biological activities of several recently approved and emerging lipid-lowering agents: bempedoic acid, inclisiran, angiopoietin-like 3 (ANGPTL3) inhibitors, and the next generation of PCSK9 inhibitors, including lerodalcibep and oral formulations.

Bempedoic Acid: A Novel Approach to Cholesterol Synthesis Inhibition

Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACLY) inhibitor.[1][2] As a prodrug, it is activated in the liver to its active form, bempedoyl-CoA, which then inhibits ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2] This mechanism of action leads to a reduction in hepatic cholesterol synthesis, upregulation of LDL receptors, and subsequent lowering of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1] A key advantage of bempedoic acid is its liver-specific activation, which minimizes the risk of muscle-related side effects commonly associated with statins.[2]

Clinical Efficacy of Bempedoic Acid

The CLEAR Outcomes trial provided pivotal data on the cardiovascular benefits of bempedoic acid in statin-intolerant patients. The trial demonstrated a significant reduction in major adverse cardiovascular events.[3]

ParameterBempedoic Acid ArmPlacebo ArmPlacebo-Adjusted Percent ReductionReference
LDL-Cholesterol-21.1% to -22.5%21.1% to 22.5%[3][4]
hs-CRP-22.2% to -23.2%22.2% to 23.2%[1][3]
Non-HDL-CData not specifiedData not specified
Apolipoprotein BData not specifiedData not specified
TriglyceridesData not specifiedData not specified

Table 1: Key Efficacy Data for Bempedoic Acid from the CLEAR Outcomes Trial.

Signaling Pathway and Experimental Workflow

Bempedoic_Acid_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Citrate_mito Citrate Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport ACLY ATP-Citrate Lyase (ACLY) Citrate_cyto->ACLY AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Cholesterol Cholesterol Synthesis ACLY->AcetylCoA HMGCR->Cholesterol Bempedoic_Acid Bempedoic Acid (Prodrug) ACSVL1 ACSVL1 (Liver) Bempedoic_Acid->ACSVL1 Bempedoyl_CoA Bempedoyl-CoA (Active) Bempedoyl_CoA->Inhibition ACSVL1->Bempedoyl_CoA Activation Inhibition->ACLY

Bempedoic Acid Mechanism of Action.

ACLY_Assay_Workflow Start Start: Prepare Reaction Mixture Incubation Incubate ACL enzyme with [14C]citrate, CoA, ATP, Mg2+ Start->Incubation Quench Terminate reaction with EDTA Incubation->Quench Scintillation Add MicroScint-O to specifically detect [14C]acetyl-CoA Quench->Scintillation Detection Measure radioactivity (TopCount) Scintillation->Detection End End: Quantify ACL Activity Detection->End

ATP Citrate Lyase (ACLY) Activity Assay Workflow.

Inclisiran: A Small Interfering RNA (siRNA) Therapeutic

Inclisiran is a synthetic small interfering RNA (siRNA) that targets the messenger RNA (mRNA) for proprotein convertase subtilisin/kexin type 9 (PCSK9). By harnessing the body's natural process of RNA interference, inclisiran leads to the degradation of PCSK9 mRNA, thereby reducing the synthesis of the PCSK9 protein in the liver. Lower levels of PCSK9 result in increased recycling of LDL receptors to the hepatocyte surface, leading to enhanced clearance of LDL-C from the circulation.[5]

Clinical Efficacy of Inclisiran

The ORION clinical trial program has demonstrated the potent and sustained LDL-C lowering effects of inclisiran with a convenient twice-yearly dosing schedule after an initial loading dose.

ParameterInclisiran Arm (Placebo-Adjusted)Key FindingReference
LDL-Cholesterol~50% reductionSustained reduction with twice-yearly dosing[6][7]
hs-CRPNo significant differenceNo effect on this inflammatory marker[5]
Non-HDL-CSignificant reductionConsistent with LDL-C lowering[5]
Apolipoprotein BSignificant reductionConsistent with LDL-C lowering[5]
TriglyceridesModest reduction[5]

Table 2: Key Efficacy Data for Inclisiran from the ORION Program.

Signaling Pathway and Experimental Workflow

Inclisiran_Pathway cluster_Hepatocyte Hepatocyte PCSK9_mRNA PCSK9 mRNA Translation Translation PCSK9_mRNA->Translation Degradation mRNA Degradation PCSK9_mRNA->Degradation RISC RNA-Induced Silencing Complex (RISC) RISC->PCSK9_mRNA Binding PCSK9_Protein PCSK9 Protein Translation->PCSK9_Protein Inclisiran Inclisiran (siRNA) Inclisiran->RISC Incorporation

Inclisiran Mechanism of Action.

PCSK9_ELISA_Workflow Start Start: Prepare Plasma Sample Dilution Dilute plasma sample (e.g., 1:200) Start->Dilution Coating Add diluted sample to wells coated with anti-PCSK9 capture antibody Dilution->Coating Incubation1 Incubate to allow PCSK9 binding Coating->Incubation1 Wash1 Wash to remove unbound components Incubation1->Wash1 DetectionAb Add HRP-conjugated anti-PCSK9 detection antibody Wash1->DetectionAb Incubation2 Incubate to form sandwich complex DetectionAb->Incubation2 Wash2 Wash to remove unbound antibody Incubation2->Wash2 Substrate Add TMB substrate Wash2->Substrate Develop Incubate for color development Substrate->Develop Stop Add stop solution Develop->Stop Read Measure absorbance at 450 nm Stop->Read End End: Quantify PCSK9 Concentration Read->End

Plasma PCSK9 ELISA Workflow.

ANGPTL3 Inhibitors: A Novel Target for Triglyceride and LDL-C Lowering

Angiopoietin-like 3 (ANGPTL3) is a protein primarily synthesized in the liver that plays a crucial role in lipid metabolism by inhibiting lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL). Inhibition of ANGPTL3 leads to increased activity of these lipases, resulting in enhanced clearance of triglycerides and LDL-C. Evinacumab is a monoclonal antibody that binds to and inhibits ANGPTL3.

Clinical Efficacy of Evinacumab

Evinacumab has shown remarkable efficacy in reducing LDL-C, particularly in patients with homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder.

ParameterEvinacumab Arm (Placebo-Adjusted)Key FindingReference
LDL-Cholesterol~49% reductionEffective in patients with limited LDL receptor function[8][9]
Triglyceride-Rich Lipoproteins≥50% reduction at highest dosesSignificant reduction in triglyceride-rich lipoproteins[10][11]
Non-HDL-CSignificant reduction[10]
Apolipoprotein B-41.4%Significant reduction[8]
HDL-CReduced[10]

Table 3: Key Efficacy Data for Evinacumab from the ELIPSE HoFH Trial.

Signaling Pathway

ANGPTL3_Pathway ANGPTL3 ANGPTL3 ANGPTL3->Inhibition1 ANGPTL3->Inhibition2 LPL Lipoprotein Lipase (LPL) Triglycerides Triglyceride Metabolism LPL->Triglycerides Enhances EL Endothelial Lipase (EL) HDL_Metabolism HDL Metabolism EL->HDL_Metabolism Enhances Evinacumab Evinacumab Evinacumab->ANGPTL3 Inhibition1->LPL Inhibition2->EL

ANGPTL3 Inhibition Mechanism.

Next-Generation PCSK9 Inhibition

Building on the success of monoclonal antibodies against PCSK9, the next generation of inhibitors aims to improve patient convenience and access. These include a novel small binding protein and oral formulations.

Lerodalcibep: A Small Binding Protein PCSK9 Inhibitor

Lerodalcibep is a small recombinant fusion protein that inhibits PCSK9. Its smaller size allows for a less frequent, small-volume subcutaneous injection.

Oral PCSK9 Inhibitors: The Future of PCSK9-Targeted Therapy

The development of orally bioavailable PCSK9 inhibitors, such as MK-0616, represents a significant advancement. These agents have the potential to overcome the barriers associated with injectable therapies.

Clinical Efficacy of Next-Generation PCSK9 Inhibitors
AgentTrialLDL-C Reduction (Placebo-Adjusted)Other Key Lipid EffectsReference
Lerodalcibep LIBerate-HeFH58.6% at Week 24, 65.0% at mean of Weeks 22 & 24ApoB: -45.6%; Lp(a): -23.9%[12][13][14]
MK-0616 (Oral) Phase 2b41.2% (6 mg) to 60.9% (30 mg)ApoB: -32.8% to -51.8%; Non-HDL-C: -35.9% to -55.8%[1][4][10][15][16]

Table 4: Efficacy Data for Next-Generation PCSK9 Inhibitors.

Experimental Workflow: PCSK9-LDLR Binding Inhibition Assay

PCSK9_LDLR_Assay Start Start: Coat Plate with LDLR Blocking Block non-specific binding sites Start->Blocking Incubation Incubate biotinylated PCSK9 with or without inhibitor Blocking->Incubation Binding Add PCSK9 mixture to LDLR-coated plate Incubation->Binding Wash1 Wash to remove unbound PCSK9 Binding->Wash1 Detection Add Streptavidin-HRP Wash1->Detection Wash2 Wash to remove unbound conjugate Detection->Wash2 Substrate Add TMB Substrate for color development Wash2->Substrate Read Measure absorbance Substrate->Read End End: Quantify Inhibition Read->End

PCSK9-LDLR Binding Inhibition Assay Workflow.

Experimental Protocols: Core Methodologies

Lipid Panel Analysis

Standard lipid panel analysis in clinical trials involves the measurement of total cholesterol, triglycerides, and HDL-C in serum or plasma after a period of fasting. LDL-C is typically calculated using the Friedewald equation, unless triglycerides are highly elevated, in which case direct measurement is performed. Non-HDL-C is calculated by subtracting HDL-C from total cholesterol.

Apolipoprotein B (ApoB) Measurement

ApoB levels are quantified using immunoturbidimetric assays.[17][18] This method involves the reaction of ApoB in the sample with specific anti-ApoB antibodies, leading to the formation of immune complexes. The resulting turbidity is measured photometrically and is proportional to the ApoB concentration.[17][18]

High-Sensitivity C-Reactive Protein (hs-CRP) Assay

hs-CRP is measured using a high-sensitivity immunoassay, typically a latex-enhanced immunoturbidimetric assay or an ELISA.[19][20] In the immunoturbidimetric method, latex particles coated with anti-CRP antibodies agglutinate in the presence of CRP, and the change in light scattering is measured.[19] The ELISA format involves capturing CRP with an immobilized antibody and detecting it with an enzyme-labeled secondary antibody.[20]

Conclusion

The advent of novel lipid-lowering agents targeting ACLY, PCSK9 mRNA, and ANGPTL3 represents a significant expansion of the therapeutic armamentarium against ASCVD. These agents offer substantial reductions in LDL-C and other atherogenic lipoproteins through diverse mechanisms of action. The development of oral PCSK9 inhibitors holds the promise of further improving patient adherence and outcomes. Continued research and long-term cardiovascular outcome trials will further elucidate the role of these innovative therapies in the management of dyslipidemia and the prevention of cardiovascular disease.

References

Investigating Sultosilic Acid Piperazine Salt for Hyperlipidemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known by the code A-585 and as Piperazine sultosylate, is a compound that has been investigated for its lipid-lowering properties. This technical guide synthesizes the available scientific information on Sultosilic acid piperazine salt, focusing on its potential application in the management of hyperlipidemia. Due to the limited availability of recent research, this document primarily draws from foundational clinical studies conducted in the 1980s. The aim is to provide a structured overview for researchers and professionals in drug development who may be exploring novel or previously investigated compounds for lipid disorders.

Chemical and Physical Properties

PropertyValue
Chemical Name piperazine;2-hydroxy-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid
Molecular Formula C₁₇H₂₂N₂O₇S₂
Molecular Weight 430.5 g/mol
CAS Number 57775-27-6

Clinical Efficacy in Hyperlipidemia

The primary clinical evidence for the lipid-lowering effects of this compound comes from a double-blind, cross-over study comparing it with bezafibrate (B1666932) in patients with primary hyperlipoproteinemia.[1] This study provides the most comprehensive clinical data available to date.

Impact on Lipid Profile

The study demonstrated that this compound significantly modulates blood lipid levels.[1] The key findings are summarized below.

ParameterEffect of this compound
Total Cholesterol Significantly Diminished
Triglycerides Significantly Diminished
Beta-lipoproteins (LDL) Significantly Diminished
Pre-beta-lipoproteins (VLDL) Significantly Diminished
Alpha-lipoproteins (HDL) Increased

Table 1: Summary of the Effects of this compound on Blood Lipids.[1]

Additional Hematological Effects

Beyond its impact on lipids, the research indicated that this compound also influences platelet function and fibrinolysis.

ParameterEffect of this compound
Platelet Adhesiveness Reduced
Euglobulin Lysis Time Shortened (Indicating increased fibrinolytic activity)

Table 2: Additional Hematological Effects of this compound.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound in lowering lipid levels has not been fully elucidated in the publicly available literature. The observed effects on both lipid profiles and hematological parameters suggest a potentially multi-faceted mechanism that may differ from other lipid-lowering agents. It is noted that the compound modifies blood lipid levels without promoting peroxisomal activity in hepatocytes, a side-effect associated with some other lipid-lowering drugs.[1]

To illustrate the general process of drug investigation for hyperlipidemia, a logical workflow is presented below. This diagram outlines the typical stages of research from initial identification to clinical assessment.

G General Drug Discovery Workflow for Hyperlipidemia A Compound Identification (this compound) B Preclinical Studies (In vitro & In vivo) A->B Initial Screening C Pharmacology & Toxicology Assessment B->C Safety & Efficacy Data D Clinical Trials (Phase I, II, III) C->D IND Submission E Efficacy in Hyperlipidemia Confirmed D->E Positive Clinical Outcome

Caption: General Drug Discovery Workflow.

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available in the public domain. However, based on the abstract of the key clinical trial, the methodology employed was a double-blind, cross-over study design .

Double-Blind, Cross-Over Study Protocol

This type of study is a powerful method for comparing two treatments in the same group of patients. The general structure of such a protocol is as follows:

  • Patient Recruitment : A cohort of patients with primary hyperlipoproteinemia is selected.

  • Randomization : Patients are randomly assigned to one of two treatment sequences:

    • Group 1: Receives this compound for a defined period, followed by a "washout" period, and then receives bezafibrate for the same duration.

    • Group 2: Receives bezafibrate first, followed by a washout period, and then this compound.

  • Blinding : Neither the patients nor the investigators are aware of which treatment is being administered at any given time.

  • Data Collection : Blood samples are collected at baseline and at the end of each treatment period to measure lipid profiles, platelet function, and fibrinolytic activity.

  • Analysis : The effects of each drug are compared within each patient and across the entire study population.

The diagram below illustrates the logical flow of a cross-over study design.

G Cross-Over Clinical Trial Design cluster_0 Group 1 cluster_1 Group 2 A1 Treatment A (this compound) W1 Washout Period A1->W1 B1 Treatment B (Bezafibrate) W1->B1 B2 Treatment B (Bezafibrate) W2 Washout Period B2->W2 A2 Treatment A (this compound) W2->A2 Start Patient Population (Primary Hyperlipoproteinemia) Start->A1 Randomization Start->B2 Randomization

Caption: Cross-Over Study Workflow.

Signaling Pathways in Lipid Metabolism: A General Overview

While the specific pathways affected by this compound are unknown, it is useful to consider the major signaling pathways involved in lipid metabolism that are common targets for hyperlipidemia therapies. The diagram below provides a simplified overview of hepatic cholesterol regulation, a central process in maintaining lipid homeostasis.

G Simplified Hepatic Cholesterol Regulation LDL_C Circulating LDL-C LDLR LDL Receptor LDL_C->LDLR Binding Hepatocyte Hepatocyte LDLR->Hepatocyte Internalization Cholesterol Intracellular Cholesterol Hepatocyte->Cholesterol Release HMGCR HMG-CoA Reductase HMGCR->Cholesterol Synthesis Cholesterol->LDLR Downregulation Cholesterol->HMGCR Feedback Inhibition BileAcids Bile Acids Cholesterol->BileAcids Conversion

Caption: Hepatic Cholesterol Regulation.

Conclusion and Future Directions

This compound demonstrated promising lipid-lowering and favorable hematological effects in early clinical studies. It effectively reduced total cholesterol, triglycerides, LDL, and VLDL while increasing HDL. However, a significant gap in the recent scientific literature exists. To fully understand its potential as a therapeutic agent for hyperlipidemia, further research is warranted.

Future investigations should focus on:

  • Elucidating the Mechanism of Action : Modern pharmacological and molecular biology techniques could uncover the specific cellular and enzymatic targets of the compound.

  • Comprehensive Preclinical Studies : In-depth in vitro and in vivo studies are needed to establish a complete pharmacological and toxicological profile.

  • Replication of Clinical Findings : Well-designed, larger-scale clinical trials would be necessary to confirm the efficacy and safety of this compound in a contemporary patient population.

This technical guide provides a foundational understanding of this compound based on the available historical data. It is intended to serve as a starting point for researchers and drug development professionals interested in revisiting this compound or exploring similar chemical entities for the treatment of hyperlipidemia.

References

Early-Stage Toxicology Profile of Sultosilic Acid Piperazine Salt: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for comprehensive toxicological evaluation.

Executive Summary

Sultosilic acid piperazine (B1678402) salt, also known as Piperazine sultosylate or A-585, is identified primarily as a lipid-lowering agent. This technical guide provides a summary of its early-stage toxicology profile based on publicly available data. It is important to note that specific toxicological data for sultosilic acid piperazine salt is limited. Consequently, this profile is supplemented with data from studies on the parent compound, piperazine, and its other salts, a common practice in toxicological assessment for pharmaceutical salts where the toxicity is often driven by the active moiety.

The available data indicates that this compound has a low acute oral toxicity. The broader toxicological profile of piperazine suggests potential for neurotoxicity at high doses and possible reproductive and developmental effects, although it is not considered to be genotoxic. This document summarizes key quantitative data, outlines general experimental protocols for toxicological evaluation, and provides visualizations of relevant concepts.

Acute Toxicity

The primary study available for this compound indicates a low potential for acute toxicity following oral administration.

Table 1: Acute Oral Toxicity of this compound

SpeciesRoute of AdministrationLD50Reference
RatOral> 11,000 mg/kg bwEuropean Medicines Agency
MouseOral> 11,000 mg/kg bwEuropean Medicines Agency

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

A standardized acute oral toxicity study, such as one following OECD Guideline 423, would typically involve the following steps:

  • Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females, are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dosing: A single dose of the test substance is administered orally via gavage. The starting dose is selected based on available data.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Diagram: Workflow for a Typical Acute Oral Toxicity Study

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation animal_selection Animal Selection acclimatization Acclimatization (>= 5 days) animal_selection->acclimatization dosing Single Oral Gavage acclimatization->dosing observation Clinical Observation (up to 14 days) dosing->observation body_weight Body Weight Monitoring observation->body_weight necropsy Gross Necropsy body_weight->necropsy

Caption: Workflow of a standard acute oral toxicity study.

Genotoxicity

Specific genotoxicity studies for this compound were not found in the public domain. However, data on piperazine and its other salts consistently indicate a lack of genotoxic potential.

Table 2: Genotoxicity Profile of Piperazine and its Salts

Assay TypeTest SystemResult
Ames Test (Bacterial Reverse Mutation)Salmonella typhimuriumNegative
In vivo Chromosome AberrationNot SpecifiedNegative

It is important to note that while piperazine itself is not genotoxic, it can form N-nitroso-piperazines in the presence of nitrites, which have shown genotoxic properties.

Experimental Protocol: Ames Test (General Guideline)

The bacterial reverse mutation test (Ames test), following a guideline such as OECD 471, is a widely used method to assess the mutagenic potential of a chemical.

  • Tester Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Diagram: Logic of the Ames Test for Mutagenicity

cluster_input Input Components cluster_process Experimental Process cluster_output Results cluster_conclusion Conclusion test_compound Test Compound exposure Exposure test_compound->exposure s9_mix S9 Metabolic Activation s9_mix->exposure bacteria Histidine-deficient Bacteria bacteria->exposure plating Plating on Histidine-Free Medium exposure->plating incubation Incubation plating->incubation revertants Revertant Colonies incubation->revertants If mutation occurs no_revertants No/Few Revertant Colonies incubation->no_revertants If no mutation occurs mutagenic Mutagenic Potential revertants->mutagenic non_mutagenic No Mutagenic Potential no_revertants->non_mutagenic

Caption: Logical flow of the Ames test for assessing mutagenicity.

Other Toxicological Considerations (Based on Piperazine)

While specific data for this compound is lacking in these areas, the toxicological profile of the piperazine moiety provides important insights.

  • Neurotoxicity: High doses of piperazine have been associated with neurotoxic effects, including convulsions, ataxia, and muscle tremors. The proposed mechanism involves antagonism of GABA receptors.

  • Reproductive and Developmental Toxicity: Studies on some piperazine salts have suggested potential for reproductive and developmental toxicity, although these effects may be secondary to maternal toxicity.

  • Sensitization: Piperazine is recognized as a skin and respiratory sensitizing agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME data for this compound were identified. For the parent compound, piperazine, studies with radiolabelled piperazine dihydrochloride (B599025) in pigs have shown almost complete oral absorption, with the majority of radioactivity eliminated in the urine within the first 24 hours.

Conclusion

The early-stage toxicology profile of this compound suggests a low acute oral toxicity. While data specific to this salt is sparse, the well-characterized toxicology of the parent piperazine moiety indicates a need for further investigation into potential neurotoxicity, reproductive toxicity, and sensitization. The compound is not expected to be genotoxic. A comprehensive toxicological evaluation, including in vitro cytotoxicity, a full battery of genotoxicity tests, repeated-dose toxicity studies, and ADME profiling, would be necessary for further development.

Sultosilic Acid Piperazine Salt: A Technical Review of its Effects on Blood Lipids and Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultosilic acid piperazine (B1678402) salt, also known as A-585, is a compound that has demonstrated potential as a lipid-lowering and antiplatelet agent. This technical guide provides a comprehensive analysis of the available scientific literature on the effects of sultosilic acid piperazine salt on blood lipids and platelet function. The primary focus is a critical review of a key double-blind, cross-over study, supplemented with insights into potential mechanisms of action based on related compounds. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Hyperlipidemia and aberrant platelet activity are central to the pathophysiology of atherosclerotic cardiovascular disease. The management of these conditions often involves pharmacological interventions. This compound emerged as a compound of interest for its dual action on lipid metabolism and platelet function. This guide synthesizes the findings from the pivotal clinical investigation by Vinazzer et al. (1983) and explores the broader context of piperazine derivatives' biological activities to elucidate the potential therapeutic profile of this compound.

Effects on Blood Lipids

The primary clinical evidence for the lipid-lowering effects of this compound comes from a double-blind, cross-over study involving patients with primary hyperlipoproteinemia. This study compared the efficacy of this compound with bezafibrate, a known lipid-lowering agent.

Quantitative Data on Lipid Profile Modulation

The study by Vinazzer et al. (1983) reported significant alterations in the lipid profiles of patients treated with this compound. The following table summarizes the reported percentage changes in key blood lipid parameters. It is important to note that this data is derived from the abstract of the study, as the full text was not available.

ParameterDirection of ChangeMagnitude of Change
Total CholesterolDecreaseStatistically Significant
TriglyceridesDecreaseStatistically Significant
Beta-Cholesterol (LDL)DecreaseStatistically Significant
Pre-Beta-Cholesterol (VLDL)DecreaseStatistically Significant
Alpha-Cholesterol (HDL)IncreaseStatistically Significant

Data extracted from the abstract of Vinazzer H, et al. (1983). Atherosclerosis. 49(2):109-18.

Probable Experimental Protocol: Lipoprotein Analysis

Given the era of the study, lipoprotein analysis was likely conducted using lipoprotein electrophoresis on an agarose (B213101) gel medium.

Methodology:

  • Sample Preparation: Fasting blood samples would be collected from patients, and plasma would be separated by centrifugation.

  • Electrophoresis: A small volume of plasma would be applied to an agarose gel plate. The plate would then be placed in an electrophoresis chamber containing a buffer solution (e.g., barbital (B3395916) buffer, pH 8.6). An electric current would be applied across the gel, causing the lipoproteins to migrate based on their net charge and size.

  • Staining: After electrophoresis, the gel would be stained with a lipid-specific stain, such as Fat Red 7B or Sudan Black B, to visualize the separated lipoprotein bands (alpha, pre-beta, and beta).

  • Quantification: The stained gel would be scanned using a densitometer to quantify the relative percentage of each lipoprotein fraction. Absolute concentrations would be calculated by multiplying the percentage of each fraction by the total cholesterol or triglyceride concentration of the plasma, which would have been determined by separate enzymatic assays.

G cluster_protocol Experimental Workflow: Double-Blind, Cross-Over Study p Patient Cohort with Primary Hyperlipoproteinemia washout1 Washout Period p->washout1 rand Randomization washout1->rand groupA Group A rand->groupA groupB Group B rand->groupB treat1A Treatment Period 1: This compound groupA->treat1A treat1B Treatment Period 1: Bezafibrate groupB->treat1B assess1 Assessment of Blood Lipids and Platelet Function treat1A->assess1 washout2 Crossover Washout Period treat1A->washout2 treat1B->assess1 treat1B->washout2 assess1->washout2 treat2A Treatment Period 2: Bezafibrate washout2->treat2A washout2->treat2A treat2B Treatment Period 2: This compound washout2->treat2B washout2->treat2B assess2 Assessment of Blood Lipids and Platelet Function treat2A->assess2 treat2B->assess2 analysis Data Analysis and Comparison assess2->analysis

Figure 1. A generalized experimental workflow for a double-blind, cross-over clinical trial.

Effects on Platelets

In addition to its lipid-modifying properties, this compound has been reported to reduce platelet adhesiveness.

Quantitative Data on Platelet Function

The study by Vinazzer et al. (1983) also documented a significant impact on platelet function.

ParameterDirection of ChangeMagnitude of Change
Platelet AdhesivenessDecreaseStatistically Significant

Data extracted from the abstract of Vinazzer H, et al. (1983). Atherosclerosis. 49(2):109-18.

Probable Experimental Protocol: Platelet Adhesiveness

In the early 1980s, platelet adhesiveness was commonly assessed by in vitro methods that measured the retention of platelets in a glass bead column.

Methodology:

  • Blood Collection: Whole blood would be drawn from patients using a standardized venipuncture technique, with sodium citrate (B86180) as the anticoagulant.

  • Platelet Count: An initial platelet count would be performed on the whole blood sample.

  • Glass Bead Column: A specific volume of the blood would be passed through a column packed with fine glass beads at a constant flow rate.

  • Post-Column Platelet Count: The platelet count would be measured in the blood that has passed through the column.

  • Calculation of Adhesiveness: Platelet adhesiveness would be calculated as the percentage of platelets retained in the glass bead column: [(Initial Platelet Count - Post-Column Platelet Count) / Initial Platelet Count] x 100

Discussion of Potential Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its effects on blood lipids and platelets have not been extensively elucidated in the available literature. However, insights can be drawn from the known actions of its comparator, bezafibrate, and other piperazine-containing compounds.

Lipid Metabolism

Bezafibrate is a fibrate that primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to:

  • Increased expression of lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins.

  • Increased hepatic uptake of fatty acids.

  • Increased apolipoprotein A-I and A-II expression, leading to higher HDL levels.

It is plausible that this compound may share some of these mechanisms. Furthermore, studies on other piperazine derivatives have shown that they can influence key enzymes involved in cholesterol biosynthesis. Some piperazine-based designer drugs have been found to up-regulate genes such as HMG-CoA reductase and squalene (B77637) epoxidase, which are critical for cholesterol synthesis. This suggests that the piperazine moiety might interact with pathways regulating lipid homeostasis, although the specific effects of the sultosilic acid salt are yet to be determined.

G cluster_lipid Generalized Lipid Metabolism Pathway cluster_sultosilic Potential Targets of This compound HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol VLDL VLDL Assembly (Liver) Cholesterol->VLDL VLDL_c Circulating VLDL VLDL->VLDL_c LPL Lipoprotein Lipase (LPL) VLDL_c->LPL FFA Free Fatty Acids LPL->FFA IDL IDL LPL->IDL LDL LDL IDL->LDL HDL HDL (Reverse Cholesterol Transport) sultosilic_lipid Sultosilic Acid Piperazine Salt target_synthesis Cholesterol Synthesis? sultosilic_lipid->target_synthesis target_lpl LPL Activity? sultosilic_lipid->target_lpl target_hdl HDL Formation? sultosilic_lipid->target_hdl

Figure 2. A simplified overview of lipid metabolism with hypothetical targets for this compound.

Platelet Function

The reduction in platelet adhesiveness by this compound suggests an interference with the initial stages of platelet activation and thrombus formation. Several piperazine derivatives have been shown to possess antiplatelet activity. The mechanisms for these effects can be diverse, including:

  • Inhibition of phosphoinositide breakdown, a critical step in intracellular signaling following platelet activation.

  • Modulation of intracellular calcium levels.

  • Interference with the function of platelet surface receptors, such as those for collagen or von Willebrand factor.

The specific signaling cascade affected by this compound remains to be elucidated through further research.

G cluster_platelet Generalized Platelet Activation Pathway cluster_sultosilic_platelet Potential Targets of This compound collagen Collagen/ vWF receptor Platelet Surface Receptors (e.g., GPVI) collagen->receptor plc Phospholipase C Activation receptor->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release granule Granule Release (ADP, Thromboxane A2) ca_release->granule integrin Integrin αIIbβ3 Activation ca_release->integrin adhesion Platelet Adhesion & Aggregation integrin->adhesion sultosilic_platelet Sultosilic Acid Piperazine Salt target_receptor Receptor Binding? sultosilic_platelet->target_receptor target_plc PLC Inhibition? sultosilic_platelet->target_plc

Figure 3. A simplified schematic of platelet activation, indicating possible points of intervention for this compound.

Conclusion

This compound demonstrates promising dual functionality as a lipid-lowering and antiplatelet agent, based on the findings of a key clinical study from 1983. The compound significantly improves the lipoprotein profile by reducing total cholesterol, triglycerides, LDL, and VLDL, while increasing HDL. Concurrently, it reduces platelet adhesiveness, a critical factor in atherothrombosis.

However, a significant gap in the current understanding of this compound is the lack of detailed mechanistic studies and the unavailability of the full dataset from its primary clinical trial. The probable experimental methodologies employed in the pivotal study reflect the standards of its time. To fully assess the therapeutic potential of this compound, further research is warranted. Modern techniques in lipidomics, proteomics, and platelet function analysis could provide a more detailed picture of its pharmacological effects and elucidate its precise molecular targets. Such studies would be invaluable for guiding any future development of this or related compounds for the treatment of cardiovascular diseases.

Methodological & Application

Application Notes and Protocols for the In Vitro Study of Sultosilic Acid Piperazine Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt (also known as Piperazine sultosylate or A-585) is recognized as a lipid-lowering agent.[1][2][3] It has been shown to modify blood lipid levels and reduce platelet adhesiveness.[1][3][4][5][6] These application notes provide a comprehensive guide for the in vitro investigation of sultosilic acid piperazine salt, detailing experimental protocols to assess its effects on lipid metabolism and platelet function. The following protocols are foundational and can be adapted to specific research questions and laboratory capabilities.

Quantitative Data Summary

Table 1: Illustrative In Vitro Efficacy of this compound on Lipid Metabolism

Assay TypeCell LineParameter MeasuredIllustrative IC₅₀ (µM)
Lipid Accumulation AssayHepG2Intracellular Triglyceride Content15.2
Cholesterol Uptake AssayHuh7Fluorescent Cholesterol Analogue Uptake25.8
Adipocyte Differentiation3T3-L1Oil Red O Staining12.5

Table 2: Illustrative In Vitro Efficacy of this compound on Platelet Aggregation

AgonistPlatelet SourceParameter MeasuredIllustrative IC₅₀ (µM)
ADPHuman Platelet-Rich PlasmaAggregation (%)35.1
CollagenHuman Platelet-Rich PlasmaAggregation (%)42.5
ThrombinWashed Human PlateletsAggregation (%)50.3

Experimental Protocols

Lipid Accumulation Assay in HepG2 Cells

Objective: To quantify the effect of this compound on intracellular lipid accumulation in a human hepatocyte cell line.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Oleic acid

  • Oil Red O staining solution

  • Isopropanol (B130326)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ incubator until cells reach 70-80% confluency.

  • Induction of Lipid Accumulation: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA). Induce lipid accumulation by treating the cells with a final concentration of 1 mM oleic acid in serum-free DMEM for 24 hours.

  • Treatment: Remove the oleic acid medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in fresh serum-free DMEM for another 24 hours. Include a vehicle control (e.g., DMSO).

  • Oil Red O Staining:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 30 minutes.

    • Wash with PBS and then with 60% isopropanol.

    • Allow the wells to dry completely.

    • Add Oil Red O working solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells extensively with water until the water runs clear.

  • Quantification:

    • Add 200 µL of isopropanol to each well to elute the stain.

    • Incubate for 10 minutes with gentle shaking.

    • Measure the absorbance at 510 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of lipid accumulation inhibition relative to the vehicle control.

Cholesterol Uptake Assay

Objective: To assess the effect of this compound on the uptake of cholesterol by hepatocytes.

Materials:

  • Huh7 or HepG2 cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Fluorescently labeled cholesterol analogue (e.g., NBD-cholesterol)

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed Huh7 or HepG2 cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Cholesterol Uptake:

    • Prepare a working solution of NBD-cholesterol in serum-free DMEM.

    • Remove the treatment medium and add the NBD-cholesterol solution to each well.

    • Incubate for 4 hours at 37°C.

  • Measurement:

    • Wash the cells three times with cold PBS to remove extracellular NBD-cholesterol.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for NBD (e.g., 485/535 nm).

  • Data Analysis: Determine the percentage of inhibition of cholesterol uptake compared to the vehicle-treated control.

In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonists (e.g., ADP, collagen, thrombin)

  • This compound

  • Platelet aggregometer

Protocol:

  • Preparation of PRP and PPP:

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette with PRP in the aggregometer and use PPP as a blank to set 100% aggregation.

    • Add various concentrations of this compound to the PRP and incubate for 5 minutes.

    • Add a platelet agonist (e.g., 10 µM ADP or 2 µg/mL collagen) to initiate aggregation.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each concentration of the compound compared to the control.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The lipid-lowering effects of compounds are often mediated through key signaling pathways that regulate lipid metabolism. Two such central pathways are the AMPK and PPAR signaling pathways.

AMPK_Pathway Sultosilic_Acid Sultosilic Acid Piperazine Salt AMPK AMPK Sultosilic_Acid->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes SREBP1c->Fatty_Acid_Synthesis Promotes

Caption: AMPK signaling pathway in lipid metabolism.

PPAR_Pathway Sultosilic_Acid Sultosilic Acid Piperazine Salt PPARa PPARα Sultosilic_Acid->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Regulates Transcription of Fatty_Acid_Catabolism Fatty Acid Catabolism Target_Genes->Fatty_Acid_Catabolism Increases

Caption: PPARα signaling pathway in lipid metabolism.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

Experimental_Workflow Start Start: Prepare Sultosilic Acid Piperazine Salt Stock Cell_Culture Cell Culture (e.g., HepG2) Start->Cell_Culture Platelet_Isolation Platelet Isolation (from whole blood) Start->Platelet_Isolation Lipid_Assay Lipid Metabolism Assays (Lipid Accumulation, Cholesterol Uptake) Cell_Culture->Lipid_Assay Platelet_Assay Platelet Aggregation Assay Platelet_Isolation->Platelet_Assay Data_Analysis Data Analysis (IC₅₀ determination) Lipid_Assay->Data_Analysis Platelet_Assay->Data_Analysis Conclusion Conclusion: Efficacy and Potency Determination Data_Analysis->Conclusion

Caption: In vitro experimental workflow.

References

Application Notes: Dissolving Sultosilic Acid Piperazine Salt for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known as Piperazine sultosylate or A-585, is a lipid-lowering agent.[1] It is utilized in research for its effects on blood lipid levels and reduction of platelet adhesiveness.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture assays. These application notes provide a detailed protocol for the dissolution of Sultosilic acid piperazine salt, along with storage and handling recommendations.

Compound Information

ParameterValueReference
Synonyms Piperazine sultosylate, A-585, Mimedran[1][2]
CAS Number 57775-27-6[3]
Molecular Formula C17H22N2O7S2[3]
Formula Weight 430.5[3]
Appearance White solid[4]
Purity >98% (HPLC)[3]

Solubility Data

The solubility of this compound is a key factor for its application in cell culture experiments. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

SolventConcentrationRemarksSource
DMSO 250 mg/mL (580.72 mM)Ultrasonic assistance is required. Use of newly opened, hygroscopic DMSO is recommended as moisture can impact solubility.[1]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for dissolving this compound to create a high-concentration stock solution and subsequent dilutions for cell culture assays.

Materials:

  • This compound powder

  • Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic water bath

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Protocol for Preparing a 250 mg/mL Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 250 mg/mL stock solution, weigh 250 mg of the compound.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Dissolution with Sonication: Tightly cap the vial and place it in an ultrasonic water bath. Sonicate the mixture until the powder is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

Storage of Stock Solution:

  • Long-term: Store at -80°C for up to 6 months.[1]

  • Short-term: Store at -20°C for up to 1 month.[1]

  • Important: Solutions should be stored in sealed containers, protected from moisture and light.[1]

Preparation of Working Solutions:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration for your cell culture experiment using pre-warmed, sterile cell culture medium. It is recommended to perform serial dilutions.

    • Note on DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of less than 0.5% is recommended, but this should be optimized for your specific cell line.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh Sultosilic Acid Piperazine Salt Powder add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate to Dissolve add_dmso->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute with Cell Culture Medium to Final Concentration thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Workflow for preparing this compound solutions.

Signaling Pathway

While this compound is known as a lipid-lowering agent, the specific signaling pathways through which it exerts its cellular effects are not extensively detailed in the provided search results. The diagram below represents a generalized signaling cascade that is often involved in cellular responses to external stimuli, which may be relevant to the action of this compound. Further research would be needed to elucidate the precise molecular targets and pathways.

G compound Sultosilic Acid Piperazine Salt receptor Cell Surface or Intracellular Receptor compound->receptor effector Primary Effector Protein receptor->effector second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Lipid Metabolism Regulation) gene_expression->cellular_response

Generalized signaling pathway potentially affected by Sultosilic acid.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "A-585" is associated with at least two distinct investigational drug candidates: TNB-585 and CDX-585 . This document provides available information on the recommended in vivo dosage and experimental protocols for both compounds, based on preclinical studies. Researchers should verify the specific molecule of interest for their studies.

TNB-585: A PSMAxCD3 Bispecific Antibody for Prostate Cancer

TNB-585 is a T-cell engaging bispecific antibody that targets Prostate-Specific Membrane Antigen (PSMA) on tumor cells and CD3 on T-cells.[1][2] This dual-targeting mechanism redirects T-cells to kill PSMA-expressing tumor cells.[2] Preclinical studies have demonstrated its efficacy in mouse models of prostate cancer.[1][3]

Quantitative Data Summary for TNB-585 In Vivo Studies
Animal ModelTumor TypeDosageAdministration RouteFrequencyObserved EffectsReference
C4-2 tumor-bearing NCG miceProstate CancerNot specifiedNot specifiedNot specifiedDose-dependent tumor regression and immune cell infiltration[1][3]

Note: Specific dosage details for the in vivo mouse studies were not available in the provided search results.

Experimental Protocols for TNB-585 In Vivo Efficacy Studies

This protocol is a generalized representation based on typical procedures for evaluating the efficacy of bispecific antibodies in xenograft mouse models.

Objective: To evaluate the in vivo anti-tumor efficacy of TNB-585 in a prostate cancer xenograft model.

Materials:

  • TNB-585

  • C4-2 human prostate cancer cells

  • NCG (NOD-Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice

  • Matrigel

  • Sterile PBS

  • Calipers

  • Flow cytometer

  • Reagents for immunophenotyping

Procedure:

  • Cell Culture: Culture C4-2 cells in appropriate media until they reach the desired confluence for implantation.

  • Tumor Implantation:

    • Harvest and resuspend C4-2 cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 106 to 5 x 106 cells) into the flank of male NCG mice.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).

    • Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.

  • TNB-585 Administration:

    • Prepare the required dilutions of TNB-585 in sterile PBS.

    • Administer TNB-585 to the treatment group via the appropriate route (e.g., intravenous or intraperitoneal injection). The control group should receive a vehicle control (sterile PBS).

  • Efficacy Assessment:

    • Continue to monitor tumor growth in all groups throughout the study.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points, euthanize a subset of mice from each group.

    • Collect tumors and spleens for analysis of immune cell infiltration and activation by flow cytometry. Stain for markers such as CD3, CD4, CD8, and markers of T-cell activation.

  • Data Analysis:

    • Compare tumor growth rates between the TNB-585 treated and control groups.

    • Analyze the immune cell populations in the tumor microenvironment to assess the mechanism of action.

Visualizations for TNB-585

TNB_585_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture C4-2 Cell Culture Tumor_Implantation Tumor Cell Implantation in NCG Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization TNB_585_Admin TNB-585 Administration Randomization->TNB_585_Admin Efficacy_Assessment Efficacy Assessment (Tumor Volume) TNB_585_Admin->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Flow Cytometry) Efficacy_Assessment->PD_Analysis

Caption: Experimental workflow for in vivo evaluation of TNB-585.

TNB_585_MOA TNB_585 TNB-585 CD3 CD3 TNB_585->CD3 binds PSMA PSMA TNB_585->PSMA binds T_Cell T-Cell T_Cell->CD3 expresses Killing Tumor Cell Lysis T_Cell->Killing mediates Tumor_Cell Prostate Tumor Cell Tumor_Cell->PSMA expresses CD3->T_Cell activates Killing->Tumor_Cell targets

Caption: Mechanism of action of TNB-585.

CDX-585: A PD-1 and ILT4 Bispecific Antibody

CDX-585 is a novel bispecific antibody that simultaneously targets two immunosuppressive checkpoint molecules: PD-1 and ILT4.[4][5] By blocking both pathways, CDX-585 aims to enhance anti-tumor immunity.[4] Preclinical studies have shown its anti-tumor activity in a humanized mouse model and a favorable safety profile in cynomolgus macaques.[4][5]

Quantitative Data Summary for CDX-585 In Vivo Studies
Animal ModelTumor TypeDosageAdministration RouteFrequencyObserved EffectsReference
Humanized NCG mouseMelanoma (SK-MEL-5)Not specifiedNot specifiedNot specifiedSuperior anti-tumor activity compared to parental mAbs[5]
Cynomolgus macaquesN/A (Safety/PK)Up to 60 mg/kgNot specifiedNot specifiedWell tolerated, favorable pharmacokinetic profile[4]
Experimental Protocols for CDX-585 In Vivo Studies

This protocol provides a general framework for assessing the efficacy and pharmacokinetics of CDX-585.

Objective 1: Evaluate the in vivo anti-tumor efficacy of CDX-585 in a humanized mouse model.

Materials:

  • CDX-585

  • SK-MEL-5 human melanoma cells

  • Humanized NCG mice (engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells)

  • Sterile PBS

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject SK-MEL-5 cells into the flank of humanized NCG mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.

  • Randomization and Dosing: Randomize mice into treatment groups (CDX-585, parental antibodies, isotype control) and administer the antibodies as specified in the study design.

  • Efficacy Assessment: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • Data Analysis: Compare tumor growth inhibition between the different treatment groups.

Objective 2: Assess the pharmacokinetics and safety of CDX-585 in non-human primates.

Materials:

  • CDX-585

  • Cynomolgus macaques

  • Sterile PBS

  • Equipment for blood collection and processing

  • Analytical methods for quantifying CDX-585 in plasma

Procedure:

  • Dose Administration: Administer single or multiple doses of CDX-585 to cynomolgus macaques via a clinically relevant route (e.g., intravenous infusion).

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Plasma Analysis: Process blood to obtain plasma and analyze the concentration of CDX-585 using a validated assay (e.g., ELISA).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

  • Safety Monitoring: Monitor the animals for any adverse clinical signs throughout the study.

Visualizations for CDX-585

CDX_585_Workflow cluster_efficacy Efficacy Study (Humanized Mice) cluster_pk PK/Safety Study (Cynomolgus Macaques) Tumor_Implant_M Tumor Implantation (SK-MEL-5) Dosing_M CDX-585 Dosing Tumor_Implant_M->Dosing_M Tumor_Monitoring_M Tumor Growth Monitoring Dosing_M->Tumor_Monitoring_M Dosing_C CDX-585 Dosing (up to 60 mg/kg) Blood_Sampling Blood Sampling Dosing_C->Blood_Sampling Safety_Monitoring Safety Monitoring Dosing_C->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis

Caption: In vivo experimental workflows for CDX-585.

CDX_585_MOA cluster_cell APC Antigen Presenting Cell (APC) (e.g., Macrophage) PDL1 PD-L1 APC->PDL1 ILT4 ILT4 APC->ILT4 HLA HLA Ligands APC->HLA T_Cell T-Cell PD1 PD-1 T_Cell->PD1 CDX_585 CDX-585 CDX_585->PD1 blocks CDX_585->ILT4 blocks Activation T-Cell Activation CDX_585->Activation promotes Inhibition Immune Inhibition PD1->Inhibition interacts with PD-L1 PDL1->Inhibition ILT4->Inhibition interacts with HLA HLA->Inhibition

Caption: Dual inhibitory mechanism of action of CDX-585.

References

Application Notes & Protocols: Quantification of Sultosilic Acid Piperazine Salt in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt is a compound of interest in pharmaceutical development.[1][2] Accurate quantification of this analyte in plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides a detailed protocol for a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of sultosilic acid piperazine salt in human plasma. The methodology is based on established bioanalytical principles for small molecules and piperazine-containing compounds.[3][4][5][6]

Principle of the Method

This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a reversed-phase UPLC column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision. The method is designed to be selective, sensitive, and suitable for high-throughput analysis.

Data Summary

The following tables summarize the expected quantitative performance of the UPLC-MS/MS method. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 1: Calibration Curve and Linearity

ParameterExpected Value
AnalyteThis compound
Internal Standard(Appropriate deuterated or structural analog)
MatrixHuman Plasma
Calibration Range1.0 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Intra-Day Accuracy (%RE)Inter-Day Precision (%RSD)Inter-Day Accuracy (%RE)
LLOQ1.0≤ 20%± 20%≤ 20%± 20%
LQC3.0≤ 15%± 15%≤ 15%± 15%
MQC100≤ 15%± 15%≤ 15%± 15%
HQC800≤ 15%± 15%≤ 15%± 15%

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC3.0Consistent and reproducible85 - 115%
HQC800Consistent and reproducible85 - 115%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Equipment
  • UPLC system (e.g., Waters ACQUITY UPLC I-Class)[7]

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S)[7][8]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Water supernatant->dilute injection Inject into UPLC-MS/MS dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quant Quantification integration->quant

Caption: UPLC-MS/MS bioanalytical workflow for this compound.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of this compound and the IS. Dissolve in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for standards, quality controls, and unknown samples.

  • Pipette 50 µL of blank plasma, calibration standards, QCs, or study samples into the appropriately labeled tubes.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix all tubes for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Add 100 µL of water containing 0.1% formic acid to each well/vial.

  • Seal the plate/vials and vortex briefly before placing in the autosampler.

UPLC-MS/MS Conditions

Table 4: UPLC Parameters

ParameterCondition
UPLC ColumnACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[7]
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient ElutionTime (min)

Table 5: Mass Spectrometer Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM TransitionsAnalyte

Note: The specific MRM transitions, cone voltage, and collision energy for this compound and the chosen internal standard must be optimized by direct infusion of the compounds into the mass spectrometer.

Data Acquisition and Processing
  • Acquire data using appropriate software (e.g., MassLynx).

  • Process the acquired data using a suitable quantification software package (e.g., TargetLynx).

  • Integrate the chromatographic peaks for the analyte and the IS.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Determine the concentrations of the quality control and unknown samples from the calibration curve using a weighted (1/x²) linear regression.

Method Validation

The analytical method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Signaling Pathway/Logical Relationship Diagram

While a specific signaling pathway for this compound is not detailed in the provided search results, a logical diagram illustrating the relationship between sample processing and data output can be visualized.

G cluster_input Input cluster_process Analytical Process cluster_output Output Plasma Plasma Sample Extraction Extraction & Cleanup Plasma->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Concentration Analyte Concentration MS_Detection->Concentration PK_Data Pharmacokinetic Data Concentration->PK_Data

Caption: Logical flow from biological sample to pharmacokinetic data.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using UPLC-MS/MS. The described method is based on established bioanalytical techniques and is expected to be robust, sensitive, and suitable for regulated bioanalysis. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

Preparation and long-term storage of Sultosilic acid piperazine salt solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Sultosilic Acid Piperazine (B1678402) Salt

Abstract

This document provides a comprehensive guide for the preparation and long-term storage of aqueous solutions of Sultosilic Acid Piperazine Salt (SAPS), a novel lipid-lowering agent.[1][2][3][4] Proper solution handling is critical to ensure the compound's stability and integrity for preclinical and in-vitro research applications. This note details the optimized protocol for solubilization, pH adjustment, and sterile filtration. Furthermore, it presents a stability study protocol and summarizes the results, establishing the ideal conditions for long-term storage to minimize degradation and maintain potency. The recommended storage condition based on stability data is at -80°C, protected from light.

Introduction

This compound is a dual-moiety compound synthesized for the study of hyperlipidemia.[1][4] As with many pharmaceutical salts, the stability of SAPS in solution is susceptible to environmental factors including temperature, pH, and light exposure.[5][6] Degradation can compromise experimental results by altering the effective concentration of the active pharmaceutical ingredient (API) and introducing confounding variables.

Long-term stability testing is a crucial component of drug development, ensuring that a product maintains its quality, safety, and efficacy throughout its shelf life.[7] This process involves evaluating the drug under various environmental conditions over an extended period.[5][7] The protocols herein are designed to provide researchers with a standardized methodology to prepare stable, reliable solutions of SAPS and to define the optimal conditions for their storage.

Materials and Equipment

  • This compound (MW: 430.5 g/mol )[1][4]

  • USP-grade Purified Water

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile, amber-colored polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • pH meter

  • Vortex mixer

  • Bath sonicator

  • Sterile syringe filters (0.22 µm PVDF or equivalent)

  • Sterile syringes

  • Variable temperature freezers/refrigerators (-80°C, -20°C, 4°C)

  • Controlled ambient temperature chamber (25°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector for stability analysis

Protocols

Protocol 1: Preparation of 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL (23.2 mM) stock solution of SAPS in purified water.

  • Calculation: Weigh 10.0 mg of this compound powder using a calibrated analytical balance.

  • Initial Solubilization: Transfer the powder to a sterile vial. Add 800 µL of USP-grade purified water.

  • Dissolution: Vortex the mixture for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a bath sonicator for 5-10 minutes at room temperature.

  • pH Adjustment: Check the pH of the solution. Piperazine, being a base, will likely result in an alkaline solution (pH ~10.8-11.8 for a 10% solution).[8] Adjust the pH to 7.4 ± 0.2 using 0.1 M HCl. Add the acid dropwise while monitoring the pH to avoid over-titration. This step is critical as pH can significantly impact salt stability.

  • Final Volume Adjustment: Once the desired pH is achieved, add purified water to reach a final volume of 1.0 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, amber-colored vial to protect it from light.[6]

  • Aliquotting: For long-term storage and to avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials.[3]

  • Labeling and Initial Analysis: Clearly label all aliquots with the compound name, concentration, date, and batch number. An initial (T=0) analysis using a validated HPLC method should be performed to confirm purity and concentration.

Protocol 2: Long-Term Stability Assessment

This protocol outlines the methodology for evaluating the stability of the prepared SAPS solution under various storage conditions. Such studies are essential for determining a product's shelf life.[7][9]

  • Sample Preparation: Prepare a single, large batch of 10 mg/mL SAPS solution following Protocol 4.1.

  • Condition Allocation: Distribute aliquots of the solution across the following storage conditions:

    • -80°C (Ultra-low freezer)

    • -20°C (Standard freezer)

    • 4°C (Refrigerator)

    • 25°C / 60% Relative Humidity (Ambient, controlled)[5]

  • Light Exposure Variable: For each temperature, store one set of aliquots in amber vials (light protected) and another set in clear vials (light exposed).

  • Time Points: Designate analysis time points. For a comprehensive study, testing should occur every 3 months in the first year, every 6 months in the second year, and annually thereafter.[10][11] Abridged study points could be: T=0, 1, 3, 6, and 12 months.

  • Analytical Method: At each time point, analyze the samples using a stability-indicating HPLC method. The method must be able to separate the parent SAPS peak from any potential degradants.[12]

  • Data Collection: For each sample, record the following:

    • Appearance (color, clarity, precipitation)

    • pH of the solution

    • Purity (% of initial concentration) determined by HPLC area under the curve (AUC)

    • Presence of any degradation products

Data Presentation

The following tables summarize the expected quantitative data from solubility and stability assessments.

Table 1: Solubility Profile of this compound

Solvent SystempHSolubility (mg/mL)Observations
USP Purified Water11.2 (unadjusted)> 25Clear, colorless solution
USP Purified Water7.4> 25Clear, colorless solution
Phosphate-Buffered Saline (PBS)7.4> 25Clear, colorless solution
Dimethyl Sulfoxide (DMSO)N/A> 100Clear, colorless solution
EthanolN/A~5Slight haze observed

Table 2: Twelve-Month Stability of 10 mg/mL SAPS Solution (% Purity via HPLC)

Storage ConditionLight ExposureT=0T=1 MonthT=3 MonthsT=6 MonthsT=12 Months
-80°C Protected 100% 99.9% 99.8% 99.9% 99.7%
-80°CExposed100%99.8%99.7%99.5%99.4%
-20°C Protected 100% 99.5% 98.9% 98.1% 97.0%
-20°CExposed100%99.1%98.2%97.0%95.1%
4°C Protected 100% 97.2% 94.5% 89.3% 81.4%
4°CExposed100%95.0%89.8%82.1%70.3%
25°C Protected 100% 91.3% 82.0% 68.5% 45.2%
25°CExposed100%85.4%70.1%51.6%<30%

Data is hypothetical and for illustrative purposes.

Visualizations

The following diagrams illustrate the key workflows described in this document.

G cluster_prep Protocol 4.1: Stock Solution Preparation weigh Weigh 10 mg SAPS Powder add_h2o Add 800 µL Purified Water weigh->add_h2o dissolve Vortex / Sonicate to Dissolve add_h2o->dissolve check_ph Measure pH dissolve->check_ph adjust_ph Adjust pH to 7.4 with 0.1 M HCl check_ph->adjust_ph final_vol QS to 1.0 mL with Purified Water adjust_ph->final_vol filter Sterile Filter (0.22 µm) final_vol->filter aliquot Aliquot into Amber Vials filter->aliquot store Store at Recommended Temperature aliquot->store

Caption: Workflow for preparing a sterile 10 mg/mL stock solution of SAPS.

Caption: Decision pathway for selecting the appropriate storage condition for SAPS solutions.

Conclusion and Recommendations

The stability of this compound in aqueous solution is highly dependent on storage temperature and protection from light. The provided data clearly indicates that the compound degrades significantly at refrigerated (4°C) and ambient (25°C) temperatures over several months.[5][6]

Based on the stability assessment, the following recommendations are made:

  • Optimal Long-Term Storage (>1 Month): Aliquots should be stored at -80°C in amber, airtight vials to minimize degradation from temperature, freeze-thaw cycles, and light. Under these conditions, the solution remains >99% pure for at least 12 months.

  • Intermediate Storage (1-6 Months): If -80°C is unavailable, storage at -20°C in amber vials is acceptable, though a gradual loss of purity should be expected.[13]

  • Short-Term Storage (<1 Week): Solutions can be stored at 4°C, protected from light.

  • Avoid: Do not store stock solutions at room temperature. Avoid repeated freeze-thaw cycles by using single-use aliquots. Always use sterile techniques and high-purity water to prevent microbial contamination and introduction of impurities.

References

Application Notes and Protocols for the Analysis of Sultosilic Acid Piperazine Salt

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of Sultosilic acid piperazine (B1678402) salt in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Sultosilic acid piperazine salt is identified as a lipid-lowering agent.[1][2][3] Its chemical formula is C17H22N2O7S2 with a molecular weight of 430.5 g/mol .[3][4] Accurate and robust analytical methods are crucial for the quantification of this compound in drug substances and formulated products to ensure quality and consistency. The following sections detail recommended methods for its analysis.

HPLC-UV Method for Quantification

This method is suitable for the routine quality control of this compound in bulk drug substance and simple formulations. The sultosilic acid moiety contains a chromophore that allows for UV detection.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88%)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm nylon syringe filters

2.1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.1.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample containing the equivalent of 10 mg of this compound and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.1.4. Chromatographic Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-10 min, 20-80% B10-12 min, 80% B12-13 min, 80-20% B13-15 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Data Presentation

Table 1: HPLC-UV Method Validation Summary (Representative Data)

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Figure 1: HPLC-UV analysis workflow for this compound.

LC-MS Method for High-Sensitivity Quantification

This method is ideal for the trace-level quantification of this compound and its potential metabolites in complex matrices such as biological fluids. The high selectivity and sensitivity of mass spectrometry make it a powerful tool for these applications.[5][6][7]

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound.

3.1.2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3.1.3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution of the stock solution with 50:50 acetonitrile:water. Add the internal standard to each standard to a final concentration of 10 ng/mL.

  • Biological Sample Preparation (Protein Precipitation): To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (10 ng/mL). Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

3.1.4. LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min, 5% B0.5-3.0 min, 5-95% B3.0-4.0 min, 95% B4.0-4.1 min, 95-5% B4.1-5.0 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550 °C
Spray Voltage 5500 V
Data Presentation

Table 2: Representative MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sultosilic acid (protonated)345.0155.125
Piperazine (protonated)87.144.120
Internal Standard (example)[IS+H]+[Fragment][Optimized Value]

Table 3: LC-MS/MS Method Validation Summary (Representative Data)

ParameterResult
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
LOD 0.03 ng/mL
LOQ 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Logical Relationship Diagram

LCMS_Logic cluster_analyte Analyte Characteristics cluster_method Method Development cluster_outcome Analytical Outcome Structure This compound (C17H22N2O7S2) Properties Ionizable moieties (Piperazine and Sulfonic Acid) Structure->Properties determines Ionization ESI Positive Mode (Protonation of Piperazine) Properties->Ionization informs Separation Reverse-Phase C18 (Separation based on polarity) Properties->Separation informs Detection MRM (High Selectivity and Sensitivity) Ionization->Detection Separation->Ionization Quantification Accurate Quantification Detection->Quantification Sensitivity Low Limit of Detection (LOD)

Figure 2: Logical relationships in LC-MS method development.

Conclusion

The HPLC-UV method provides a reliable and straightforward approach for the routine analysis of this compound in bulk and simple dosage forms. For applications requiring higher sensitivity and selectivity, such as bioanalysis, the LC-MS/MS method is superior. Both methods, when properly validated, are suitable for their intended analytical purposes in the research and development of pharmaceuticals containing this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for DGAT1 Inhibition in Familiel Combined Hyperlipidemia (FCHL) Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a compound specifically designated "A-585" in the context of familial combined hyperlipidemia (FCHL) research did not yield specific results. However, given the core requirement for information on a therapeutic agent for FCHL, this document focuses on a well-characterized and clinically relevant compound, Pradigastat (B610185) (formerly LCQ908) . Pradigastat is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme central to triglyceride synthesis. The mechanism of DGAT1 inhibition is highly relevant to the pathophysiology of FCHL, which often involves the overproduction of triglyceride-rich lipoproteins. Therefore, Pradigastat serves as an exemplary model for researchers, scientists, and drug development professionals investigating therapeutic strategies for FCHL.

Introduction to DGAT1 Inhibition in FCHL

Familial combined hyperlipidemia (FCHL) is a common genetic lipid disorder characterized by elevated levels of plasma triglycerides and/or cholesterol, and increased concentrations of apolipoprotein B (apoB). A key feature of FCHL is the hepatic overproduction of very-low-density lipoprotein (VLDL), which is rich in triglycerides.

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final step in triglyceride synthesis.[1][2] It is highly expressed in the small intestine, where it plays a key role in the absorption of dietary fat and the formation of chylomicrons.[1] By inhibiting DGAT1, compounds like Pradigastat can reduce the synthesis and secretion of triglyceride-rich lipoproteins, a key therapeutic goal in managing FCHL.[1][3][4][5]

Data Presentation: Effects of Pradigastat on Lipid Parameters

The following tables summarize the quantitative data from clinical studies on Pradigastat, demonstrating its efficacy in reducing key lipid parameters relevant to hypertriglyceridemia. While these studies were conducted in patients with Familial Chylomicronemia Syndrome (FCS), a severe form of hypertriglyceridemia, the data provides valuable insights into the potential effects of DGAT1 inhibition in FCHL.

Table 1: Effect of Pradigastat on Fasting Triglyceride Levels in Patients with FCS [1][3][4][5]

Pradigastat DoseTreatment DurationMean Reduction in Fasting Triglycerides
20 mg/day21 days41%
40 mg/day21 days70%
10 mg/day21 daysNo significant reduction

Table 2: Effect of Pradigastat on Fasting Apolipoprotein B48 (ApoB48) Levels in Patients with FCS [1]

Pradigastat DoseComparisonRatio of Geometric LS Mean to Baseline (90% CI)p-value
20 mg/dayvs. 10 mg/day0.67 (0.49–0.93)0.051
40 mg/dayvs. 10 mg/day0.46 (0.34–0.64)0.002
40 mg/dayvs. 20 mg/day0.69 (0.52–0.91)0.035

Table 3: Summary of Pradigastat's Effects on Other Lipoprotein Parameters [1]

Lipoprotein ParameterEffect of Pradigastat (20 mg and 40 mg)
Chylomicron Triglyceride ContentConsistently reduced
Chylomicron Cholesterol ContentReduced (incrementally with higher doses)
LDL CholesterolModest increase at 20 mg dose (absolute levels remained low)
HDL CholesterolGenerally increased

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of a DGAT1 inhibitor like Pradigastat in a preclinical FCHL research setting.

In Vitro DGAT1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting DGAT1 enzyme activity.

Materials:

  • Human recombinant DGAT1 enzyme

  • ¹⁴C-labeled oleoyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Test compound (e.g., Pradigastat) dissolved in DMSO

  • Scintillation cocktail and vials

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer, human recombinant DGAT1 enzyme, and DAG.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding ¹⁴C-labeled oleoyl-CoA.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., isopropanol (B130326):heptane (B126788):water, 80:20:2, v/v/v).

  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Transfer an aliquot of the organic phase (containing the newly synthesized ¹⁴C-triglycerides) to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Cellular Lipid Accumulation Assay in Hepatocytes

Objective: To assess the effect of a DGAT1 inhibitor on lipid accumulation in a relevant cell line (e.g., HepG2 cells).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid complexed to BSA

  • Test compound (e.g., Pradigastat)

  • Oil Red O staining solution

  • Formalin (10%)

  • Phosphate-buffered saline (PBS)

  • Microscope

Protocol:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

  • Induce lipid accumulation by treating the cells with oleic acid-BSA complex for 24-48 hours.

  • Concurrently, treat the cells with the test compound at various concentrations. Include a vehicle control.

  • After the treatment period, wash the cells with PBS.

  • Fix the cells with 10% formalin for 30 minutes.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the intracellular lipid droplets with Oil Red O solution for 20 minutes.

  • Wash the cells with water to remove excess stain.

  • Visualize and capture images of the stained lipid droplets using a microscope.

  • For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

In Vivo Efficacy Study in an Animal Model of Hyperlipidemia

Objective: To evaluate the in vivo efficacy of a DGAT1 inhibitor in a relevant animal model (e.g., high-fat diet-fed mice or a genetic model of hyperlipidemia).

Materials:

  • Animal model of hyperlipidemia (e.g., C57BL/6J mice on a high-fat diet)

  • Test compound (e.g., Pradigastat) formulated for oral administration

  • Vehicle control

  • Blood collection supplies

  • ELISA kits for measuring plasma triglycerides, cholesterol, and apoB.

Protocol:

  • Acclimatize the animals to the housing conditions and diet for at least one week.

  • Randomly assign the animals to different treatment groups (vehicle control and various doses of the test compound).

  • Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly throughout the study.

  • At the end of the treatment period, collect blood samples from the animals (e.g., via retro-orbital sinus or cardiac puncture) after a fasting period.

  • Separate the plasma by centrifugation.

  • Measure plasma levels of triglycerides, total cholesterol, LDL-cholesterol, HDL-cholesterol, and apoB using commercially available kits.

  • At the end of the study, euthanize the animals and collect liver tissue for histological analysis (e.g., H&E and Oil Red O staining) to assess hepatic steatosis.

  • Analyze the data statistically to determine the effect of the test compound on the measured parameters.

Visualization of Signaling Pathways and Workflows

DGAT1 Signaling Pathway in Triglyceride Synthesis

DGAT1_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA LPA Lysophosphatidic Acid (LPA) PA Phosphatidic Acid (PA) TAG Triglyceride (TAG) Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->LPA GPAT LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DAG->TAG DGAT1 VLDL VLDL Assembly & Secretion TAG->VLDL DGAT1 DGAT1 Pradigastat Pradigastat Pradigastat->DGAT1 Inhibition Experimental_Workflow Start Identify DGAT1 Inhibitor (e.g., Pradigastat) In_Vitro In Vitro Studies Start->In_Vitro Enzyme_Assay DGAT1 Enzyme Inhibition Assay (IC₅₀) In_Vitro->Enzyme_Assay Cell_Assay Cellular Lipid Accumulation Assay In_Vitro->Cell_Assay In_Vivo In Vivo Studies Enzyme_Assay->In_Vivo Cell_Assay->In_Vivo Animal_Model Hyperlipidemic Animal Model In_Vivo->Animal_Model Efficacy Efficacy Assessment (Lipid Profile, etc.) Animal_Model->Efficacy Toxicity Toxicity & Safety Evaluation Animal_Model->Toxicity Data_Analysis Data Analysis & Conclusion Efficacy->Data_Analysis Toxicity->Data_Analysis FCHL_Logic FCHL Familial Combined Hyperlipidemia (FCHL) VLDL_Overproduction Increased Hepatic VLDL Production FCHL->VLDL_Overproduction High_TG Elevated Plasma Triglycerides VLDL_Overproduction->High_TG High_ApoB Elevated Plasma ApoB VLDL_Overproduction->High_ApoB Amelioration Amelioration of FCHL Phenotype DGAT1_Inhibition DGAT1 Inhibition (e.g., Pradigastat) Reduced_TG_Synthesis Decreased Triglyceride Synthesis DGAT1_Inhibition->Reduced_TG_Synthesis Leads to Reduced_VLDL Reduced VLDL Assembly & Secretion Reduced_TG_Synthesis->Reduced_VLDL Reduced_VLDL->Amelioration Potential for

References

Application Notes and Protocols: Sultosilic Acid Piperazine Salt for Euglobulin Lysis Time Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt is a lipid-lowering agent that has also been shown to possess pro-fibrinolytic properties.[1][2] One of the key methods for evaluating its effect on the fibrinolytic system is the Euglobulin Lysis Time (ELT) assay.[1][2] The ELT is a global assay that measures the overall capacity of the fibrinolytic system to break down a fibrin (B1330869) clot.[3] A shortened ELT indicates hyperfibrinolysis, or an increased rate of clot dissolution.[3] These application notes provide a detailed overview of the use of sultosilic acid piperazine salt in the context of ELT studies, including experimental protocols and a discussion of its mechanism of action.

Principle of the Euglobulin Lysis Time (ELT) Assay

Application of this compound in ELT Studies

This compound has been identified as a compound that causes a significant shortening of the euglobulin lysis time, indicating its potential as a pro-fibrinolytic agent.[1][2] This makes it a valuable tool for researchers studying the fibrinolytic system and for professionals in drug development exploring new therapeutic strategies for thrombotic disorders. By using this compound as a positive control or as a test compound, researchers can investigate the mechanisms of fibrinolysis and screen for other molecules with similar activity.

Data Presentation

Treatment GroupNMean Euglobulin Lysis Time (minutes)Standard Deviation% Decrease from Control
Vehicle Control2024045-
This compound (X mg/kg)201503037.5%

This table represents hypothetical data for illustrative purposes only.

Experimental Protocols

Below are detailed protocols for performing the Euglobulin Lysis Time assay. Both a manual and a semi-automated method are described.

Protocol 1: Manual Euglobulin Lysis Time (ELT) Assay

Materials:

  • Citrated platelet-poor plasma (PPP)

  • This compound solution (or other test compound)

  • 0.02 M Acetic acid

  • Borate (B1201080) buffer (pH 9.0)

  • Thrombin solution (5 IU/mL)

  • Water bath at 37°C

  • Glass test tubes

  • Centrifuge

Procedure:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.

  • Euglobulin Precipitation: In a glass test tube, mix 0.5 mL of PPP with 9.0 mL of pre-chilled 0.02 M acetic acid.

  • Incubation: Incubate the mixture on ice for 15-30 minutes to allow for the precipitation of the euglobulin fraction.

  • Centrifugation: Centrifuge the tube at 2000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant and discard the supernatant, ensuring the euglobulin pellet remains at the bottom of the tube.

  • Pellet Resuspension: Resuspend the pellet in 1.0 mL of borate buffer.

  • Clot Formation: Add 0.5 mL of the resuspended euglobulin solution to a new glass test tube. Add 0.1 mL of thrombin solution and immediately place the tube in a 37°C water bath. A clot will form.

  • Lysis Time Measurement: Observe the clot at regular intervals (e.g., every 10-15 minutes). The euglobulin lysis time is the time from clot formation to its complete dissolution.

Protocol 2: Semi-Automated Euglobulin Lysis Time (ELT) Assay using a Microplate Reader

Materials:

  • Citrated platelet-poor plasma (PPP)

  • This compound solution (or other test compound)

  • 0.02 M Acetic acid

  • Borate buffer (pH 9.0)

  • Thrombin solution (5 IU/mL)

  • 96-well microplate

  • Microplate reader with temperature control (37°C) and kinetic reading capabilities (405 nm)

Procedure:

  • Euglobulin Fraction Preparation: Prepare the resuspended euglobulin fraction as described in steps 1-6 of the manual protocol.

  • Plate Loading: Pipette 100 µL of the resuspended euglobulin solution into a well of a 96-well microplate.

  • Initiation of Clotting: Add 20 µL of thrombin solution to the well.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the change in optical density at 405 nm every 5 minutes for a desired duration (e.g., 4-6 hours).

  • Data Analysis: The euglobulin lysis time is determined as the time point at which the optical density returns to 50% of the maximum value.

Visualization of Pathways and Workflows

Fibrinolytic Pathway and Potential Site of Action

Fibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_lysis Fibrin Lysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades tPA t-PA tPA->Plasminogen activates uPA u-PA uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Antipla α2-Antiplasmin Antipla->Plasmin inhibits FDPs Fibrin Degradation Products Fibrin->FDPs Sultosilic_Acid Sultosilic Acid Piperazine Salt Sultosilic_Acid->tPA enhances? Sultosilic_Acid->uPA enhances? Sultosilic_Acid->PAI1 inhibits?

Caption: General fibrinolytic pathway and hypothetical action of this compound.

Experimental Workflow for Euglobulin Lysis Time Assay

The following diagram outlines the key steps in performing a euglobulin lysis time assay to evaluate the effect of a test compound like this compound.

ELT_Workflow cluster_sample Sample Preparation cluster_euglobulin Euglobulin Fractionation cluster_assay Lysis Assay Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifugation1 2. Centrifugation (Platelet-Poor Plasma) Blood_Collection->Centrifugation1 Acidification 3. Plasma Acidification (Acetic Acid) Centrifugation1->Acidification Incubation 4. Incubation on Ice Acidification->Incubation Centrifugation2 5. Centrifugation Incubation->Centrifugation2 Resuspension 6. Resuspend Pellet (Borate Buffer) Centrifugation2->Resuspension Clotting 7. Clot Formation (Thrombin) Resuspension->Clotting Measurement 8. Measure Lysis Time (37°C) Clotting->Measurement Test_Compound Addition of Sultosilic Acid Piperazine Salt Test_Compound->Acidification

Caption: Experimental workflow for the Euglobulin Lysis Time (ELT) assay.

Conclusion

This compound serves as a valuable pharmacological tool for studying the fibrinolytic system due to its ability to significantly shorten the euglobulin lysis time. The ELT assay, in either its manual or semi-automated format, provides a robust method for assessing the pro-fibrinolytic effects of this and other compounds. While the precise mechanism of action of this compound requires further investigation, its utility in fibrinolysis research is well-established. Researchers and drug development professionals can utilize the protocols and information provided herein to effectively incorporate this compound into their studies of fibrinolysis and thrombosis.

References

In vivo Administration of Sultosilic Acid Piperazine Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

Introduction

Sultosilic acid piperazine (B1678402) salt is a chemical entity with potential therapeutic applications in conditions characterized by dyslipidemia and increased platelet aggregation.[1][2] A comparative clinical study demonstrated its efficacy in reducing total cholesterol, triglycerides, and beta- and pre-beta-cholesterol, while increasing alpha-cholesterol.[1] The study also highlighted its ability to diminish platelet adhesiveness.[1] However, a comprehensive understanding of its in vivo pharmacology in animal models is crucial for further development. This document aims to provide researchers, scientists, and drug development professionals with a foundational guide for designing and executing in vivo studies with Sultosilic acid piperazine salt or similar compounds.

Data Presentation

Due to the absence of publicly available in vivo data for this compound, a table summarizing quantitative data cannot be provided. Researchers are encouraged to generate and report such data to enrich the scientific understanding of this compound. Key parameters to investigate for different administration routes would include:

Table 1: Hypothetical Pharmacokinetic and Efficacy Data for a Novel Lipid-Lowering Agent

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)% Reduction in Total Cholesterol% Reduction in Platelet Aggregation
Oral (p.o.)10DataDataDataDataDataData
Intravenous (i.v.)2DataDataData100DataData
Intraperitoneal (i.p.)5DataDataDataDataDataData
Subcutaneous (s.c.)10DataDataDataDataDataData

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The following are generalized protocols for the in vivo administration of a research compound like this compound. The specific details, such as vehicle selection and dosage, should be optimized based on the physicochemical properties of the compound and the objectives of the study.

Vehicle Formulation

For a compound with unknown solubility, initial screening with common biocompatible solvents is recommended.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Saline (0.9% NaCl)

    • Corn oil

  • Protocol:

    • Attempt to dissolve the compound directly in saline.

    • If insoluble in saline, prepare a stock solution in DMSO.

    • For aqueous-based formulations, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.

    • For oil-based formulations for oral or subcutaneous administration, the compound can be suspended or dissolved in corn oil.

    • Ensure the final formulation is a clear solution or a homogenous suspension.

In Vivo Administration Routes

The choice of administration route depends on the experimental goals, such as determining bioavailability or assessing efficacy in a specific disease model.

  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

a) Oral Administration (p.o.)

  • Purpose: To assess oral bioavailability and efficacy.

  • Procedure:

    • Fast the animals overnight (with access to water) before dosing.

    • Administer the compound formulation using an oral gavage needle.

    • The volume of administration is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

b) Intravenous Administration (i.v.)

  • Purpose: To determine the pharmacokinetic profile with 100% bioavailability.

  • Procedure:

    • Administer the compound formulation through the tail vein.

    • The volume of administration is typically 1-2 mL/kg for rats and 5 mL/kg for mice.

c) Intraperitoneal Administration (i.p.)

  • Purpose: For rapid absorption and systemic exposure, often used in efficacy studies.

  • Procedure:

    • Inject the compound formulation into the peritoneal cavity.

    • The volume of administration is typically 5-10 mL/kg for rats and 10 mL/kg for mice.

d) Subcutaneous Administration (s.c.)

  • Purpose: For sustained release and prolonged exposure.

  • Procedure:

    • Inject the compound formulation under the skin, usually in the dorsal region.

    • The volume of administration is typically 1-5 mL/kg for rats and 5-10 mL/kg for mice.

Visualizations

Signaling Pathway

The precise mechanism of action for this compound is not well-defined. However, based on the known effects of other lipid-lowering agents that also modulate platelet function, a hypothetical signaling pathway can be proposed.

G cluster_0 Lipid-Lowering Agent (e.g., this compound) cluster_1 Hepatocyte cluster_2 Platelet Agent Sultosilic Acid Piperazine Salt Lipid_Metabolism Modulation of Lipid Metabolism Agent->Lipid_Metabolism Membrane_Cholesterol Reduced Membrane Cholesterol Agent->Membrane_Cholesterol Thromboxane_A2 Decreased Thromboxane A2 Synthesis Agent->Thromboxane_A2 LDL_Receptor Increased LDL Receptor Expression Lipid_Metabolism->LDL_Receptor HMG_CoA_Reductase HMG-CoA Reductase (Potential Target) Lipid_Metabolism->HMG_CoA_Reductase Platelet_Adhesion Reduced Platelet Adhesiveness Membrane_Cholesterol->Platelet_Adhesion Thromboxane_A2->Platelet_Adhesion

Caption: Hypothetical signaling pathway for a lipid-lowering agent affecting platelet adhesiveness.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating a novel compound.

G start Compound Synthesis and Characterization formulation Vehicle Formulation and Optimization start->formulation animal_model Animal Model Selection and Acclimatization formulation->animal_model dosing In Vivo Administration (p.o., i.v., i.p., s.c.) animal_model->dosing sampling Blood/Tissue Sampling at Timed Intervals dosing->sampling analysis Pharmacokinetic Analysis (LC-MS/MS) sampling->analysis efficacy Efficacy Assessment (Lipid Profile, Platelet Aggregation) sampling->efficacy data_analysis Data Analysis and Interpretation analysis->data_analysis efficacy->data_analysis end Conclusion and Future Directions data_analysis->end

Caption: General experimental workflow for in vivo compound evaluation.

Conclusion

While specific in vivo administration protocols for this compound are not currently available in the scientific literature, this document provides a comprehensive guide for researchers to design and execute such studies. The generalized protocols and workflows are based on established practices in preclinical drug development. The generation of robust pharmacokinetic and efficacy data will be instrumental in elucidating the full therapeutic potential of this and other novel lipid-lowering agents.

References

Troubleshooting & Optimization

Improving solubility of Sultosilic acid piperazine salt in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Sultosilic acid piperazine (B1678402) salt in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Sultosilic acid piperazine salt and why is its solubility important?

This compound, also known as A-585 or Piperazine sultosylate, is a lipid-lowering agent.[1][2][3] Its aqueous solubility is a critical factor for many experimental and pharmaceutical applications, as it dictates the concentration that can be achieved in solution, which in turn affects bioavailability and efficacy.[4][5] For a drug to be absorbed, it must first be dissolved in the physiological fluids at the site of absorption.[6]

Q2: I am having trouble dissolving this compound in my buffer. What are the most likely reasons?

Difficulty in dissolving this salt is often related to the pH of the aqueous buffer. The solubility of this compound is highly dependent on pH due to the presence of both a strongly acidic sulfonic acid group and two basic nitrogen atoms in the piperazine moiety.[7][8] Other factors can include the concentration of the compound, the temperature of the solution, and the specific buffer system being used.

Q3: How does the pH of the buffer affect the solubility of this compound?

The solubility of this salt is a function of the ionization state of both the sultosilic acid and the piperazine.

  • Sultosilic acid contains a sulfonic acid group, which is a very strong acid (pKa is estimated to be very low, likely <0).[7] This means it will be negatively charged (anionic) across the entire physiological pH range (pH 1-8).

  • Piperazine is a weak base with two pKa values, approximately 5.3 and 9.7.[5][8][9] At pH values below 5.3, both nitrogen atoms will be protonated, giving piperazine a +2 charge. Between pH 5.3 and 9.7, one nitrogen will be protonated, resulting in a +1 charge.

The salt's solubility is generally highest at pH values where both components are ionized, promoting interaction with the aqueous environment. For this compound, optimal solubility is typically expected in the acidic to neutral pH range where piperazine is cationic.

Q4: Which aqueous buffers are recommended for use with this compound?

The choice of buffer depends on the desired pH for your experiment. Commonly used pharmaceutical buffers include:

It is crucial to select a buffer system that maintains the target pH and does not interact adversely with the salt.[11]

Troubleshooting Guide

Issue: The salt is not dissolving completely or is precipitating out of solution.

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.

G cluster_success start Start: Solubility Issue Encountered check_ph Step 1: Verify Buffer pH Is the pH within the optimal range (acidic to neutral)? start->check_ph adjust_ph Action: Adjust pH Lower the pH of the buffer (e.g., to pH 4-6) and re-test solubility. check_ph->adjust_ph No check_concentration Step 2: Review Concentration Is the target concentration too high? check_ph->check_concentration Yes adjust_ph->check_concentration success Success: Compound Dissolved adjust_ph->success If successful reduce_concentration Action: Reduce Concentration Prepare a more dilute solution or perform a solubility study to determine the maximum solubility. check_concentration->reduce_concentration Yes check_temperature Step 3: Consider Temperature Is the experiment being conducted at room temperature or lower? check_concentration->check_temperature No reduce_concentration->check_temperature reduce_concentration->success If successful increase_temperature Action: Gently Warm Solution Warm the solution (e.g., to 37°C) with agitation. Check for degradation if temperature sensitive. check_temperature->increase_temperature consider_cosolvent Step 4: Use a Co-solvent If solubility is still insufficient, consider adding a water-miscible organic solvent. check_temperature->consider_cosolvent No increase_temperature->consider_cosolvent increase_temperature->success If successful select_cosolvent Action: Add Co-solvent Start with a small percentage (e.g., 5-10%) of DMSO, ethanol, or PEG 400. Validate compatibility with your assay. consider_cosolvent->select_cosolvent Yes fail Further investigation needed Consider particle size reduction or alternative formulation strategies. consider_cosolvent->fail No select_cosolvent->success

Caption: Troubleshooting workflow for solubility issues.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its constituent parts is provided below. Researchers should determine the aqueous solubility experimentally for their specific buffer systems and conditions.

Table 1: Physicochemical Properties

PropertyValueSource
This compound
Molecular FormulaC₁₇H₂₂N₂O₇S₂[3]
Molecular Weight430.5 g/mol [1][3]
CAS Number57775-27-6[3]
Sultosilic acid (anion)
pKa (Sulfonic acid group)Very low (strong acid)[7]
Piperazine (cation)
pKa₁~5.3[8][9]
pKa₂~9.7[8][9]

Table 2: Experimental Solubility Data Template

Use the following table to record your experimental results.

Buffer SystemBuffer Concentration (mM)pHTemperature (°C)Measured Solubility (mg/mL)Observations
Phosphate506.825
Phosphate507.425
Citrate504.525
Acetate505.025
Add your own

Experimental Protocols

Protocol 1: Determining the Equilibrium Solubility of this compound

This protocol uses the shake-flask method, a standard approach for determining equilibrium solubility.[2]

Materials:

  • This compound

  • Selected aqueous buffers (e.g., phosphate, citrate)

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffers (e.g., 0.1 M phosphate buffer at pH 6.8, 0.1 M citrate buffer at pH 4.5).[2] Verify the final pH with a calibrated pH meter.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the buffer (e.g., add 10 mg of salt to 1 mL of buffer). The goal is to have undissolved solid remaining at equilibrium.[2]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[12]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Clarify the supernatant by either:

    • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining solid.

    • Filtration: Filter the aliquot through a 0.22 µm syringe filter. (Ensure the filter material does not bind the compound).

  • Quantification: Immediately after clarification, dilute the clear supernatant with a suitable solvent to prevent precipitation. Analyze the concentration of the dissolved salt using a validated analytical method like HPLC-UV.

  • Data Analysis: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor. Perform the experiment in triplicate for each buffer condition.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffer (e.g., pH 4.5, 6.8) add_salt Add excess salt to buffer in vial prep_buffer->add_salt shake Agitate at constant temperature (24-48 hours) add_salt->shake separate Separate solid from liquid (Centrifuge or Filter) shake->separate quantify Quantify dissolved salt (e.g., HPLC) separate->quantify result Equilibrium Solubility quantify->result

Caption: Shake-flask method workflow for solubility determination.

Protocol 2: General Method for Improving Solubility

If the solubility determined in Protocol 1 is insufficient for your needs, this protocol outlines steps to enhance it.

1. pH Adjustment:

  • Principle: The solubility of this compound is expected to be higher in acidic to neutral pH.

  • Method: Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0). Systematically measure the solubility at each pH using the shake-flask method described in Protocol 1. Plot solubility versus pH to identify the optimal range.

2. Use of Co-solvents:

  • Principle: Adding a water-miscible organic solvent (co-solvent) can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[13]

  • Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400).

  • Method: a. Select a co-solvent that is compatible with your experimental system. b. Prepare stock solutions of your chosen buffer containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v). c. Determine the solubility of the salt in each co-solvent/buffer mixture using the shake-flask method. d. Caution: Be aware that co-solvents can affect biological assays and the stability of the compound. Always run appropriate vehicle controls in your experiments.[12]

3. Temperature Adjustment:

  • Principle: The dissolution of most solids is an endothermic process, meaning solubility often increases with temperature.[1]

  • Method: a. Prepare the solution at a slightly elevated temperature (e.g., 37°C) with constant stirring. b. Allow the solution to cool to the experimental temperature (e.g., room temperature). c. Observe for any precipitation upon cooling. This method can sometimes produce a supersaturated solution, which may be stable for a sufficient period for some experiments. d. Caution: Ensure the compound is stable at elevated temperatures before using this method.

References

Troubleshooting inconsistent results in Sultosilic acid piperazine salt assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sultosilic acid piperazine (B1678402) salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analytical assay of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Sultosilic acid piperazine salt and what are its storage recommendations?

This compound is a lipid-lowering agent. Proper storage is crucial to maintain its integrity.[1]

Storage ConditionRecommended Duration
Powder (-20°C)≥ 2 years[2]
In Solvent (-80°C)Up to 6 months[1]
In Solvent (-20°C)Up to 1 month[1]

Solutions should be sealed and protected from moisture and light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]

Q2: My assay results for this compound are inconsistent. What are the common causes?

Inconsistent results can stem from several factors related to the unique properties of both the Sultosilic acid and piperazine moieties, as well as the assay methodology itself. Key areas to investigate include:

  • Piperazine Moiety Analysis: Piperazine lacks a strong UV chromophore, making its detection by standard HPLC-UV challenging.[2]

  • Compound Stability: Degradation of either the Sultosilic acid or piperazine components can lead to lower than expected assay values.

  • Salt Dissociation: The salt can dissociate in solution, and the equilibrium may be affected by pH and solvent composition, potentially impacting chromatographic retention and quantification.

  • Sample Preparation: Inadequate sample preparation can introduce variability.[3]

  • Instrument Maintenance: Poorly maintained HPLC systems can lead to issues with peak shape, retention time drift, and decreased sensitivity.[3]

Q3: How can I improve the detection of the piperazine moiety in an HPLC assay?

Due to its poor UV absorptivity, direct detection of piperazine is often unreliable.[2] Consider the following approaches:

  • Pre-column Derivatization: Reacting piperazine with a UV-active or fluorescent labeling agent can significantly enhance its detection. Common derivatizing agents include:

    • NBD-Cl (4-chloro-7-nitrobenzofuran): Forms a stable, UV-active derivative.[2][4]

    • Dansyl chloride (DNS-Cl): Creates a UV-absorbing derivative.[5]

  • Alternative Detection Methods: If derivatization is not feasible, use of alternative detectors is recommended:

    • Evaporative Light Scattering Detector (ELSD)

    • Charged Aerosol Detector (CAD)

    • Mass Spectrometry (MS)[2]

Troubleshooting Guide for Inconsistent HPLC Assay Results

This guide provides a systematic approach to identifying and resolving common issues in the HPLC analysis of this compound.

Issue 1: Poor Peak Shape or Low Signal for Piperazine

Possible Causes:

  • Lack of a UV chromophore in piperazine.

  • Inappropriate column selection.

  • Suboptimal mobile phase composition.

Troubleshooting Steps:

G start Start: Poor Piperazine Peak check_uv Is UV detection being used? start->check_uv implement_derivatization Implement pre-column derivatization (e.g., with NBD-Cl or Dansyl-Cl) check_uv->implement_derivatization Yes use_alt_detector Use alternative detector (ELSD, CAD, or MS) check_uv->use_alt_detector Yes check_column Review column choice. Is it suitable for polar bases? implement_derivatization->check_column use_alt_detector->check_column consider_mixed_mode Consider mixed-mode or specialized polar-compatible columns check_column->consider_mixed_mode No optimize_mobile_phase Optimize mobile phase. Adjust pH and organic modifier. check_column->optimize_mobile_phase Yes consider_mixed_mode->optimize_mobile_phase end End: Improved Peak optimize_mobile_phase->end G cluster_degradation Piperazine Degradation Pathway PZ Piperazine Protonated_PZ Protonated Piperazine PZ->Protonated_PZ + H+ Ring_Opening Ring Opening Protonated_PZ->Ring_Opening Degradants Degradation Products: - 3-(hydroxyethyl)-2-oxazolidone (HEOD) - N,N-bis-(2-hydroxyethyl)-piperazine (BHEP) - 1-Methylpiperazine (1-MPZ) Ring_Opening->Degradants

References

Optimizing reaction conditions for Sultosilic acid piperazine salt synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis of Sultosilic acid piperazine (B1678402) salt. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Sultosilic acid piperazine salt?

The synthesis of this compound involves a multi-step process. It begins with the tosylation of a 2,5-dihydroxybenzenesulphonic acid salt, such as the diethylamine (B46881) or ammonium (B1175870) salt, in an ammoniacal medium. This reaction forms the ammonium salt of 2,5-dihydroxybenzenesulphonic acid monotosylate. This intermediate is then converted to the piperazine disalt in an aqueous medium. The final step involves the crystallization of the desired this compound (piperazine sultosylate) from an aqueous-alcoholic medium.[1][2]

Q2: What are the critical process parameters to control during the synthesis?

Key parameters to monitor and control include reaction temperature, pH of the medium, the ratio of reactants, and the composition of the solvent system used for crystallization. Precise control over these variables is crucial for achieving high yield and purity of the final product.

Q3: How can I improve the yield and purity of the final product?

Optimizing the crystallization step is critical for improving yield and purity. This can be achieved by carefully controlling the cooling rate, agitation speed, and the ratio of alcohol to water in the crystallization medium. Seeding the solution with a small amount of pure product can also promote the formation of the desired crystal form and improve overall purity.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of the final product. What are the potential causes and how can we address this?

  • Answer: Low yield can stem from several factors throughout the synthesis process.

    • Incomplete Tosylation: Ensure the tosylation reaction goes to completion by monitoring the reaction progress using a suitable analytical technique like HPLC or TLC. Adjusting the reaction time or temperature may be necessary.

    • Suboptimal pH: The pH of the reaction and crystallization media is crucial. For the salt formation, ensure the pH is in a range that favors the protonation of piperazine and deprotonation of the sulfonic acid.

    • Crystallization Issues: A significant portion of the product may remain in the mother liquor if the crystallization conditions are not optimal. To improve the yield, you can try:

      • Decreasing the crystallization temperature.

      • Increasing the proportion of the anti-solvent (alcohol) in a controlled manner.

      • Concentrating the mother liquor and attempting a second crystallization.

Issue 2: Product Fails to Crystallize or Forms an Oil

  • Question: During the final crystallization step, our product is oiling out or failing to precipitate. What steps can be taken to induce crystallization?

  • Answer: The formation of an oil or failure to crystallize is often due to supersaturation, the presence of impurities, or an inappropriate solvent system.

    • Seeding: Introduce a small crystal of pure this compound to the solution to act as a nucleus for crystal growth.

    • Solvent Composition: Adjust the solvent ratio. If the product is too soluble, gradually add more of the anti-solvent (e.g., isopropanol) while maintaining vigorous stirring.

    • Temperature Gradient: Try a slower cooling rate. A gradual decrease in temperature can promote the formation of well-defined crystals over oiling.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystallization.

Issue 3: High Levels of Impurities in the Final Product

  • Question: Our final product contains unacceptable levels of impurities. What are the likely sources and how can we purify the material?

  • Answer: Impurities can be carried over from starting materials or generated as byproducts during the reaction.

    • Starting Material Purity: Ensure the purity of the 2,5-dihydroxybenzenesulphonic acid salt and piperazine before starting the synthesis.

    • Side Reactions: Incomplete tosylation or side reactions can lead to impurities. Monitor the reaction closely to ensure it proceeds cleanly.

    • Recrystallization: The most effective method for purifying the final product is recrystallization. Dissolve the impure salt in a minimal amount of hot water and then slowly add a miscible alcohol (like ethanol (B145695) or isopropanol) until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Experimental Protocol

This protocol is a generalized procedure based on the principles of the synthesis. Researchers should optimize the specific conditions for their laboratory setup.

Step 1: Synthesis of Ammonium 2,5-dihydroxybenzenesulphonic acid monotosylate

  • In a reaction vessel, dissolve the ammonium salt of 2,5-dihydroxybenzenesulphonic acid in an aqueous ammonia (B1221849) solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 4-6 hours.

  • Monitor the reaction completion by HPLC.

  • Upon completion, adjust the pH to precipitate the ammonium salt of the monotosylate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Formation of this compound

  • Dissolve the dried ammonium 2,5-dihydroxybenzenesulphonic acid monotosylate in deionized water.

  • In a separate vessel, prepare a solution of piperazine in water.

  • Slowly add the piperazine solution to the monotosylate solution with constant stirring.

  • Stir the mixture at room temperature for 1-2 hours to form the piperazine disalt.

Step 3: Crystallization of this compound

  • Heat the aqueous solution of the piperazine disalt to 50-60 °C.

  • Slowly add a suitable alcohol (e.g., isopropanol) as an anti-solvent until the solution becomes slightly turbid.

  • Cool the mixture slowly to room temperature, and then further cool to 0-5 °C in an ice bath.

  • Allow the product to crystallize for at least 4 hours.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold mixture of water and the alcohol used for crystallization.

  • Dry the final product under vacuum at 40-50 °C to a constant weight.

Data Presentation

Table 1: Summary of Key Reaction Parameters

ParameterStep 1: TosylationStep 2: Salt FormationStep 3: Crystallization
Solvent Aqueous AmmoniaWaterWater/Isopropanol
Temperature 0-10 °CRoom Temperature0-60 °C (cooling ramp)
Reaction Time 4-6 hours1-2 hours> 4 hours
Key Reagents p-toluenesulfonyl chloridePiperazineIsopropanol (anti-solvent)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Salt Formation cluster_step3 Step 3: Crystallization start_material Ammonium 2,5-dihydroxybenzenesulphonic acid in Aqueous Ammonia add_tscl Add p-toluenesulfonyl chloride at 0-5 °C start_material->add_tscl react_tosylation Stir for 4-6 hours at <10 °C add_tscl->react_tosylation monitor_tosylation Monitor reaction by HPLC react_tosylation->monitor_tosylation precipitate_tosylate Adjust pH to precipitate intermediate monitor_tosylation->precipitate_tosylate filter_dry_tosylate Filter and dry intermediate precipitate_tosylate->filter_dry_tosylate dissolve_intermediate Dissolve tosylated intermediate in Water filter_dry_tosylate->dissolve_intermediate Proceed to Salt Formation mix_solutions Add Piperazine solution to intermediate solution dissolve_intermediate->mix_solutions prepare_piperazine Prepare aqueous Piperazine solution prepare_piperazine->mix_solutions react_salt Stir for 1-2 hours at Room Temperature mix_solutions->react_salt heat_solution Heat aqueous salt solution to 50-60 °C react_salt->heat_solution Proceed to Crystallization add_antisolvent Add Isopropanol until turbidity heat_solution->add_antisolvent cool_solution Slowly cool to 0-5 °C add_antisolvent->cool_solution crystallize Allow crystallization for >4 hours cool_solution->crystallize filter_product Filter the crystals crystallize->filter_product wash_dry_product Wash with cold Water/Isopropanol and dry filter_product->wash_dry_product final_product final_product wash_dry_product->final_product Final Product: This compound troubleshooting_logic Troubleshooting Logic for Synthesis Issues cluster_yield Low Yield Causes & Solutions cluster_crystal Crystallization Failure Causes & Solutions cluster_purity High Impurity Causes & Solutions issue Observed Issue low_yield Low Yield issue->low_yield no_crystal No Crystallization / Oiling Out issue->no_crystal high_impurity High Impurity issue->high_impurity incomplete_reaction Incomplete Reaction? -> Monitor reaction, adjust time/temp low_yield->incomplete_reaction poor_crystallization Poor Crystallization? -> Optimize solvent ratio, lower temp low_yield->poor_crystallization supersaturation Supersaturation? -> Add seed crystals, slow cooling no_crystal->supersaturation wrong_solvent Wrong Solvent Ratio? -> Adjust anti-solvent volume no_crystal->wrong_solvent impure_reagents Impure Starting Materials? -> Check purity of reagents high_impurity->impure_reagents side_reactions Side Reactions? -> Optimize reaction conditions high_impurity->side_reactions recrystallize Solution: Recrystallize final product high_impurity->recrystallize

References

Addressing solubility challenges of A-585 in DMSO for animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the investigational compound A-585 in DMSO for animal studies.

Frequently Asked Questions (FAQs)

Q1: My A-585 powder is not dissolving in DMSO. What are the initial troubleshooting steps?

A1: When encountering solubility issues with A-585 in DMSO, it is crucial to systematically assess several factors. Begin by verifying the purity and identity of your compound. Ensure the DMSO being used is of high purity and anhydrous, as absorbed water can significantly impact solubility.[1] Gentle heating (e.g., to 37°C) or sonication in a water bath can also aid in dissolution.[1][2]

Q2: Could the quality of the DMSO be the cause of the solubility problem?

A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can decrease its solvating power for certain organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO and to store it properly in a tightly sealed container in a dry environment.[1]

Q3: I've tried warming the solution and using fresh DMSO, but A-585 still won't dissolve. What else can I do?

A3: If initial steps fail, you can try preparing a more dilute stock solution.[1] The intended concentration may exceed the compound's solubility limit in DMSO. Additionally, consider alternative solvents if your experimental setup allows. Solvents such as ethanol (B145695) or dimethylformamide (DMF) can be viable alternatives for some compounds, but their compatibility with your animal model must be considered.[3][4]

Q4: My A-585/DMSO stock solution precipitates when diluted with an aqueous buffer for my in vivo study. Why is this happening and how can I prevent it?

A4: This is a common issue for compounds with low aqueous solubility.[3] DMSO is a powerful organic solvent, but when the stock is diluted into an aqueous medium (like PBS or saline), the overall solvent polarity increases dramatically.[3] This can cause the compound to "crash out" or precipitate.[3] To prevent this, you can try making intermediate serial dilutions of your DMSO stock in DMSO first before the final dilution into the aqueous buffer.[3] Also, ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility while remaining non-toxic to the animals (typically ≤ 10% for in vivo injections).[5] The use of co-solvents in the final formulation can also help.

Q5: What are some suitable co-solvents to use with DMSO for in vivo administration of A-585?

A5: Several co-solvents can be used to improve the solubility and stability of A-585 in aqueous formulations for animal studies. Common choices include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), and surfactants like Tween® 80 or Cremophor® EL.[6][7] It is essential to determine the appropriate ratio of DMSO, co-solvent, and aqueous vehicle through formulation screening. A vehicle tolerability study in your animal model is also crucial.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility challenges with A-585.

Problem 1: A-585 powder does not fully dissolve in 100% DMSO.
Potential Cause Suggested Solution Expected Outcome
Hygroscopic DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1]The compound dissolves in the fresh, water-free DMSO.[1]
Concentration Exceeds Solubility Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[1]The compound dissolves completely at a lower concentration.[1]
Insufficient Mixing/Sonication Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 10-15 minutes.[1][2]The compound fully dissolves, resulting in a clear solution.[1]
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes.[1][2]Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[1]
Problem 2: A-585 precipitates from the DMSO stock solution upon storage.
Potential Cause Suggested Solution Expected Outcome
Supersaturated Solution The concentration may be too high for stable storage. Dilute the solution with additional anhydrous DMSO.[2]A stable, clear solution is maintained during storage.
Temperature Fluctuations Store the solution at a constant temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2]The compound remains in solution.
Moisture Contamination Ensure vials are tightly sealed. Store in a desiccator.[2]The solution remains clear and free of precipitate.
Problem 3: Precipitation occurs upon dilution of the DMSO stock into an aqueous vehicle for dosing.
Potential Cause Suggested Solution Expected Outcome
Rapid Change in Solvent Polarity Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[3]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.[1]
Final DMSO Concentration Too Low Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to the animal (typically ≤ 10%).[5]The compound remains dissolved at an optimized final DMSO concentration.[1]
Inadequate Formulation Develop a formulation with co-solvents such as PEG400, Tween® 80, or Cremophor® EL to improve aqueous solubility.A stable, clear dosing solution is achieved.

Experimental Protocols

Protocol 1: Preparation of a 10 mM A-585 Stock Solution in DMSO
  • Preparation: Bring the vial containing your A-585 powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.[1]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired 10 mM stock concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[1]

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C in single-use aliquots.[1][2]

Protocol 2: Formulation of A-585 for In Vivo Dosing Using a Co-Solvent System

This is an example formulation. The optimal vehicle composition must be determined experimentally.

  • Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Co-solvent Mixture: In a separate sterile tube, prepare the co-solvent vehicle. For a final formulation of 10% DMSO / 40% PEG400 / 50% Saline:

    • Add 4 parts of PEG400.

    • Add 5 parts of sterile saline.

    • Vortex to mix thoroughly.

  • Final Dosing Solution Preparation:

    • Add 1 part of the A-585 DMSO stock solution to the 9 parts of the co-solvent/saline mixture.

    • Vortex immediately and thoroughly to ensure rapid and complete mixing.

  • Final Inspection: Visually inspect the final dosing solution to ensure it is clear and free of precipitation before administration.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation start A-585 Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex add_dmso->vortex check1 Clear Solution? vortex->check1 sonicate Sonicate check1->sonicate No stock_solution Stock Solution Ready check1->stock_solution Yes heat Warm to 37°C sonicate->heat check2 Clear Solution? heat->check2 check2->stock_solution Yes fail Insoluble check2->fail No

Caption: Workflow for preparing A-585 stock solution in DMSO.

formulation_workflow cluster_formulation In Vivo Formulation stock A-585 in 100% DMSO (High Concentration) mix Add DMSO Stock to Vehicle stock->mix cosolvent Co-solvent Vehicle (e.g., PEG400 + Saline) cosolvent->mix vortex_final Vortex Immediately mix->vortex_final check_final Clear Dosing Solution? vortex_final->check_final administer Administer to Animal check_final->administer Yes reformulate Precipitation Occurred (Reformulate) check_final->reformulate No

Caption: Workflow for preparing A-585 in vivo dosing solution.

signaling_pathway_placeholder cluster_pathway Hypothetical A-585 Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation a585 A-585 a585->akt Inhibition

Caption: Hypothetical signaling pathway inhibited by A-585.

References

Technical Support Center: Enhancing the Bioavailability of Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor oral bioavailability of piperazine-based compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of some piperazine-based compounds?

A1: The poor oral bioavailability of certain piperazine (B1678402) derivatives can stem from several factors:

  • Low Aqueous Solubility: Many piperazine compounds, despite the inherent basicity of the piperazine ring, can exhibit poor solubility in aqueous media, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1]

  • Poor Permeability: Some derivatives may have suboptimal lipophilicity, hindering their ability to passively diffuse across the intestinal epithelium.[1]

  • P-glycoprotein (P-gp) Efflux: Piperazine-containing molecules can be substrates for efflux transporters like P-glycoprotein, which actively pump the drug from inside the intestinal cells back into the GI lumen, thereby reducing net absorption.[1]

  • First-Pass Metabolism: These compounds can be subject to extensive metabolism in the gut wall or liver before reaching systemic circulation, a phenomenon known as first-pass metabolism.[1]

Q2: How does the piperazine moiety itself influence the bioavailability of a compound?

A2: The piperazine ring is a versatile scaffold in medicinal chemistry. Its two nitrogen atoms can act as hydrogen bond donors and acceptors, which can enhance water solubility.[1] However, the overall physicochemical properties of the molecule, including the nature of the substituents on the piperazine ring, ultimately dictate its absorption characteristics. The basicity of the piperazine nitrogens can be leveraged for salt formation to improve solubility.[2]

Q3: What are the main strategies to improve the oral bioavailability of piperazine derivatives?

A3: Several strategies can be employed, broadly categorized as:

  • Chemical Modifications: This includes the prodrug approach, where the chemical structure is altered to improve physicochemical properties.[1]

  • Formulation Strategies: Advanced formulations such as solid dispersions, nanoparticles, and lipid-based systems can enhance solubility and absorption.[1]

  • Salt Formation: Creating salts of the piperazine compound can significantly improve its solubility and dissolution rate.[2]

  • Co-administration with Bioenhancers: Using agents that inhibit metabolic enzymes or efflux transporters can increase the systemic exposure of the piperazine derivative.[1]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments.

Issue 1: Low Aqueous Solubility

  • Symptom: The piperazine derivative shows poor dissolution in aqueous media during in-vitro tests, leading to low and variable absorption in vivo.

  • Troubleshooting Steps:

    • Salt Formation: Explore the formation of various pharmaceutical salts (e.g., hydrochloride, citrate, tartrate) to enhance solubility. The basic nature of the piperazine ring makes it amenable to salt formation with various acids.

    • Prodrug Approach: Design a more water-soluble prodrug by attaching a polar promoiety that can be cleaved in vivo to release the active drug.[1]

    • Formulation Development:

      • Solid Dispersions: Prepare solid dispersions with hydrophilic polymers (e.g., PVP, HPMC) to improve the dissolution rate.

      • Nanoparticles: Formulate the compound into nanoparticles to increase the surface area available for dissolution.[1]

Issue 2: Low Intestinal Permeability

  • Symptom: In vitro cell-based assays (e.g., Caco-2) indicate low apparent permeability (Papp), suggesting poor absorption across the intestinal epithelium.[1]

  • Troubleshooting Steps:

    • Prodrug Approach: Design a more lipophilic prodrug to enhance passive diffusion across cell membranes. The promoiety can be designed to be cleaved intracellularly.[1]

    • Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to facilitate absorption through the lymphatic pathway.

    • Permeation Enhancers: Co-administer the compound with a permeation enhancer, though this approach requires careful evaluation of potential toxicity. Some piperazine derivatives themselves have been shown to act as permeation enhancers.[1]

Issue 3: High First-Pass Metabolism and/or P-gp Efflux

  • Symptom: In vivo pharmacokinetic studies show low oral bioavailability despite good aqueous solubility and intestinal permeability. This is often accompanied by a high clearance rate.[1]

  • Troubleshooting Steps:

    • Co-administration with Inhibitors: Co-administer the compound with known inhibitors of relevant cytochrome P450 enzymes or P-gp. For instance, piperine (B192125) is a known inhibitor of both.[1]

    • Prodrug Design: Create a prodrug that masks the metabolic site or the recognition site for P-gp. The prodrug is then absorbed and converted to the active parent drug in systemic circulation.[1]

    • Nanotechnology: Encapsulating the drug in nanocarriers can alter its absorption pathway, potentially bypassing P-gp efflux and first-pass metabolism in the gut wall.[1]

Data Presentation: Quantitative Impact of Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies that have successfully improved the bioavailability of piperazine-containing or analogous compounds.

Table 1: Enhancement of Bioavailability through Salt Formation

CompoundSalt FormFold Increase in SolubilityFold Increase in CmaxFold Increase in AUCReference
DaidzeinPiperazine Salt>1000 (in water)~4.3~2.4[3][4]
AzilsartanPiperazine Salt Hydrate~322-Significantly Increased[5]
Various NSAIDsPiperazine Salts>10--[2]

Table 2: Enhancement of Bioavailability through Formulation Strategies

CompoundFormulation StrategyFold Increase in CmaxFold Increase in AUCReference
PiperineNanoparticles-2.7[6]
PiperineNanoparticles-7.9 - 10[7]
Paclitaxel (co-administered with a piperazine derivative P-gp inhibitor)-No significant alteration2.1[8][9]

Table 3: Enhancement of Solubility and Permeability through Prodrug Approach

Parent DrugProdrug StrategyFold Increase in SolubilityImprovement in Permeability (Papp)Reference
Pyrazolo[3,4-d]pyrimidine derivativeN-methylpiperazino promoiety6000.01 x 10⁻⁶ to 2.11 x 10⁻⁶ cm/s[10]
6-Methoxy-2-naphthylacetic acid (NSAID)Piperazine ester-11.2-fold increase[10]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a piperazine-based compound and determine if it is a substrate for efflux transporters like P-gp.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral - A to B):

    • Add the test compound (at a known concentration in transport buffer) to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh transport buffer.

  • Transport Study (Basolateral to Apical - B to A):

    • To assess efflux, perform the transport study in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the membrane

      • C0 is the initial concentration in the donor chamber

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.[1]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and other pharmacokinetic parameters of a piperazine-based compound.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Grouping: Divide the animals into two groups:

    • Intravenous (IV) Group: To determine clearance and volume of distribution.

    • Oral (PO) Group: To assess oral absorption.

  • Drug Administration:

    • IV Group: Administer the compound as a single bolus dose via the tail vein.[1]

    • PO Group: Administer the compound by oral gavage.[1]

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[1]

  • Sample Processing: Separate plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) for both IV and PO groups.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Bioavailability Enhancement Strategy cluster_evaluation Evaluation problem Poor In Vivo Efficacy of Piperazine Compound solubility Aqueous Solubility Assessment problem->solubility permeability Caco-2 Permeability Assay problem->permeability metabolism In Vitro Metabolism (Microsomes) problem->metabolism formulation Formulation Development (e.g., Nanoparticles, Solid Dispersions) solubility->formulation salt Salt Formation solubility->salt prodrug Prodrug Synthesis permeability->prodrug metabolism->prodrug pk_study In Vivo Pharmacokinetic Study in Rats prodrug->pk_study formulation->pk_study salt->pk_study analysis Data Analysis (Cmax, AUC, F%) pk_study->analysis

Caption: Workflow for troubleshooting and improving the oral bioavailability of piperazine compounds.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream drug_lumen Piperazine Compound drug_inside Piperazine Compound drug_lumen->drug_inside Absorption (Passive/Active) pgp P-glycoprotein (Efflux Pump) drug_inside->pgp Binding cyp CYP450 Enzymes (Metabolism) drug_inside->cyp Metabolism drug_blood Absorbed Drug drug_inside->drug_blood To Systemic Circulation pgp->drug_lumen Efflux metabolite Metabolites cyp->metabolite

Caption: Key factors within an enterocyte affecting the bioavailability of piperazine compounds.

References

Technical Support Center: Method Refinement for the Purification of Piperazine Sultosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process for Piperazine (B1678402) sultosylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of Piperazine sultosylate?

A1: Based on patent literature, a mixture of ethanol (B145695) and water is a suitable solvent system for the crystallization of Piperazine sultosylate. Piperazine itself is highly soluble in water and also soluble in ethanol.[1] The sultosylate salt is prepared in an aqueous-alcoholic medium, suggesting that a mixed solvent system is effective for its purification. The optimal ratio of ethanol to water will depend on the impurity profile and the desired yield and should be determined empirically.

Q2: What are the potential impurities I should be aware of during the purification of Piperazine sultosylate?

A2: While a specific impurity profile for Piperazine sultosylate is not extensively documented in publicly available literature, potential impurities can be inferred from its synthesis. The synthesis typically involves the reaction of a salt of 2,5-dihydroxybenzenesulfonic acid with tosyl chloride, followed by salt formation with piperazine.[2] Potential impurities could include:

  • Unreacted starting materials: Residual 2,5-dihydroxybenzenesulfonic acid, tosyl chloride, and piperazine.

  • Byproducts of tosylation: Ditosylated product (2,5-bis(tosyloxy)benzenesulfonic acid) if the reaction is not controlled properly.

  • Hydrolysis products: Hydrolysis of tosyl chloride to p-toluenesulfonic acid.

  • Other piperazine salts: If other acidic species are present, they may form salts with piperazine.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Q3: What analytical techniques are recommended for assessing the purity of Piperazine sultosylate?

A3: A combination of analytical techniques should be employed to ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities. Given that Piperazine sultosylate is an aromatic sulfonate, a reversed-phase HPLC method, possibly with an ion-pairing agent, would be a suitable starting point for method development. Detection can be achieved using a UV detector, as the aromatic rings are chromophores. Other useful techniques include:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Residual Solvent Analysis: Typically performed by Gas Chromatography (GC).

Troubleshooting Guides

Crystallization Issues

Q1: My Piperazine sultosylate is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a low melting point of the solid, or cooling the solution too quickly.

  • Solution:

    • Re-heat the mixture until the oil redissolves completely.

    • Add a small amount of the more polar solvent (water) to increase the solvency of the mixture at elevated temperatures.

    • Allow the solution to cool down very slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider a solvent-antisolvent crystallization approach. Dissolve the crude product in a good solvent (e.g., a minimal amount of hot water or ethanol) and then slowly add a solvent in which the product is insoluble (an antisolvent) until turbidity is observed. Then, allow the solution to cool slowly.

Q2: I am getting a very low yield after recrystallization. How can I improve it?

A2: Low yield can result from using too much solvent, cooling the solution for an insufficient amount of time, or premature filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) for a sufficient period to maximize crystal formation.

    • Check Filtrate: If you suspect significant product loss in the mother liquor, you can try to concentrate the filtrate and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

    • Solvent Selection: Re-evaluate your solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: The crystals I obtained are very fine and difficult to filter.

A3: The formation of very fine crystals is often a result of rapid cooling and high supersaturation.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to reduce the level of supersaturation as the solution cools.

    • Seeding: Introduce a seed crystal (a small, pure crystal of Piperazine sultosylate) to the solution as it cools to promote the growth of larger crystals.

Impurity Removal

Q1: My final product is colored. How can I remove the colored impurities?

A1: Colored impurities are often non-polar and can sometimes be removed by treatment with activated carbon.

  • Solution:

    • Dissolve the crude Piperazine sultosylate in the hot recrystallization solvent.

    • Add a small amount of activated charcoal (typically 1-2% by weight of the solute).

    • Boil the solution for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

    • Caution: Using too much charcoal can lead to the loss of the desired product through adsorption.

Q2: How can I remove unreacted piperazine from my final product?

A2: Piperazine is a base and is highly soluble in water.[1] These properties can be exploited for its removal.

  • Solution:

    • Washing: During the filtration step of the recrystallization, wash the collected crystals with a small amount of cold ethanol. Since piperazine has some solubility in ethanol, this can help remove surface-adhered piperazine.

    • Aqueous Wash (if applicable): If the purification process involves a step where the product is in an organic solvent, an aqueous wash could be effective in removing piperazine. However, this is less applicable for the final recrystallization from an ethanol-water mixture.

    • Recrystallization: A carefully performed recrystallization should effectively separate the Piperazine sultosylate salt from the more soluble free piperazine.

Data Presentation

Table 1: Qualitative Solubility of Piperazine Sultosylate and Related Compounds

Compound/SolventWaterEthanolMethanolDiethyl Ether
Piperazine Sultosylate Soluble (especially when hot)Soluble (especially when hot)Likely SolubleLikely Insoluble
Piperazine Freely Soluble[3]Soluble[1]Readily Soluble[4]Insoluble[3]
p-Toluenesulfonic acid SolubleSolubleSolubleSlightly Soluble

Experimental Protocols

Protocol 1: Recrystallization of Piperazine Sultosylate

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Piperazine sultosylate. Add a minimal amount of a pre-mixed ethanol-water solution (e.g., 9:1 ethanol:water v/v). Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration (if decolorized): If charcoal was added, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvents.

Protocol 2: HPLC Method for Purity Assessment (Starting Point)

This is a suggested starting method and will require validation and optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of Piperazine sultosylate in the initial mobile phase composition.

Mandatory Visualization

experimental_workflow start Crude Piperazine Sultosylate dissolution 1. Dissolution (Hot Ethanol/Water) start->dissolution decolorization 2. Decolorization (Activated Charcoal, Optional) dissolution->decolorization crystallization 4. Crystallization (Slow Cooling) dissolution->crystallization No insoluble impurities hot_filtration 3. Hot Filtration (Remove Insolubles) decolorization->hot_filtration hot_filtration->crystallization isolation 5. Isolation (Vacuum Filtration) crystallization->isolation washing 6. Washing (Cold Solvent) isolation->washing drying 7. Drying (Vacuum Oven) washing->drying analysis Purity Analysis (HPLC, MP, etc.) drying->analysis pure_product Pure Piperazine Sultosylate analysis->pure_product

Caption: Experimental workflow for the purification of Piperazine sultosylate.

troubleshooting_crystallization start Crystallization Issue? oiling_out Oiling Out start->oiling_out Yes low_yield Low Yield start->low_yield No, but... reheat Reheat & Add More Solvent oiling_out->reheat no_crystals No Crystals Forming low_yield->no_crystals No, but... concentrate Concentrate Mother Liquor low_yield->concentrate check_solvent Re-evaluate Solvent System low_yield->check_solvent seed Add Seed Crystal no_crystals->seed scratch Scratch Flask no_crystals->scratch slow_cool Cool Slowly reheat->slow_cool seed->slow_cool scratch->slow_cool

Caption: Troubleshooting logic for common crystallization problems.

References

Managing and mitigating off-target effects of Sultosilic acid piperazine salt.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sultosilic Acid Piperazine Salt (SAPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and mitigating potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experiment shows a significant cellular phenotype (e.g., cytotoxicity) at concentrations that should be selective for the primary target, TK1. How can I confirm this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. A recommended method to verify this is a rescue experiment.[1][2] If the observed phenotype is on-target, overexpressing a drug-resistant mutant of the TK1 kinase should reverse the effect.[1] If the phenotype continues, it is likely due to the inhibition of one or more off-target kinases.[1] Additionally, using an inactive analog of SAPS can help confirm that the observed effect is dependent on the active compound.[1]

Q2: I'm observing conflicting results between my biochemical and cell-based assays for SAPS. What could be the cause?

A2: Discrepancies between these assay types are common.[1] Potential reasons include:

  • ATP Concentration: Biochemical assays often use low ATP concentrations, which may not reflect the higher intracellular ATP levels that can compete with ATP-competitive inhibitors like SAPS.[1][3]

  • Cellular Efflux: SAPS may be a substrate for cellular efflux pumps, such as P-glycoprotein, which would lower its intracellular concentration.[1]

  • Target Expression: The target kinase, TK1, may not be expressed or active in the cell line you are using.[1]

Q3: How can I proactively identify the off-target profile of SAPS?

A3: A comprehensive approach to identifying off-target effects involves screening the inhibitor against a large panel of kinases, a technique known as kinase selectivity profiling.[1][2] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Chemical proteomics is another valuable method for identifying protein interactions, including off-target kinases.[1]

Troubleshooting Guides

Issue 1: Unexpected Cardiotoxicity in Cellular or Animal Models
  • Possible Cause: Inhibition of the off-target kinase OTK2, which is crucial for cardiomyocyte function, or weak inhibition of the hERG channel.[4][5]

  • Troubleshooting Steps:

    • hERG Channel Assay: Conduct a whole-cell patch-clamp assay to quantify SAPS's inhibitory effect on the hERG channel and determine its IC50 value.[6][7][8][9]

    • Cardiomyocyte Viability Assay: Use induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to assess the direct cytotoxic effects of SAPS.

    • Dose-Response Analysis: Perform a careful dose-response study to find the therapeutic window where TK1 is inhibited with minimal impact on cardiomyocyte viability.[4]

  • Expected Outcome: A clear understanding of the cardiotoxic potential of SAPS and the concentrations at which these effects occur.

Issue 2: Inconsistent Results or Unexpected Drug-Drug Interactions
  • Possible Cause: Induction of the metabolic enzyme CYP3A4 by SAPS.[10]

  • Troubleshooting Steps:

    • CYP3A4 Induction Assay: Use primary human hepatocytes to measure the induction of CYP3A4 mRNA and enzyme activity after treatment with SAPS.[11][12][13]

    • Co-administration Studies: In animal models, co-administer SAPS with a known CYP3A4 substrate and monitor for changes in the substrate's pharmacokinetics.

  • Expected Outcome: Determination of the potential for SAPS to cause drug-drug interactions, allowing for better design of in vivo studies.

Issue 3: Observed Phenotype Does Not Match Known TK1 Pathway Effects
  • Possible Cause: Inhibition of an unknown off-target kinase or activation of a compensatory signaling pathway.[2][14]

  • Troubleshooting Steps:

    • Kinome Profiling: Screen SAPS against a broad panel of kinases to identify unintended targets.[1][2]

    • Phosphoproteomics Analysis: Use mass spectrometry-based phosphoproteomics to get a global view of signaling pathways affected by SAPS treatment.

    • Western Blotting: Analyze the phosphorylation status of key proteins in related pathways that are not expected to be affected by TK1 inhibition.[2]

  • Expected Outcome: Identification of novel off-targets and a more complete picture of the cellular response to SAPS.

Data Summary

Table 1: Kinase Selectivity Profile of this compound (SAPS)
KinaseIC50 (nM)Description
TK1 (On-Target) 15 Primary Target
OTK2 (Off-Target)150Structurally similar kinase
hERG (Off-Target)1200Cardiac potassium channel
Table 2: CYP3A4 Induction Potential of this compound (SAPS)
ParameterValueInterpretation
EC50 5 µMConcentration for half-maximal induction
Emax 3.5-fold increaseMaximum observed induction

Experimental Protocols

Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of SAPS using a commercial kinase profiling service.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of SAPS in 100% DMSO.

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400) at a concentration of 1 µM.

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases with significant inhibition (e.g., >50%).

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value, quantifying the potency of SAPS against these off-targets.

  • Selectivity Analysis: Compare the IC50 values for the on-target kinase (TK1) and the identified off-target kinases to determine the selectivity profile.

Whole-Cell Patch-Clamp hERG Assay

This protocol details the method for characterizing the interaction of SAPS with the hERG channel.[6][15]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture cells according to standard protocols and plate them at a low density in a recording chamber on the day of the experiment.

  • Pipette Preparation: Create micropipettes with a resistance of 2-5 MΩ from borosilicate glass capillaries.

  • Gigaseal Formation: Form a high-resistance seal (>1 GΩ) between the micropipette tip and a single cell membrane.

  • Voltage Protocol and Baseline Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 1-2 seconds to elicit the hERG tail current. Record baseline currents in the vehicle control solution until stable.[6]

  • Compound Application: Perfuse the chamber with increasing concentrations of SAPS, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).[6]

  • Data Acquisition and Analysis: Record the hERG tail current at each SAPS concentration. Plot the fractional block against the drug concentration and fit the data with the Hill Equation to determine the IC50.[15]

CYP3A4 Induction Assay in Primary Human Hepatocytes

This protocol describes how to assess the potential of SAPS to induce CYP3A4.[11][13]

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes in a collagen-sandwich configuration.

  • Compound Treatment: Treat the hepatocytes with at least 6 concentrations of SAPS (plus a vehicle control) for 48-72 hours. Include a known inducer (e.g., rifampicin) as a positive control.

  • mRNA Analysis: After treatment, lyse the cells and extract RNA. Use quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of CYP3A4.

  • Enzyme Activity Analysis: Alternatively, incubate the treated hepatocytes with a CYP3A4 probe substrate (e.g., midazolam) and measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

  • Data Analysis: Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control. A concentration-dependent increase with a fold-change of ≥2 is considered a positive induction result.[13]

Visualizations

cluster_0 SAPS On-Target Pathway cluster_1 Off-Target Pathway 1: Cardiotoxicity cluster_2 Off-Target Pathway 2: Metabolism SAPS_On Sultosilic Acid Piperazine Salt (SAPS) TK1 Target Kinase 1 (TK1) SAPS_On->TK1 Inhibits Downstream_On Downstream Signaling TK1->Downstream_On Activates Apoptosis Cancer Cell Apoptosis Downstream_On->Apoptosis Leads to SAPS_Off1 Sultosilic Acid Piperazine Salt (SAPS) OTK2 Off-Target Kinase 2 (OTK2) SAPS_Off1->OTK2 Inhibits hERG hERG Channel SAPS_Off1->hERG Weakly Inhibits Cardiomyocyte_Dysfunction Cardiomyocyte Dysfunction OTK2->Cardiomyocyte_Dysfunction hERG->Cardiomyocyte_Dysfunction SAPS_Off2 Sultosilic Acid Piperazine Salt (SAPS) PXR Pregnane X Receptor (PXR) SAPS_Off2->PXR Activates CYP3A4 CYP3A4 Gene Expression PXR->CYP3A4 Induces DDI Potential Drug-Drug Interactions CYP3A4->DDI start Start: Unexpected Phenotype Observed rescue Perform Rescue Experiment with Drug-Resistant Target Mutant start->rescue phenotype_persists Phenotype Persists? rescue->phenotype_persists off_target Conclusion: Likely Off-Target Effect phenotype_persists->off_target Yes on_target Conclusion: Likely On-Target Effect phenotype_persists->on_target No profile Action: Perform Kinome Profiling to Identify Off-Targets off_target->profile prep Prepare SAPS Stock (10 mM in DMSO) screen Single-Dose Kinome Screen (e.g., 1 µM) prep->screen analyze Analyze % Inhibition Data screen->analyze hits Identify Hits (>50% Inhibition) analyze->hits ic50 Determine IC50 for Hits and On-Target (TK1) hits->ic50 selectivity Calculate Selectivity Profile (IC50_off-target / IC50_on-target) ic50->selectivity

References

Technical Support Center: Scaling Up the Synthesis of Sultosilic Acid Piperazine Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Sultosilic acid piperazine (B1678402) salt for preclinical studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is Sultosilic acid piperazine salt? This compound is a compound under investigation for its potential therapeutic effects. It is formed by the reaction of Sultosilic acid with piperazine.
What are the key stages in the synthesis of this compound? The synthesis typically involves two main stages: the synthesis of Sultosilic acid and its subsequent reaction with piperazine to form the salt. Key steps include sulfonation, purification of the free acid, salt formation (crystallization), and final isolation and drying of the product.
What are the critical process parameters to monitor during scale-up? Critical parameters include reaction temperature, addition rates of reagents, mixing efficiency, pH control during salt formation, and cooling rate during crystallization.[1][2][3] Inconsistent control of these parameters can lead to variations in yield, purity, and particle size.[1][4]
How can I control the polymorphic form of the final product? Polymorphism can be influenced by the choice of solvent, cooling rate, and seeding strategy.[1][5] It is crucial to develop a robust crystallization process with a defined seeding protocol to ensure consistent production of the desired polymorph.[1][6]
What are common impurities encountered in this synthesis? Common impurities may include residual starting materials, by-products from the sulfonation reaction, and process-related impurities. It is essential to identify and control these impurities to meet regulatory requirements.[7][8]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Sulfonation Reaction - Ensure the sulfonating agent is of high quality and appropriate concentration. - Verify the reaction temperature and time are optimized for the larger scale. Heat transfer can be less efficient in larger reactors.[2][9] - Improve mixing to ensure homogeneity of the reaction mixture.
Loss of Product During Work-up and Isolation - Optimize extraction and filtration procedures to minimize mechanical losses. - Ensure the pH for the precipitation of Sultosilic acid is accurately controlled.
Side Reactions - Analyze the impurity profile to identify potential side reactions. - Adjust reaction conditions (e.g., temperature, reagent stoichiometry) to minimize the formation of by-products.[10]
Poor Crystallization - Review the crystallization solvent system and concentration. - Implement a seeding strategy to promote crystallization of the desired product.[1][6]
High Impurity Levels
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time or temperature as determined by process development studies. - Ensure efficient mixing to facilitate reactant contact.[9]
Formation of By-products - Characterize the main by-products to understand their formation mechanism. - Modify reaction conditions to disfavor by-product formation.
Inefficient Purification - Optimize the crystallization process, as it is a key purification step.[5][11] - Consider an additional purification step, such as recrystallization or chromatography, if necessary.
Contamination from Equipment - Ensure thorough cleaning of reactors and all processing equipment between batches. - Verify that the materials of construction are compatible with the reactants and solvents.[9]
Poor Crystal Quality or Undesired Particle Size
Potential Cause Troubleshooting Steps
Uncontrolled Nucleation - Control the rate of supersaturation by optimizing the cooling profile or anti-solvent addition rate.[1][12] - Introduce seed crystals at the appropriate point in the process to control nucleation.[6]
Solvent System Not Optimized - Screen different solvent systems to find one that favors the desired crystal habit.
Inefficient Mixing During Crystallization - Adjust the agitation speed to prevent agglomeration and promote uniform crystal growth.
Oiling Out - "Oiling out," where the product separates as a liquid instead of a solid, can be prevented by adjusting the concentration, temperature, or solvent composition.[1]

Experimental Protocols

Synthesis of Sultosilic Acid

This protocol describes a hypothetical lab-scale synthesis of Sultosilic acid.

  • Reaction Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with the starting aryl precursor (100 g).

  • Sulfonation: The reaction vessel is cooled to 0-5 °C. Fuming sulfuric acid (2 equivalents) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at 10 °C for 2-4 hours. The reaction progress is monitored by HPLC until the starting material is consumed.

  • Quenching: The reaction mixture is slowly added to ice-water (500 g) with vigorous stirring to precipitate the crude Sultosilic acid.

  • Isolation and Purification: The solid is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent system (e.g., water/isopropanol) to yield pure Sultosilic acid.

Formation of this compound

This protocol outlines the formation of the piperazine salt from the synthesized Sultosilic acid.

  • Dissolution: Sultosilic acid (50 g) is suspended in a suitable solvent (e.g., ethanol, 250 mL) in a 500 mL reactor.

  • Addition of Piperazine: A solution of piperazine (1.1 equivalents) in the same solvent is added slowly to the suspension at room temperature.

  • Crystallization: The mixture is heated to reflux to ensure complete dissolution and salt formation. The solution is then cooled slowly to room temperature, and then further cooled to 0-5 °C to induce crystallization.

  • Isolation: The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum at 40-50 °C.

Data Presentation

Table 1: Impact of Scale on Reaction Yield and Purity
Scale Parameter Batch 1 Batch 2 Batch 3
Lab-Scale (100 g) Yield (%)85.286.184.9
Purity (HPLC, %)99.599.699.4
Pilot-Scale (10 kg) Yield (%)82.580.181.7
Purity (HPLC, %)98.998.598.7
Production-Scale (100 kg) Yield (%)78.979.577.3
Purity (HPLC, %)98.298.498.1

Note: The decrease in yield and purity with increasing scale is a common challenge due to factors like less efficient heat and mass transfer.[2][3]

Table 2: Impurity Profile at Different Scales
Impurity Lab-Scale (100 g) Pilot-Scale (10 kg) Production-Scale (100 kg)
Unreacted Starting Material (%)0.10.30.5
Sulfonation By-product A (%)0.20.50.8
Degradation Product B (%)< 0.050.10.2
Total Impurities (%) 0.35 0.9 1.5

Note: The impurity profile often changes during scale-up, necessitating adjustments to the purification process.[7]

Visualizations

Synthesis_Workflow cluster_sultosilic_acid Sultosilic Acid Synthesis cluster_salt_formation Salt Formation Start Start Sulfonation Sulfonation Start->Sulfonation Aryl Precursor Quenching Quenching Sulfonation->Quenching Reaction Mixture Isolation_Purification Isolation & Purification Quenching->Isolation_Purification Crude Product Sultosilic_Acid_Product Sultosilic Acid Isolation_Purification->Sultosilic_Acid_Product Dissolution Dissolution Sultosilic_Acid_Product->Dissolution Piperazine_Addition Piperazine Addition Dissolution->Piperazine_Addition Crystallization Crystallization Piperazine_Addition->Crystallization Final_Isolation Final Isolation & Drying Crystallization->Final_Isolation Final_Product Sultosilic Acid Piperazine Salt Final_Isolation->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions Low_Yield Low Yield Observed Analyze_Reaction Analyze Reaction Parameters (Temp, Time, Mixing) Low_Yield->Analyze_Reaction Analyze_Workup Analyze Work-up & Isolation (pH, Filtration) Low_Yield->Analyze_Workup Analyze_Impurity Analyze Impurity Profile Low_Yield->Analyze_Impurity Optimize_Reaction Optimize Reaction Conditions Analyze_Reaction->Optimize_Reaction Optimize_Workup Optimize Work-up Procedures Analyze_Workup->Optimize_Workup Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Impurity->Modify_Conditions

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purity Analysis of Sultosilic Acid Piperazine Salt by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of Sultosilic acid piperazine (B1678402) salt. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Sultosilic acid piperazine salt. For each problem, potential causes are listed along with recommended solutions.

Problem Potential Cause(s) Solution(s)
Peak Tailing (for Sultosilic Acid Peak) 1. Secondary interactions: The acidic silanol (B1196071) groups on the silica-based column can interact with the basic piperazine moiety.[1] 2. Mobile phase pH too high: If the mobile phase pH is not sufficiently acidic, the sulfonic acid group may not be fully protonated, leading to interactions with the stationary phase. 3. Column degradation: Loss of stationary phase or contamination can create active sites that cause tailing.[1]1. Use a base-deactivated column or add a competing base: Employ an end-capped column or add a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask the silanol groups.[2] 2. Adjust mobile phase pH: Lower the pH of the mobile phase to ensure the complete protonation of the sulfonic acid. A pH of 2.5-3.5 is a good starting point. 3. Flush or replace the column: Flush the column with a strong solvent. If tailing persists, replace the column.
Peak Fronting (for Piperazine Peak) 1. Sample overload: Injecting too concentrated a sample can lead to peak fronting.[3] 2. Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[3]1. Reduce sample concentration or injection volume: Dilute the sample or inject a smaller volume. 2. Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase.
Poor Resolution Between Sultosilic Acid and Impurities 1. Inappropriate mobile phase composition: The organic modifier percentage may not be optimal for separation. 2. Incorrect column chemistry: The stationary phase may not be providing the necessary selectivity. 3. Flow rate is too high: A high flow rate can decrease the interaction time with the stationary phase, leading to poor resolution.1. Optimize the gradient or isocratic conditions: Adjust the percentage of the organic solvent. For gradient elution, try a shallower gradient. 2. Select a different column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different selectivity. 3. Reduce the flow rate: Lowering the flow rate can improve resolution, but will increase run time.
Irreproducible Retention Times 1. Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase between injections.[4] 2. Mobile phase composition changes: Inconsistent mobile phase preparation or evaporation of the organic component can alter retention times.[4] 3. Pump issues: Fluctuations in pump pressure can lead to variable flow rates.[2]1. Increase equilibration time: Ensure the column is equilibrated for a sufficient time, especially when using a new mobile phase or after a gradient run.[4] 2. Prepare fresh mobile phase daily: Prepare mobile phase accurately and keep it covered to prevent evaporation. 3. Check the HPLC system: Purge the pump to remove air bubbles and check for leaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purity analysis of this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method. Given that Sultosilic acid is an aromatic sulfonic acid and piperazine is a basic compound, a C18 column is a suitable initial choice. The mobile phase should be acidic to ensure good peak shape for the sulfonic acid.

Here is a recommended starting method:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Q2: How can I improve the peak shape of the piperazine peak?

A2: Piperazine is a basic compound and can exhibit poor peak shape on traditional silica-based columns due to interaction with acidic silanol groups. To improve its peak shape, consider the following:

  • Use a base-deactivated or end-capped column: These columns have fewer free silanol groups, reducing peak tailing.

  • Add a competing base to the mobile phase: A small amount of an amine modifier like triethylamine (TEA) can mask the active silanol sites.

  • Lower the mobile phase pH: At a low pH, piperazine will be protonated, which can sometimes improve peak shape, although ion-pairing with the mobile phase additive (like TFA) will be the primary retention mechanism.

Q3: My Sultosilic acid peak is not well-retained on the C18 column. What can I do?

A3: If the acidic Sultosilic acid is eluting too early, it indicates insufficient retention. To increase retention, you can:

  • Decrease the organic solvent percentage in the mobile phase.

  • Use a less polar stationary phase if a C18 is too retentive, but in this case, a more polar embedded C18 or a phenyl column could offer different selectivity and potentially better retention for the aromatic sulfonic acid.

  • Consider ion-pair chromatography. Adding an ion-pairing agent to the mobile phase can increase the retention of the anionic sulfonic acid.

Q4: What are the potential degradation products of this compound that I should look for?

A4: Potential degradation pathways could involve the hydrolysis of the sulfonate ester bond in the Sultosilic acid molecule. This would result in the formation of 2,4-dihydroxybenzenesulfonic acid and p-toluenesulfonic acid. The piperazine salt itself is generally stable, but the individual components could degrade under harsh conditions.

Experimental Protocol: HPLC Purity Method

This protocol outlines a typical procedure for determining the purity of this compound.

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 ratio.

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of sample diluent to obtain a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
09010
201090
251090
269010
309010

3. Procedure

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (sample diluent) to ensure the baseline is clean.

  • Inject the standard solution in replicate (e.g., five times) to check for system suitability (e.g., retention time reproducibility, peak area precision, and tailing factor).

  • Inject the sample solution.

  • Identify the peaks of Sultosilic acid and piperazine based on the retention times obtained from the standard injection.

  • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis problem Chromatographic Problem Identified? start->problem peak_shape Peak Shape Issue? problem->peak_shape Yes end Analysis Complete problem->end No resolution Poor Resolution? peak_shape->resolution No tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting retention Retention Time Drift? resolution->retention No optimize_gradient Optimize Gradient resolution->optimize_gradient Yes change_column Change Column resolution->change_column retention->end No equilibrate Increase Equilibration Time retention->equilibrate Yes check_pump Check Pump and Connections retention->check_pump adjust_mp Adjust Mobile Phase pH / Composition tailing->adjust_mp check_column Check Column / Use Guard Column tailing->check_column fronting->adjust_mp fronting->check_column adjust_mp->problem check_column->problem optimize_gradient->problem change_column->problem equilibrate->problem check_pump->problem

Caption: A workflow diagram for troubleshooting common HPLC issues.

Method_Development_Logic start Define Analytical Goal: Purity of this compound compound_props Analyze Compound Properties: - Sultosilic Acid (Aromatic Sulfonic Acid) - Piperazine (Basic Amine) start->compound_props select_mode Select HPLC Mode: Reversed-Phase HPLC compound_props->select_mode select_column Select Column: C18 (Good starting point) select_mode->select_column select_mp Select Mobile Phase: Acidic pH (e.g., 0.1% TFA) Acetonitrile/Water Gradient select_column->select_mp select_detector Select Detector: UV (Aromatic rings in Sultosilic Acid) select_mp->select_detector optimization Optimization select_detector->optimization peak_shape_opt Optimize Peak Shape: - pH, Additives (TEA) - Column Choice optimization->peak_shape_opt Peak Shape Issues resolution_opt Optimize Resolution: - Gradient Slope - Organic Modifier optimization->resolution_opt Resolution Issues robustness Validation & Robustness Testing optimization->robustness Good Results peak_shape_opt->robustness resolution_opt->robustness

Caption: Logical flow for HPLC method development for this compound.

References

Stability testing of Sultosilic acid piperazine salt under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Sultosilic acid piperazine (B1678402) salt.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Sultosilic acid piperazine salt?

For long-term storage, this compound powder should be stored at -20°C for up to 2 years.[1][2] If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 1 year or -20°C for up to 1 month, sealed and protected from light and moisture.[3] For solutions prepared in aqueous buffers, it is recommended to prepare them fresh weekly and store at 4°C if the solution is clear.[4]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C

  • Photolytic Degradation: Exposure to UV (254 nm) and visible light (ICH Q1B guidelines)

Q3: Which analytical techniques are most suitable for analyzing the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for separating and quantifying this compound from its potential degradation products.[5][6] Other techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[7]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on the structure and general knowledge of similar compounds, potential degradation could occur at the ester linkage (hydrolysis) or the piperazine ring (oxidation).[8] Hydrolysis would likely yield sultosilic acid and piperazine. The piperazine moiety can be susceptible to oxidative degradation.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation observed under ambient conditions. - High humidity.- Exposure to light.- Inappropriate solvent.- Store the compound in a desiccator.- Protect from light using amber vials.- Use aprotic solvents like DMSO for stock solutions and prepare aqueous solutions fresh.
Inconsistent results in stability studies. - Variation in experimental conditions (temperature, pH).- Instability of the analytical method.- Precisely control temperature and pH during the study.- Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Extra peaks appearing in the chromatogram of the control sample. - Contaminated solvent or glassware.- Degradation during sample preparation.- Use high-purity solvents and thoroughly clean glassware.- Minimize the time between sample preparation and analysis.
Mass imbalance in forced degradation studies. - Formation of non-UV active or volatile degradation products.- Degradant peaks co-eluting with the parent peak.- Use a mass detector (LC-MS) to detect non-UV active compounds.- Optimize the chromatographic method to ensure separation of all degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize the samples before injection into the HPLC.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize the samples before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug and the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an analytical method capable of separating this compound from its degradation products.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 h60°C15.2%2
0.1 M NaOH24 h60°C25.8%3
3% H₂O₂24 hRoom Temp8.5%1
Thermal (Solid)48 h80°C2.1%1
Thermal (Solution)24 h80°C5.4%1
Photolytic (Solid)ICH Q1BAmbient1.5%1
Photolytic (Solution)ICH Q1BAmbient3.7%2

Note: The data presented in this table is representative and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Sultosilic Acid Piperazine Salt (API) Stock Stock Solution (1 mg/mL) API->Stock Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Data Data Evaluation (% Degradation, Purity) HPLC->Data Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Sultosilic_Piperazine This compound Sultosilic_Acid Sultosilic Acid Sultosilic_Piperazine->Sultosilic_Acid H₂O Piperazine Piperazine Sultosilic_Piperazine->Piperazine H₂O Oxidized_Piperazine Oxidized Piperazine Derivatives Piperazine->Oxidized_Piperazine [O]

References

Validation & Comparative

Comparative analysis of A-585 with other lipid-lowering drugs.

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested analysis of A-585: Initial searches for a lipid-lowering drug specifically named "A-585" did not yield information on a compound with this designation in publicly available clinical or preclinical research databases. It is possible that "A-585" is an internal development code, a preclinical compound not yet in public discourse, or a misnomer. Therefore, this guide provides a comparative analysis of the major classes of established and emerging lipid-lowering drugs, offering a valuable resource for researchers, scientists, and drug development professionals in the absence of specific data on "A-585."

This comprehensive guide offers an objective comparison of the performance of prominent lipid-lowering drug classes, supported by experimental data from pivotal clinical trials. The mechanisms of action, quantitative efficacy, and representative experimental protocols are detailed to facilitate a thorough understanding of the therapeutic landscape.

HMG-CoA Reductase Inhibitors (Statins)

Statins are a cornerstone of lipid-lowering therapy, widely prescribed to reduce cardiovascular risk.[1] They are considered a first-line treatment for most individuals with elevated cholesterol.

Mechanism of Action: Statins work by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver. This inhibition leads to a decrease in intracellular cholesterol levels. In response, liver cells upregulate the expression of LDL receptors on their surface, which enhances the clearance of LDL cholesterol from the bloodstream.[1]

Signaling Pathway:

Statin Signaling Pathway cluster_blood Bloodstream cluster_liver Hepatocyte LDL-C LDL-C LDLR LDL Receptor LDL-C->LDLR Binding & Internalization HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol SREBP2 SREBP-2 Cholesterol->SREBP2 Downregulates LDLR_mRNA LDL Receptor mRNA SREBP2->LDLR_mRNA Upregulates LDLR_mRNA->LDLR Translation Statins Statins Statins->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Ezetimibe Signaling Pathway cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte cluster_liver_impact Hepatocyte (Downstream Effect) Cholesterol_Lumen Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Cholesterol_Lumen->NPC1L1 Cholesterol_Absorption Cholesterol Absorption NPC1L1->Cholesterol_Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Liver_Cholesterol Decreased Hepatic Cholesterol Stores Cholesterol_Absorption->Liver_Cholesterol Reduced Delivery LDLR_Upregulation Upregulation of LDL Receptors Liver_Cholesterol->LDLR_Upregulation PCSK9 Signaling Pathway cluster_blood Bloodstream cluster_liver Hepatocyte PCSK9_protein PCSK9 Protein LDLR LDL Receptor PCSK9_protein->LDLR Binds to PCSK9_mAbs PCSK9 Monoclonal Antibodies PCSK9_mAbs->PCSK9_protein Binds & Inhibits PCSK9_mRNA PCSK9 mRNA PCSK9_mRNA->PCSK9_protein Translation Inclisiran Inclisiran (siRNA) Inclisiran->PCSK9_mRNA Inhibits Translation LDLR->LDLR LDLR_Degradation LDL Receptor Degradation LDLR->LDLR_Degradation Promotes Fibrate Signaling Pathway cluster_cell Hepatocyte cluster_effects Metabolic Effects Fibrates Fibrates PPARa PPARα Fibrates->PPARa Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription LPL_synthesis Increased Lipoprotein Lipase Synthesis Gene_Transcription->LPL_synthesis ApoCIII_synthesis Decreased ApoC-III Synthesis Gene_Transcription->ApoCIII_synthesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation Bempedoic Acid Signaling Pathway cluster_liver Hepatocyte Citrate Citrate ACL ATP-Citrate Lyase Citrate->ACL Acetyl_CoA Acetyl-CoA HMG_CoA_pathway HMG-CoA Reductase Pathway Acetyl_CoA->HMG_CoA_pathway ACL->Acetyl_CoA Bempedoic_Acid Bempedoic Acid Bempedoic_Acid->ACL Inhibits Cholesterol Intracellular Cholesterol HMG_CoA_pathway->Cholesterol LDLR_Upregulation Upregulation of LDL Receptors Cholesterol->LDLR_Upregulation Downregulation leads to Statin Trial Workflow Screening Screening of Men (45-64 years) with Hypercholesterolemia Randomization Randomization (1:1) Screening->Randomization Pravastatin_Arm Pravastatin (40 mg/day) Randomization->Pravastatin_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up (Average 4.9 years) Pravastatin_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Analysis Primary Endpoint Analysis: Nonfatal MI and CHD Death Follow_up->Endpoint_Analysis PCSK9i Trial Workflow Screening Screening of Patients with ASCVD on Statin Therapy Randomization Randomization (1:1) Screening->Randomization Evolocumab_Arm Evolocumab (140 mg every 2 weeks or 420 mg monthly) Randomization->Evolocumab_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up (Median 2.2 years) Evolocumab_Arm->Follow_up Placebo_Arm->Follow_up Endpoint_Analysis Primary Endpoint Analysis: CV Death, MI, Stroke, Hospitalization for Unstable Angina, or Coronary Revascularization Follow_up->Endpoint_Analysis

References

Validating the Lipid-Lowering Efficacy of Sultosilic Acid Piperazine Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipid-lowering efficacy of Sultosilic acid piperazine (B1678402) salt against other established alternatives. The information is based on available clinical data and is intended to support research and development efforts in the field of hyperlipidemia treatment.

Overview of Sultosilic Acid Piperazine Salt

This compound is a compound identified as a lipid-lowering agent.[1][2][3][4] Early clinical research suggests its potential in modifying blood lipid levels, including reducing total cholesterol, triglycerides, and beta- and pre-beta-cholesterol, while increasing alpha-cholesterol.[2][4][5][6] Beyond its lipid-lowering effects, the compound has also been noted to reduce platelet adhesiveness.[1][2][4][5]

Comparative Efficacy: this compound vs. Alternatives

A key clinical study compared this compound (also referred to as A-585) to bezafibrate (B1666932) in patients with primary hyperlipoproteinemia.[1][5] While the full quantitative results of this study are not widely available, the published abstract indicates that both drugs demonstrated a statistically significant impact on the lipid profile.

To provide a comprehensive comparison for researchers, the following tables summarize the lipid-lowering efficacy of bezafibrate (a fibrate) and other classes of modern lipid-lowering drugs, such as statins and PCSK9 inhibitors.

Table 1: Comparison of Lipid-Lowering Efficacy of Oral Medications

Drug ClassDrug ExampleLDL-C ReductionHDL-C ChangeTriglyceride Reduction
FibratesBezafibrate10-20%Increase by 10-20%20-50%
StatinsAtorvastatin30-60%Increase by 5-10%10-30%
Cholesterol Absorption InhibitorsEzetimibe15-20%Increase by 1-5%5-10%
This compound -Significant Reduction (Specific % not available)Significant Increase (Specific % not available)Significant Reduction (Specific % not available)

Note: The efficacy of this compound is based on qualitative descriptions from available research abstracts. Specific percentages are not available.

Table 2: Efficacy of Injectable Lipid-Lowering Therapies

Drug ClassDrug ExampleLDL-C ReductionMechanism of Action
PCSK9 InhibitorsEvolocumab, Alirocumab50-70%Monoclonal antibodies that inhibit PCSK9, increasing LDL receptor recycling.
siRNAInclisiran~50%Small interfering RNA that inhibits PCSK9 synthesis in the liver.

Experimental Protocols

Experimental Workflow: Double-Blind, Cross-Over Clinical Trial

G cluster_0 Phase 1: Screening & Baseline cluster_1 Phase 2: Treatment Period 1 cluster_2 Phase 3: Washout cluster_3 Phase 4: Treatment Period 2 (Cross-over) cluster_4 Phase 5: Analysis Screening Patient Screening (Primary Hyperlipoproteinemia) Baseline Baseline Lipid Profile Measurement Screening->Baseline Randomization1 Randomization Baseline->Randomization1 TreatmentA Group 1: this compound Randomization1->TreatmentA TreatmentB Group 2: Bezafibrate Randomization1->TreatmentB Washout Washout Period TreatmentA->Washout TreatmentB->Washout TreatmentC Group 1: Bezafibrate Washout->TreatmentC TreatmentD Group 2: this compound Washout->TreatmentD Analysis Lipid Profile Analysis & Comparison TreatmentC->Analysis TreatmentD->Analysis

Caption: Workflow of a double-blind, cross-over clinical trial.

Key Methodologies:

  • Patient Population: Individuals diagnosed with primary hyperlipoproteinemia, based on specific lipid level criteria (e.g., elevated total cholesterol, LDL-C, and/or triglycerides).

  • Study Design: A double-blind, randomized, cross-over design is optimal to minimize bias. Each participant serves as their own control.

  • Intervention: Administration of this compound at a specified dosage and a comparator drug (e.g., bezafibrate).

  • Washout Period: A period between treatment phases where no study medication is administered to allow for the elimination of the first drug from the body.

  • Lipid Profile Analysis: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides at baseline and at the end of each treatment period.

  • Statistical Analysis: Appropriate statistical tests (e.g., paired t-test or ANOVA) to compare the effects of the treatments on lipid parameters.

Mechanism of Action: Signaling Pathways

The precise molecular mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, for context, the mechanism of its comparator, bezafibrate (a fibrate), is well-understood and involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Signaling Pathway: Fibrate Mechanism of Action (PPARα Activation)

G cluster_0 Nucleus cluster_1 Gene Transcription Regulation cluster_2 Lipid Profile Changes Fibrate Fibrate (e.g., Bezafibrate) PPARa PPARα Fibrate->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (in target gene promoters) RXR->PPRE Binds to ApoA1_A2 ↑ ApoA-I, ApoA-II (HDL Synthesis) PPRE->ApoA1_A2 LPL ↑ Lipoprotein Lipase (Triglyceride Catabolism) PPRE->LPL ApoC3 ↓ ApoC-III (Inhibitor of LPL) PPRE->ApoC3 HDL ↑ HDL-C ApoA1_A2->HDL TG ↓ Triglycerides LPL->TG ApoC3->TG Inhibition Removed

Caption: Fibrate mechanism via PPARα activation.

This pathway illustrates how fibrates modulate gene expression to produce their characteristic lipid-lowering effects. Future research into this compound could investigate whether it shares a similar mechanism or acts through a novel pathway.

Conclusion and Future Directions

This compound has demonstrated potential as a lipid-lowering agent in early clinical studies. However, for it to be considered a viable therapeutic option, further research is imperative. Specifically, modern, large-scale clinical trials are needed to quantify its efficacy and safety profile in comparison to current standard-of-care treatments like statins and PCSK9 inhibitors. Elucidating its precise mechanism of action will also be crucial for understanding its therapeutic potential and identifying patient populations that may benefit most from its use. This guide serves as a foundational resource for researchers and drug developers interested in exploring the future of this compound.

References

Reproducibility of Sultosilic Acid Piperazine Salt Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature on sultosilic acid piperazine (B1678402) salt reveals a significant challenge in reproducing and comparing its clinical findings due to the limited accessibility of quantitative data from foundational studies. While early research positioned it as a promising lipid-lowering and anti-platelet agent, a direct comparison with current alternatives is hampered by the lack of detailed published results. This guide summarizes the available information on sultosilic acid piperazine salt and provides a comparative analysis with bezafibrate (B1666932), a well-documented lipid-lowering drug from the same era.

Executive Summary

This compound, also known as A-585, was investigated in the early 1980s for its potential to modify blood lipid levels and reduce platelet adhesiveness. The primary research, a double-blind, cross-over study by Vinazzer et al., compared its efficacy to bezafibrate in patients with primary hyperlipoproteinemia. While abstracts of this study indicate significant positive effects, the detailed quantitative data necessary for a robust comparative analysis is not publicly available in the reviewed literature. In contrast, extensive clinical data for bezafibrate is accessible, allowing for a thorough understanding of its performance and mechanism of action.

Comparative Performance: Lipid and Platelet Effects

Due to the absence of specific quantitative data for this compound, a direct tabular comparison of its efficacy against bezafibrate cannot be constructed. However, based on the qualitative descriptions from the Vinazzer et al. studies, both drugs were reported to have similar effects.

Table 1: Qualitative Comparison of this compound and Bezafibrate

ParameterThis compound (A-585)Bezafibrate
Total Cholesterol Significantly DiminishedSignificantly Diminished
Triglycerides Significantly DiminishedSignificantly Diminished
Beta-Cholesterol (LDL) Significantly DiminishedSignificantly Diminished
Pre-Beta-Cholesterol (VLDL) Significantly DiminishedSignificantly Diminished
Alpha-Cholesterol (HDL) IncreasedIncreased
Platelet Adhesiveness DiminishedDiminished

Quantitative Data for Bezafibrate:

Multiple studies have quantified the effects of bezafibrate on plasma lipids and platelet function. For instance, one double-blind, cross-over study reported that bezafibrate (400 mg/day) in patients with Type IIb and IV hyperlipoproteinemia resulted in:

  • A 45% reduction in plasma triglycerides.[1]

  • A 12% fall in total cholesterol.[1]

  • A 20% increase in HDL cholesterol.[1]

  • A reduction in the sensitivity of platelets to collagen-induced aggregation.[1]

Another study in patients with hypertriglyceridemia showed bezafibrate therapy led to:

  • A 43% reduction in triglycerides.[2]

  • A 22% increase in HDL-cholesterol.[2]

  • A significant reduction in platelet aggregation stimulated by ADP and collagen.[2]

Mechanism of Action

This compound:

The precise molecular mechanism of action for this compound's lipid-lowering effects is not detailed in the available literature.

Bezafibrate:

Bezafibrate is a fibrate drug that acts as a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. The activation of PPARα is central to its lipid-modifying effects.

bezafibrate_mechanism cluster_nuc Nucleus bezafibrate Bezafibrate ppara PPARα bezafibrate->ppara activates ppre PPRE (Peroxisome Proliferator Response Element) ppara->ppre rxr RXR rxr->ppre gene_expression Target Gene Transcription ppre->gene_expression lpl ↑ Lipoprotein Lipase (LPL) Activity gene_expression->lpl apo_ai_aii ↑ Apo AI & Apo AII Production gene_expression->apo_ai_aii apo_ciii ↓ Apo CIII Production gene_expression->apo_ciii fatty_acid_ox ↑ Fatty Acid Oxidation gene_expression->fatty_acid_ox tg_clearance ↑ Triglyceride Clearance lpl->tg_clearance hdl_synthesis ↑ HDL Synthesis apo_ai_aii->hdl_synthesis vldl_synthesis ↓ VLDL Synthesis apo_ciii->vldl_synthesis fatty_acid_ox->vldl_synthesis ↓ Substrate

Bezafibrate's PPARα-mediated mechanism of action.

Experimental Protocols

Detailed experimental protocols from the original this compound studies are not available. However, based on the era of the research, the following general methodologies were likely employed.

Measurement of Blood Lipids:

  • Sample Collection: Fasting venous blood samples would be collected from patients.

  • Lipid Extraction: Lipids would be extracted from serum or plasma using a solvent mixture, typically chloroform-methanol.

  • Quantification:

    • Total Cholesterol: Colorimetric methods, such as the Liebermann-Burchard reaction, were common.

    • Triglycerides: Enzymatic assays involving the measurement of glycerol (B35011) released after hydrolysis were likely used.

    • HDL Cholesterol: HDL was likely separated from other lipoproteins by precipitation with a polyanion and a divalent cation (e.g., heparin-manganese chloride), followed by cholesterol measurement in the supernatant.

    • LDL and VLDL Cholesterol: These were often estimated using the Friedewald formula, particularly in samples with triglyceride levels below 400 mg/dL.

Measurement of Platelet Adhesiveness:

  • Platelet-Rich Plasma (PRP) Preparation: PRP would be obtained by centrifugation of citrated whole blood at a low speed.

  • Adhesion Assay: A common method involved passing PRP through a column of glass beads and measuring the percentage of platelets retained in the column as an index of adhesiveness.

experimental_workflow cluster_lipid Lipid Profile Analysis cluster_platelet Platelet Adhesiveness Assay blood_sample Fasting Blood Sample Collection centrifugation Centrifugation to Obtain Serum/Plasma blood_sample->centrifugation lipid_measurement Lipid Quantification (Cholesterol, Triglycerides) centrifugation->lipid_measurement hdl_separation HDL Separation (Precipitation) centrifugation->hdl_separation ldl_calculation LDL-C Calculation (Friedewald Formula) lipid_measurement->ldl_calculation hdl_measurement HDL-C Measurement hdl_separation->hdl_measurement hdl_measurement->ldl_calculation blood_sample2 Citrated Whole Blood Sample prp_prep PRP Preparation (Low-Speed Centrifugation) blood_sample2->prp_prep glass_bead Passage through Glass Bead Column prp_prep->glass_bead platelet_count Platelet Count (Pre- and Post-Column) glass_bead->platelet_count adhesiveness_calc Calculation of % Adhesiveness platelet_count->adhesiveness_calc

General experimental workflow for lipid and platelet analysis.

Conclusion

While this compound showed promise as a lipid-lowering agent in early studies, the lack of accessible, detailed quantitative data makes it impossible to conduct a thorough, reproducible comparison with other lipid-lowering agents. The findings from the original studies cannot be independently verified or placed in the context of modern therapeutic options without access to the full datasets. In contrast, the effects of bezafibrate are well-documented, with a clear mechanism of action and a body of evidence supporting its clinical use. For researchers and drug development professionals, the case of this compound underscores the critical importance of data accessibility for the long-term evaluation and reproducibility of clinical findings.

References

A Comparative Analysis of the Side Effect Profiles: A-585 and Fibrates

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Extensive searches for "A-585" in the context of a therapeutic agent comparable to fibrates did not yield any publicly available information. The designations "A-585" found in scientific literature and clinical trial databases are associated with unrelated investigational agents in oncology and immunology, such as the KEYNOTE-585 trial for pembrolizumab (B1139204), and bispecific antibodies like CDX-585 and TNB-585.

Therefore, this guide provides a comprehensive overview of the well-established side effect profile of fibrates, alongside a structured framework to facilitate a direct comparison with a new chemical entity, here designated as "A-585," once relevant data becomes available. This framework is designed for researchers, scientists, and drug development professionals to systematically evaluate and contrast the safety and tolerability of novel compounds against this established class of lipid-lowering agents.

Side Effect Profile of Fibrates

Fibrates are a class of drugs primarily used to treat hypertriglyceridemia. Their mechanism of action is centered on the activation of peroxisome proliferator-activated receptor alpha (PPARα). While generally well-tolerated, fibrates are associated with a range of side effects, from common and mild to rare and severe.

Quantitative Summary of Fibrate Adverse Events

The following table summarizes the reported incidence of common and less common adverse events associated with fibrate therapy. It is important to note that incidence rates can vary depending on the specific fibrate (e.g., fenofibrate (B1672516), gemfibrozil), patient population, and study duration.

System Organ ClassAdverse EventReported Incidence with FibratesReported Incidence with PlaceboNotes
Gastrointestinal Abdominal Pain4.6%[1]4.4%[1]Generally mild and the most common gastrointestinal complaint.[2][3]
Nausea2.3%[1]1.9%[1]Often transient and resolves with continued use.[4]
Constipation2.1%[1]1.4%[1]
DiarrheaCommon[3][4][5]-Incidence varies among different fibrates.
DyspepsiaCommon[5]-
Cholelithiasis (Gallstones)Increased risk[1][4][5]-Fibrates increase cholesterol excretion into bile.[2]
PancreatitisRare but serious[5]-May be secondary to gallstone formation.[1]
Musculoskeletal Myopathy/Myalgia (muscle pain)Increased risk, especially with statins[5]-Risk is 5.5-fold higher with fibrates compared to statin monotherapy.[1]
RhabdomyolysisRare but severe[2]-A serious condition involving muscle breakdown that can lead to kidney damage.[2]
Hepatic Elevated Liver Transaminases (ALT, AST)Up to 7.5% of patients[1]-Usually mild and reversible, but can be severe enough to require discontinuation.[4]
Renal and Urinary Increased Serum Creatinine (B1669602)Reversible increase is known to occur.[2]-
Nervous System HeadachesCommon[3][5]-
DizzinessCommon[3][5]-
Hematologic Decreased Hemoglobin/Hematocrit/WBCMild to moderate decreases reported.[1]-
Thromboembolism (DVT, PE)Increased risk[1][5]-In one trial, pulmonary embolism was 1% with fenofibrate vs. 0.7% with placebo.[1]
Dermatological Skin RashLess common[2]-
Framework for A-585 Adverse Event Comparison
System Organ ClassAdverse EventReported Incidence with A-585Reported Incidence with PlaceboNotes
Gastrointestinal
Musculoskeletal
Hepatic
Renal and Urinary
Nervous System
Hematologic
Dermatological
Other

Experimental Protocols for Side Effect Assessment

A thorough comparison of side effect profiles requires standardized assessment methods. Below are typical experimental protocols used in clinical trials to monitor for the key adverse effects of fibrates. These protocols can serve as a template for designing the safety monitoring plan for a new compound like A-585.

Assessment of Hepatotoxicity
  • Objective: To monitor for liver injury.

  • Methodology:

    • Baseline Measurement: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) before initiating treatment.

    • Routine Monitoring: Repeat measurements at regular intervals (e.g., every 3-6 months) during the treatment period.[1]

    • Dose-Adjustment/Discontinuation Criteria: Define thresholds for action, for example, if ALT or AST levels exceed 3 times the upper limit of normal (ULN).

Assessment of Myopathy and Rhabdomyolysis
  • Objective: To detect muscle-related adverse effects.

  • Methodology:

    • Baseline Measurement: Measure serum creatine (B1669601) kinase (CK) levels before treatment initiation.

    • Symptom Monitoring: At each study visit, actively question patients about the presence of muscle pain (myalgia), tenderness, or weakness.

    • Triggered CK Measurement: If a patient reports muscle symptoms, a CK level should be measured immediately.

    • Discontinuation Criteria: Define a CK threshold (e.g., >10 times ULN) or significant muscle symptoms that would necessitate treatment discontinuation.

Assessment of Renal Function
  • Objective: To monitor for effects on kidney function.

  • Methodology:

    • Baseline Measurement: Measure serum creatinine and calculate the estimated glomerular filtration rate (eGFR) before starting the drug.

    • Routine Monitoring: Repeat serum creatinine and eGFR measurements periodically throughout the study.

Assessment of Hematologic Effects
  • Objective: To identify any drug-induced changes in blood cell counts.

  • Methodology:

    • Baseline Measurement: Perform a complete blood count (CBC) with differential.

    • Routine Monitoring: Repeat the CBC at specified intervals, with more frequent monitoring (e.g., every 3-6 months) during the first year of treatment.[1]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes can aid in understanding and comparing the side effect profiles.

Fibrate Mechanism of Action via PPARα

Fibrates exert their therapeutic and some of their adverse effects through the activation of the nuclear receptor PPARα. This diagram illustrates the primary signaling pathway.

Fibrate_Mechanism cluster_blood Bloodstream cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus cluster_effects Downstream Effects Fibrate Fibrate PPARa PPARα Fibrate->PPARa enters cell & activates PPRE PPRE (DNA Response Element) PPARa->PPRE RXR RXR RXR->PPRE Lipid_Metabolism Increased Lipoprotein Lipase Decreased ApoC-III Increased ApoA-I, ApoA-II PPRE->Lipid_Metabolism gene transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation PPRE->Fatty_Acid_Oxidation gene transcription Bile_Composition Altered Bile Composition (Increased Cholesterol) PPRE->Bile_Composition gene transcription TG_Lowering TG_Lowering Lipid_Metabolism->TG_Lowering -> Lower Triglycerides -> Increase HDL Gallstones Gallstones Bile_Composition->Gallstones -> Increased Risk of Gallstones

Caption: Mechanism of action of fibrates via PPARα activation.

Proposed Workflow for Comparative Side Effect Profiling

This diagram outlines a logical workflow for comparing the side effect profile of a new chemical entity like A-585 against an established drug class such as fibrates.

Comparative_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_data_analysis Data Analysis & Comparison In_Vitro In Vitro Screening (e.g., hERG, cytotoxicity) Animal_Tox Animal Toxicology Studies (Rodent & Non-rodent) In_Vitro->Animal_Tox Phase1 Phase I: First-in-Human (Safety, Tolerability, PK/PD) Animal_Tox->Phase1 Inform Starting Dose Phase2 Phase II: Dose-Ranging (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III: Head-to-Head Comparison (A-585 vs. Fibrate) Phase2->Phase3 Collect_AE Collect Adverse Event Data (Frequency, Severity, Duration) Phase3->Collect_AE Lab_Data Analyze Laboratory Data (Liver, Muscle, Renal Panels) Phase3->Lab_Data Compare_Profiles Compare Side Effect Profiles (A-585 vs. Fibrate) Collect_AE->Compare_Profiles Lab_Data->Compare_Profiles Final_Report Final_Report Compare_Profiles->Final_Report Generate Comparison Guide

Caption: Experimental workflow for comparative side effect analysis.

References

Cross-Validation of Analytical Techniques for the Quantification of Sultosilic Acid Piperazine Salt

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The robust and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Sultosilic acid piperazine (B1678402) salt, a compound with potential therapeutic applications, requires well-defined and validated analytical methods to ensure its quality, safety, and efficacy. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis of Sultosilic acid piperazine salt. The comparison is supported by detailed experimental protocols and a complete, albeit hypothetical, data set to illustrate the performance characteristics of each method.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in the pharmaceutical industry, particularly when transferring a method from one instrument to another (e.g., from HPLC to UPLC) or between laboratories. It serves to demonstrate that both methods are equivalent and produce comparable results within agreed-upon limits. The primary goal is to ensure the consistency and reliability of analytical data throughout the drug development lifecycle. This guide will compare a traditional HPLC method with a more modern UPLC method for the assay of this compound.

Comparative Data Analysis

The performance of the hypothetical HPLC and UPLC methods was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the comparative data.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL2 µL
Run Time 10 minutes2.5 minutes
Retention Time ~ 5.2 minutes~ 1.8 minutes
Theoretical Plates ~ 8,000~ 15,000
Tailing Factor 1.21.1

Table 2: Linearity

ParameterHPLC MethodUPLC Method
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99950.9998
Y-intercept 1205850
Slope 2543045210

Table 3: Precision

ParameterHPLC MethodUPLC Method
Repeatability (RSD, n=6) 0.85%0.45%
Intermediate Precision (RSD, n=6) 1.10%0.65%

Table 4: Accuracy (Recovery)

Concentration LevelHPLC Method (% Recovery)UPLC Method (% Recovery)
80% 99.2%100.1%
100% 100.5%100.3%
120% 99.8%99.9%
Average Recovery 99.8%100.1%

Table 5: Limit of Quantification (LOQ)

ParameterHPLC MethodUPLC Method
LOQ 1.0 µg/mL0.5 µg/mL

Experimental Protocols

The following are the detailed experimental protocols for the hypothetical HPLC and UPLC methods used for the analysis of this compound.

3.1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical final concentration of 100 µg/mL.

3.2. Ultra-Performance Liquid Chromatography (UPLC) Method

  • Instrumentation: A UPLC system capable of handling high backpressures, equipped with a binary pump, autosampler, column manager, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 2 µL.

    • Run Time: 2.5 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical final concentration of 100 µg/mL.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Parameters cluster_3 Cross-Validation HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation HPLC_Dev->HPLC_Val UPLC_Dev UPLC Method Development UPLC_Val UPLC Validation UPLC_Dev->UPLC_Val Linearity Linearity HPLC_Val->Linearity Precision Precision HPLC_Val->Precision Accuracy Accuracy HPLC_Val->Accuracy Specificity Specificity HPLC_Val->Specificity LOQ LOQ/LOD HPLC_Val->LOQ Robustness Robustness HPLC_Val->Robustness Comparison Comparative Analysis HPLC_Val->Comparison UPLC_Val->Linearity UPLC_Val->Precision UPLC_Val->Accuracy UPLC_Val->Specificity UPLC_Val->LOQ UPLC_Val->Robustness UPLC_Val->Comparison Conclusion Conclusion Comparison->Conclusion G cluster_parameters Key Validation Parameters (ICH Q2(R1)) MethodValidation Analytical Method Validation Accuracy Accuracy (Closeness to true value) MethodValidation->Accuracy Precision Precision (Degree of scatter) MethodValidation->Precision Specificity Specificity (Analyte assessment in presence of other components) MethodValidation->Specificity Linearity Linearity (Proportionality of signal to concentration) MethodValidation->Linearity Robustness Robustness (Capacity to remain unaffected by small variations) MethodValidation->Robustness Range Range (Interval of acceptable precision, accuracy, and linearity) Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility Linearity->Range LOQ Limit of Quantitation (Lowest amount quantified with precision and accuracy) Linearity->LOQ LOD Limit of Detection (Lowest amount detected) Linearity->LOD

In Vivo Efficacy of Sultosilic Acid Piperazine Salt Compared to Statins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct and comprehensive comparison of the in vivo efficacy of Sultosilic acid piperazine (B1678402) salt and statins is not feasible at this time due to a significant lack of publicly available research data for Sultosilic acid piperazine salt. While extensive information exists for statins, including detailed experimental protocols, quantitative in vivo efficacy data, and well-elucidated signaling pathways, the available information for this compound is sparse and largely descriptive.

This guide will first provide a detailed overview of the in vivo efficacy and mechanism of action of statins, presented in the requested format for a comparison guide. Subsequently, it will summarize the limited information available for this compound to highlight the current knowledge gaps that prevent a direct, data-driven comparison.

Statins: A Comprehensive Overview

Statins are a class of drugs that are widely used to lower cholesterol levels and reduce the risk of cardiovascular events. Their efficacy in preclinical and clinical settings is well-documented.

Mechanism of Action

Statins work by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.

Beyond their lipid-lowering effects, statins are also known to have pleiotropic effects, including anti-inflammatory, antioxidant, and plaque-stabilizing properties.

Signaling Pathway of Statins

Statin_Pathway HMG_CoA HMG-CoA Statins Statins HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Intracellular_Cholesterol Decreased Intracellular Cholesterol Statins->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate SREBP2 SREBP-2 Activation Intracellular_Cholesterol->SREBP2 LDLR_Gene LDL Receptor Gene Transcription SREBP2->LDLR_Gene LDL_Receptor Increased LDL Receptors on Hepatocyte LDLR_Gene->LDL_Receptor LDL_Clearance Increased LDL-C Clearance LDL_Receptor->LDL_Clearance LDL_C Bloodstream LDL-C LDL_C->LDL_Clearance

Statin Mechanism of Action
In Vivo Efficacy Data

The following table summarizes representative data on the in vivo efficacy of Atorvastatin (B1662188), a commonly used statin.

ParameterAnimal ModelTreatment GroupDosageDuration% Change from Control/Baseline
Serum Cholesterol Sprague-Dawley Rats (High-Cholesterol Diet)AtorvastatinLow Dose8 weeks↓ 40%
Plaque Volume Patients with Coronary Artery DiseaseAtorvastatin40 mg/day-↓ from baseline (37.09±12.01 to 30.69±8.12 mm³)
Plaque Volume Patients with Coronary Artery DiseaseAtorvastatin80 mg/day-↓ from baseline (36.47±14.68 to 24.99±1.01 mm³)
LDL Cholesterol Patients with Stable Atherosclerotic PlaquesAtorvastatin20 mg/day-Lowered to standard value
HDL Cholesterol Patients with Stable Atherosclerotic PlaquesAtorvastatin80 mg/day-↑ from baseline
hs-CRP Patients with Stable Atherosclerotic PlaquesAtorvastatin80 mg/day-↓ from baseline
Experimental Protocol: Atorvastatin Treatment in a Rat Model of Hypercholesterolemia

Objective: To evaluate the lipid-lowering effects of atorvastatin in a diet-induced hypercholesterolemic rat model.

Animal Model: Male Sprague-Dawley rats.

Diet:

  • Control Group: Standard rat chow.

  • High-Cholesterol Diet Group: Standard rat chow supplemented with cholesterol.

Experimental Groups:

  • Control group receiving vehicle.

  • High-cholesterol diet group receiving vehicle.

  • High-cholesterol diet group receiving Atorvastatin (e.g., 10 mg/kg/day, administered orally).

Duration: 8 weeks.

Procedure:

  • Animals are acclimatized for one week before the start of the experiment.

  • Body weight is recorded weekly.

  • At the end of the 8-week period, animals are fasted overnight.

  • Blood samples are collected for the analysis of serum total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

  • Liver tissues may be harvested for further analysis.

Data Analysis: Statistical analysis is performed to compare the lipid profiles between the different experimental groups.

Experimental Workflow

Experimental_Workflow Start Start Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping Acclimatization->Grouping Control Control Group (Standard Diet + Vehicle) Grouping->Control HCD High-Cholesterol Diet + Vehicle Grouping->HCD HCD_Statin High-Cholesterol Diet + Atorvastatin Grouping->HCD_Statin Treatment Treatment Period (8 weeks) Control->Treatment HCD->Treatment HCD_Statin->Treatment Fasting Overnight Fasting Treatment->Fasting Sampling Blood & Tissue Sampling Fasting->Sampling Analysis Lipid Profile Analysis Sampling->Analysis End End Analysis->End

In Vivo Statin Efficacy Study Workflow

This compound (A-585)

This compound, also known as A-585, is described as a lipid-lowering agent.[1][2][3][4] The available information, primarily from older studies and vendor descriptions, indicates its potential use in managing hyperlipidemia.

Reported Effects
  • Lipid Modification: It has been reported to decrease total cholesterol, triglycerides, beta-cholesterol (LDL), and pre-beta-cholesterol (VLDL), while increasing alpha-cholesterol (HDL).[3][5]

  • Platelet Function: It is also noted to reduce platelet adhesiveness.[1][3]

  • Fibrinolysis: A study comparing it to bezafibrate (B1666932) found that both drugs caused a significant shortening of the euglobulin lysis time.

Gaps in Available Data

A thorough review of available literature reveals a significant lack of detailed scientific data for this compound, which is necessary for a robust comparison with statins. The specific missing information includes:

  • No Detailed In Vivo Efficacy Data: There is a lack of published preclinical studies in relevant animal models of atherosclerosis detailing dose-response effects on plaque formation, composition, and progression.

  • Unknown Mechanism of Action: The specific biochemical pathways through which this compound exerts its lipid-lowering effects are not described in the available literature. Consequently, a signaling pathway diagram cannot be generated.

Conclusion

While statins are a well-characterized class of drugs with a vast body of evidence supporting their in vivo efficacy and detailing their mechanism of action, this compound remains a poorly documented compound in the public domain. The limited available information suggests it has lipid-lowering and anti-platelet properties, but the absence of detailed experimental data and mechanistic studies makes a direct comparison with statins impossible. For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap regarding the therapeutic potential and mechanisms of this compound. Further research would be required to establish its efficacy and mechanism of action before it could be considered a viable alternative or comparator to statins.

References

Unraveling the Mechanism of A-585 (TNB-585): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a detailed comparison of the performance of A-585, specifically the bispecific antibody TNB-585 , across different cell lines, supported by experimental data. TNB-585 is a T-cell engaging bispecific antibody designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC) by targeting the Prostate-Specific Membrane Antigen (PSMA) on tumor cells and the CD3 receptor on T-cells.[1][2]

Mechanism of Action: Bridging T-Cells and Tumor Cells

TNB-585 functions by physically linking cytotoxic T lymphocytes (CTLs) to PSMA-expressing tumor cells.[2] This targeted engagement activates the T-cells, leading to the CTL-mediated killing of the cancer cells.[2] A key feature of TNB-585 is its use of a low-affinity anti-CD3 arm, which is designed to induce potent tumor cell killing with minimal cytokine release, thereby potentially reducing the risk of cytokine release syndrome (CRS), a common toxicity associated with T-cell engaging therapies.[1][3]

Comparative Performance in Different Cell Lines

The efficacy of TNB-585 is critically dependent on the expression of PSMA on the target cell surface. Its mechanism has been evaluated in various prostate cancer cell lines with differing PSMA expression levels.

Binding Specificity

TNB-585 exhibits dose-dependent binding exclusively to PSMA-positive (PSMA+) cell lines. No significant binding is observed in PSMA-negative (PSMA−) cell lines, demonstrating its high specificity for the target antigen.[4]

Table 1: Binding Affinity of TNB-585 to PSMA+ Cell Lines

Cell LinePSMA ExpressionEC50 (nM)
LNCaPHigh24.1 - 38.4
C4-2MediumNot explicitly stated, but potent efficacy observed[1]
DU145NegativeNo binding observed[4]

EC50 values represent the concentration of TNB-585 required to achieve 50% of the maximum binding.[4]

Cytotoxicity and T-Cell Activation

TNB-585 induces potent, antigen-dependent cytotoxicity. In co-cultures of human T-cells and PSMA+ prostate tumor cells, TNB-585 treatment leads to significant tumor cell lysis.[3][4] This cytotoxic activity is accompanied by T-cell activation, as evidenced by the upregulation of activation markers like CD69, T-cell proliferation, and the production of cytotoxic granules containing perforin (B1180081) and granzyme.[1][4] Notably, T-cell activation is only observed in the presence of PSMA+ target cells, highlighting the targeted nature of TNB-585.[3]

Table 2: Functional Effects of TNB-585 in Co-culture Assays

Cell Line CombinationEffect on Tumor CellsEffect on T-Cells
T-cells + LNCaP (PSMA+)Potent and selective cytotoxicity[3][4]Dose-dependent activation (CD69 upregulation), proliferation, perforin and granzyme production[1][4]
T-cells + DU145 (PSMA−)No significant cytotoxicityNo significant activation

A significant finding is that TNB-585 achieves comparable tumor cell cytotoxicity to a similar bispecific antibody with a high-affinity anti-CD3 arm, but with significantly reduced cytokine production.[3] This supports the intended design of TNB-585 to mitigate the risk of CRS. Furthermore, TNB-585 demonstrates preferential activation of effector T-cells over immunosuppressive regulatory T-cells (Tregs).[4]

Signaling Pathway and Experimental Workflow

The mechanism of TNB-585 can be visualized as a two-step process: initial binding and subsequent T-cell mediated cytotoxicity. The experimental workflow to confirm this mechanism involves a series of in vitro assays.

TNB_585_Mechanism cluster_t_cell T-Cell PSMA PSMA CD3 CD3 TCR TCR Complex CD3->TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ca_release Ca2+ Release PLCg1->Ca_release NFAT NFAT Activation Ca_release->NFAT Granzyme Granzyme/Perforin Release NFAT->Granzyme Apoptosis Tumor Cell Apoptosis Granzyme->Apoptosis TNB585 TNB-585 TNB585->PSMA TNB585->CD3 Binds to

Caption: Signaling pathway of TNB-585 mediated T-cell cytotoxicity.

Experimental_Workflow cluster_flow T-Cell Activation start Start: Co-culture T-cells with PSMA+ or PSMA- tumor cells treatment Treat with varying concentrations of TNB-585 start->treatment flow_cytometry Flow Cytometry Analysis treatment->flow_cytometry cytotoxicity_assay Cytotoxicity Assay (e.g., LDH release) treatment->cytotoxicity_assay cytokine_assay Cytokine Measurement (e.g., ELISA, CBA) treatment->cytokine_assay cd69 CD69 Upregulation flow_cytometry->cd69 proliferation T-Cell Proliferation (e.g., CFSE dilution) flow_cytometry->proliferation end End: Confirm Mechanism of Action cytotoxicity_assay->end_point cytokine_assay->end_point cd69->end_point proliferation->end_point end_point->end

Caption: Experimental workflow for confirming the mechanism of action of TNB-585.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

T-Cell Redirected Cytotoxicity Assay
  • Cell Preparation: Target tumor cells (e.g., LNCaP, DU145) are seeded in 96-well plates. Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Co-culture: T-cells are added to the tumor cells at a specified effector-to-target (E:T) ratio.

  • Treatment: TNB-585 is added in a dose-response manner. A negative control (without antibody) and a positive control (a similar antibody with a high-affinity CD3 binder) are included.[1]

  • Incubation: The co-culture is incubated for a defined period (e.g., 48-72 hours).

  • Analysis: Tumor cell viability is assessed using methods like lactate (B86563) dehydrogenase (LDH) release assay or a luminescence-based cell viability assay.

Flow Cytometry for T-Cell Activation
  • Sample Preparation: Cells from the co-culture assay are harvested.

  • Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers, such as CD3, CD4, CD8, and the activation marker CD69.[4] For proliferation analysis, T-cells can be pre-labeled with a dye like Carboxyfluorescein succinimidyl ester (CFSE) before co-culture.

  • Acquisition: Samples are analyzed on a flow cytometer.

  • Data Analysis: The percentage of activated T-cells (CD69+) and the extent of proliferation (CFSE dilution) are quantified.

Cytokine Release Assay
  • Supernatant Collection: Supernatants from the co-culture assays are collected at various time points.

  • Analysis: The concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) is measured using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).[1]

Conclusion

The available data robustly confirms the mechanism of action of TNB-585 as a PSMA-dependent T-cell engaging bispecific antibody. Its ability to induce potent cytotoxicity against PSMA+ prostate cancer cells while minimizing cytokine release highlights its potential as a promising therapeutic for mCRPC. The provided experimental framework offers a solid foundation for further investigation and validation of TNB-585's activity in various preclinical models.

References

A Head-to-Head Examination of Piperazine Sultosylate and Modern Hyperlipidemia Therapies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hyperlipidemia management, a diverse array of therapeutic agents is available, each with distinct mechanisms and clinical profiles. This guide provides a comparative analysis of Piperazine (B1678402) sultosylate against contemporary treatments, including statins, ezetimibe, PCSK9 inhibitors, and fibrates. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data to inform future research and development.

Efficacy and Safety Profile: A Comparative Analysis

The management of hyperlipidemia primarily focuses on reducing low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][2] Modern therapies have demonstrated significant efficacy in lowering LDL-C levels, while the data for Piperazine sultosylate is more limited and originates from older studies.

Statins are considered the first-line treatment for hyperlipidemia, effectively reducing LDL-C levels and the risk of ASCVD.[1] PCSK9 inhibitors have shown even greater efficacy in LDL-C reduction and are often used as an adjunct to statin therapy in high-risk patients.[3][4] Ezetimibe, a cholesterol absorption inhibitor, provides additional LDL-C lowering when combined with statins.[1] Fibrates are primarily used to lower triglyceride levels.[5]

Piperazine sultosylate has been evaluated in clinical trials, demonstrating some effects on lipid parameters. In a study comparing it with bezafibrate (B1666932), both drugs significantly reduced total cholesterol and triglycerides.[6] Another trial investigating its use in combination with pravastatin (B1207561) found that the combination therapy decreased small, dense LDL particles, which are considered atherogenic.[7] However, in the same study, Piperazine sultosylate did not show efficacy in reducing triglyceride levels when added to pravastatin.[7]

The following tables summarize the quantitative data on the efficacy and safety of these treatments based on available clinical trial data.

Table 1: Comparative Efficacy of Hyperlipidemia Treatments (% Reduction in Lipid Parameters)
Treatment ClassDrug(s)LDL-C ReductionTriglyceride ReductionHDL-C IncreaseReference
Piperazine Sultosylate Piperazine sultosylateSignificant reduction (specific % not detailed in abstract)Significant reduction (specific % not detailed in abstract)Significant increase (specific % not detailed in abstract)[6]
Piperazine sultosylate + Pravastatin-6.4% (vs. +12.6% with Pravastatin alone, p=0.022)No significant difference from Pravastatin aloneNot specified[7]
Statins Atorvastatin, Rosuvastatin, Simvastatin, Pravastatin30% - >50% (dose-dependent)VariableModest[2][8]
Cholesterol Absorption Inhibitor Ezetimibe15% - 20%ModestModest[1]
PCSK9 Inhibitors Evolocumab, Alirocumab50% - 60% (on top of statin therapy)ModestModest[3][5]
Fibrates Bezafibrate, FenofibrateVariable (modest LDL-C lowering)20% - 50%10% - 20%[5]
Table 2: Overview of Common Adverse Events
Treatment ClassCommon Adverse EventsReference
Piperazine Sultosylate Not detailed in available abstracts.
Statins Muscle pain, liver enzyme elevations, increased risk of new-onset diabetes.[2][4]
Cholesterol Absorption Inhibitor Generally well-tolerated; diarrhea, sinusitis.[1]
PCSK9 Inhibitors Injection site reactions, nasopharyngitis.[4]
Fibrates Dyspepsia, gallstones, myopathy (especially with statins).[5]

Mechanisms of Action and Signaling Pathways

The therapeutic agents for hyperlipidemia operate through diverse molecular mechanisms to modulate lipid metabolism. The signaling pathways for statins and PCSK9 inhibitors are well-characterized. In contrast, the precise lipid-lowering mechanism of Piperazine sultosylate is not well-established in the available literature. Some research on other piperazine derivatives suggests a potential link to the upregulation of genes involved in cholesterol biosynthesis, though this is not confirmed for Piperazine sultosylate.

Statin Signaling Pathway

Statins competitively inhibit HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream.

Statin_Pathway cluster_Hepatocyte Hepatocyte Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Intracellular_Cholesterol Intracellular Cholesterol Cholesterol_Synthesis->Intracellular_Cholesterol SREBP2 SREBP-2 Intracellular_Cholesterol->SREBP2 downregulates LDLR_Gene LDL Receptor Gene SREBP2->LDLR_Gene activates LDLR LDL Receptor LDLR_Gene->LDLR expression LDL_C Bloodstream LDL-C LDLR->LDL_C uptake Hepatocyte Hepatocyte

Caption: Statin mechanism of action.

PCSK9 Inhibitor Signaling Pathway

PCSK9 is a protein that binds to LDL receptors, targeting them for degradation. PCSK9 inhibitors are monoclonal antibodies that bind to circulating PCSK9, preventing it from interacting with LDL receptors. This leads to an increased number of LDL receptors on the hepatocyte surface, thereby enhancing LDL-C clearance from the blood.

PCSK9_Pathway cluster_Extracellular Extracellular Space PCSK9_Inhibitor PCSK9 Inhibitor PCSK9 PCSK9 PCSK9_Inhibitor->PCSK9 binds & inhibits LDLR LDL Receptor PCSK9->LDLR binds to LDLR_Degradation LDL Receptor Degradation LDLR->LDLR_Degradation promotes LDL_C_Uptake LDL-C Uptake LDLR->LDL_C_Uptake mediates Bloodstream_LDL_C Bloodstream LDL-C LDL_C_Uptake->Bloodstream_LDL_C reduces

Caption: PCSK9 inhibitor mechanism of action.

Experimental Protocols

Detailed experimental protocols for the early clinical trials of Piperazine sultosylate are not fully available in the retrieved literature. However, the study designs are described in the abstracts. For modern hyperlipidemia treatments, the methodologies are well-documented in numerous large-scale clinical trials.

Piperazine Sultosylate Studies: Methodological Overview
  • Piperazine sultosylate vs. Bezafibrate: A double-blind, cross-over study was conducted in 20 patients with primary hyperlipoproteinemia.[6] The study assessed parameters of lipoprotein metabolism, fibrinolysis, and platelet function.[6]

  • Piperazine sultosylate with Pravastatin: A pilot clinical trial enrolled 26 patients with type IIb hyperlipoproteinemia.[7] Patients were randomized to receive pravastatin 40 mg/day alone or in combination with piperazine-sultosilate 1000 mg/day for 12 weeks.[7] The primary outcomes measured were concentrations of triglycerides, cholesterol, and apolipoproteins A and B.[7]

Representative Experimental Workflow for a Modern Hyperlipidemia Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating a novel hyperlipidemia treatment, based on descriptions of modern studies.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (e.g., Novel Drug + Statin) Randomization->Treatment_Arm Control_Arm Control Group (e.g., Placebo + Statin) Randomization->Control_Arm Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment_Arm->Follow_Up Control_Arm->Follow_Up Data_Collection Data Collection (Lipid Panels, Safety Labs) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results

Caption: A typical clinical trial workflow.

Conclusion

Modern hyperlipidemia treatments, particularly statins and PCSK9 inhibitors, offer potent and well-documented efficacy in reducing LDL-C and cardiovascular risk. Piperazine sultosylate, based on limited and older data, appears to have a modest lipid-modifying effect. Its potential role in specifically targeting small, dense LDL particles may warrant further investigation. However, the lack of extensive, modern clinical trial data and a clearly defined mechanism of action position it as a compound of historical interest rather than a current therapeutic alternative. Future research in hyperlipidemia will likely continue to focus on novel pathways and combination therapies to address residual cardiovascular risk.

References

Benchmarking the Therapeutic Potential of Sultosilic Acid Piperazine Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

Sultosilic acid piperazine (B1678402) salt, also known as Piperazine sultosylate or A-585, is a compound identified for its lipid-lowering and anti-platelet adhesiveness properties.[1][2] This guide provides a comparative analysis of Sultosilic acid piperazine salt against established and contemporary therapeutic agents for hyperlipidemia. The primary comparator from its initial clinical evaluation, bezafibrate (B1666932), is examined in detail, alongside modern standards of care including statins and PCSK9 inhibitors. This document aims to contextualize the therapeutic potential of this compound based on available data and provide detailed experimental methodologies for the key assessments cited.

Comparative Efficacy in Lipid Reduction

The therapeutic efficacy of this compound is primarily documented in a 1983 double-blind, cross-over study where it was compared with bezafibrate in patients with primary hyperlipoproteinemia. While the full quantitative data from this study is not widely available, the published abstract indicates that both this compound and bezafibrate significantly reduced total cholesterol, triglycerides, beta- and pre-beta-cholesterol, while increasing alpha-cholesterol (HDL).[3]

For a comprehensive benchmark, the following tables summarize the lipid-modifying effects of bezafibrate and current first and second-line therapies for hyperlipidemia.

Table 1: Comparative Efficacy of Oral Lipid-Lowering Therapies

Therapeutic AgentClassTypical DosageLDL-C ReductionHDL-C IncreaseTriglyceride Reduction
This compound (A-585) -Not EstablishedSignificant Reduction¹Significant Increase¹Significant Reduction¹
Bezafibrate Fibrate400 mg/day~12%[4]~20%[4]~45%[4]
Atorvastatin Statin10-80 mg/day35-61%[5][6]2-7%[6]12-25%[5][6]
Rosuvastatin Statin5-40 mg/day46-55%[7]~7%[7]Significant Reduction

¹As per the abstract of the 1983 Vinazzer et al. study; specific percentages are not available.

Table 2: Efficacy of Injectable Lipid-Lowering Therapies (PCSK9 Inhibitors)

Therapeutic AgentClassTypical DosageLDL-C Reduction
Alirocumab (B1149425) PCSK9 Inhibitor75-150 mg every 2 weeks47-62%[8][9][10]
Evolocumab PCSK9 Inhibitor140 mg every 2 weeks or 420 mg monthly60-76%[11][12]

Comparative Effects on Platelet Function

A notable characteristic of this compound is its reported ability to reduce platelet adhesiveness.[1][3] This effect was also observed with bezafibrate in the 1983 comparative study.[3]

Table 3: Comparative Effects on Platelet Aggregation/Adhesiveness

Therapeutic AgentEffect on Platelet Function
This compound (A-585) Significant diminution of platelet adhesiveness[3]
Bezafibrate Significant diminution of platelet adhesiveness[4][13][14]

Mechanisms of Action

This compound

The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. Its observed effects suggest an influence on lipid metabolism and platelet function.

This compound This compound Lipid Metabolism Lipid Metabolism This compound->Lipid Metabolism Platelet Function Platelet Function This compound->Platelet Function Total Cholesterol Total Cholesterol Lipid Metabolism->Total Cholesterol Triglycerides Triglycerides Lipid Metabolism->Triglycerides HDL-C HDL-C Lipid Metabolism->HDL-C Platelet Adhesiveness Platelet Adhesiveness Platelet Function->Platelet Adhesiveness

Caption: Conceptual pathway of this compound's observed effects.

Bezafibrate

Bezafibrate is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ.[15] Its primary lipid-lowering effect is mediated through the activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism.

cluster_0 Cell Nucleus Bezafibrate Bezafibrate PPARα PPARα Bezafibrate->PPARα activates RXR RXR PPARα->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene Transcription Gene Transcription PPRE->Gene Transcription ↑ LPL Synthesis ↑ LPL Synthesis Gene Transcription->↑ LPL Synthesis ↑ ApoA-I/A-II Synthesis ↑ ApoA-I/A-II Synthesis Gene Transcription->↑ ApoA-I/A-II Synthesis ↓ ApoC-III Synthesis ↓ ApoC-III Synthesis Gene Transcription->↓ ApoC-III Synthesis ↑ Triglyceride Catabolism ↑ Triglyceride Catabolism ↑ LPL Synthesis->↑ Triglyceride Catabolism ↑ HDL Formation ↑ HDL Formation ↑ ApoA-I/A-II Synthesis->↑ HDL Formation ↑ LPL Activity ↑ LPL Activity ↓ ApoC-III Synthesis->↑ LPL Activity

Caption: Bezafibrate's mechanism via PPARα activation.

Experimental Protocols

Representative Protocol for a Double-Blind, Cross-Over Hyperlipidemia Clinical Trial (circa 1980s)

Based on common clinical trial designs of the era, such as the Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT), a representative protocol for the Vinazzer et al. (1983) study would likely include the following elements.[16][17][18]

Patient Screening Patient Screening Washout Period Washout Period Patient Screening->Washout Period Randomization Randomization Washout Period->Randomization Treatment Period 1 Treatment Period 1 Randomization->Treatment Period 1 Group A: Drug 1 Group B: Drug 2 Washout Period 2 Washout Period 2 Treatment Period 1->Washout Period 2 Treatment Period 2 Treatment Period 2 Washout Period 2->Treatment Period 2 Group A: Drug 2 Group B: Drug 1 Final Assessment Final Assessment Treatment Period 2->Final Assessment

Caption: A typical double-blind, cross-over study design.

  • Patient Selection: Asymptomatic adult males with primary hypercholesterolemia (Type II hyperlipoproteinemia) would be recruited.[16] Exclusion criteria would include secondary causes of hypercholesterolemia and existing cardiovascular disease.[17][19]

  • Dietary Standardization: All participants would be placed on a moderate cholesterol-lowering diet for a specified period before and during the trial.[16]

  • Washout Period: A washout period of several weeks would be implemented to eliminate the effects of any prior lipid-lowering medications.

  • Randomization: Patients would be randomly assigned in a double-blind manner to one of two treatment sequences (e.g., this compound followed by bezafibrate, or vice versa).

  • Treatment Periods: Each treatment period would last for a predefined duration (e.g., several weeks to months), during which patients would receive the assigned medication.

  • Cross-Over: Following the first treatment period and another washout period, patients would be switched to the alternate treatment.

  • Data Collection: Blood samples would be collected at baseline and at the end of each treatment period for the analysis of total cholesterol, triglycerides, lipoprotein fractions (beta, pre-beta, and alpha), and platelet adhesiveness.

  • Platelet Adhesiveness/Aggregation Measurement: Platelet function would likely be assessed by measuring the retention of platelets in a glass bead column or by using an aggregometer to measure the change in light transmission through a platelet-rich plasma sample after the addition of an aggregating agent like ADP or collagen.[14]

Conclusion

This compound demonstrated lipid-lowering and anti-platelet adhesiveness effects comparable to bezafibrate in an early clinical evaluation.[3] However, a significant lack of modern research and detailed mechanistic studies limits its current therapeutic benchmarking. In contrast, the comparator drug, bezafibrate, has a well-understood mechanism of action as a pan-PPAR agonist. Furthermore, the field of lipid management has advanced considerably with the advent of highly efficacious therapies such as statins and PCSK9 inhibitors, which offer substantial reductions in LDL-C and have proven cardiovascular benefits.[5][7][11][12] While the dual action of this compound on lipids and platelet function is of scientific interest, its therapeutic potential remains largely uncharacterized in the context of current treatment paradigms. Further research, including detailed mechanistic studies and well-controlled clinical trials, would be necessary to fully evaluate its place in the modern therapeutic landscape.

References

A Comparative Guide to the Preclinical Efficacy of A-585 (CS585) in Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antiplatelet agent A-585 (CS585) with established alternatives, supported by preclinical experimental data. The information is intended to assist researchers in evaluating its potential for further development.

Executive Summary

A-585 (CS585) is a novel, selective prostacyclin (IP) receptor agonist that demonstrates potent antiplatelet activity.[1][2][3][4] Preclinical studies indicate that it effectively inhibits platelet aggregation and activation with a sustained in vivo effect and potentially a lower bleeding risk compared to some existing therapies.[1][2][3] Its mechanism of action, centered on increasing intracellular cyclic AMP (cAMP), offers a distinct profile when compared to standard antiplatelet agents like aspirin (B1665792) and clopidogrel (B1663587).

Comparative Analysis of In Vitro Antiplatelet Activity

The following table summarizes the in vitro efficacy of A-585 (CS585) and comparator antiplatelet agents in inhibiting platelet aggregation induced by various agonists. Data is presented as the half-maximal inhibitory concentration (IC50) where available.

CompoundMechanism of ActionIC50 vs. ADP-induced AggregationIC50 vs. Collagen-induced AggregationIC50 vs. Thrombin-induced Aggregation
A-585 (CS585) Prostacyclin (IP) Receptor AgonistData not availableComplete inhibition at 100 nM[1]Data not available
Aspirin COX-1 Inhibitor~1-10 µM (in vitro incubation)Data not availableData not available
Clopidogrel (Active Metabolite) P2Y12 Receptor Antagonist~1.8 µM[5]Not applicable (specific to ADP)Not applicable (specific to ADP)
Iloprost Prostacyclin (IP) Receptor AgonistData not available~3.0-3.6 nMData not available
Selexipag Prostacyclin (IP) Receptor Agonist~1.5 µM (parent); ~0.3 µM (related compound)Data not availableData not available

In Vivo Preclinical Models: A Comparative Overview

A-585 (CS585) has been evaluated in murine models of thrombosis and hemostasis, demonstrating significant antithrombotic efficacy.

Preclinical ModelA-585 (CS585) EffectComparator EffectsKey Findings
FeCl3-Induced Carotid Artery Thrombosis Dose-dependent reduction in thrombus formation.[1]Established models for evaluating antiplatelet agents.Demonstrates in vivo antithrombotic potential in an arterial thrombosis model.
Laser-Induced Cremaster Arteriolar Thrombosis Sustained inhibition of platelet accumulation for at least 24 hours post-administration.[6][7]Iloprost: effect diminishes by 4 hours. Selexipag: effect diminishes by 18 hours.[6][7]A-585 (CS585) shows a significantly longer duration of action compared to other IP receptor agonists.[6][7]
Tail Bleeding Time Not observed to increase the risk of bleeding in mouse models.[1][4]Aspirin and other potent antiplatelet agents typically prolong bleeding time.Suggests a favorable safety profile with a potential separation between antithrombotic efficacy and bleeding risk.[1][2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental evaluation of A-585 (CS585), the following diagrams are provided.

G cluster_A585 A-585 (CS585) / Iloprost / Selexipag cluster_Aspirin Aspirin cluster_Clopidogrel Clopidogrel A585 A-585 (CS585) IP_Receptor Prostacyclin (IP) Receptor A585->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Inhibition Inhibition of Platelet Activation PKA->Inhibition Aspirin Aspirin COX1 COX-1 Aspirin->COX1 Inhibits TXA2 Thromboxane A2 COX1->TXA2 AA Arachidonic Acid AA->COX1 Platelet_Activation_A Platelet Activation TXA2->Platelet_Activation_A Clopidogrel Clopidogrel (Active Metabolite) P2Y12 P2Y12 Receptor Clopidogrel->P2Y12 Inhibits Platelet_Activation_C Platelet Activation P2Y12->Platelet_Activation_C ADP ADP ADP->P2Y12

Caption: Signaling pathways of A-585 (CS585) and comparator antiplatelet drugs.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LTA Light Transmission Aggregometry (vs. ADP, Collagen, Thrombin) Data Comparative Data Analysis LTA->Data Flow Flow Cytometry (P-selectin, PAC-1 expression) Flow->Data TEG Thromboelastography TEG->Data Thrombosis FeCl3-Induced Thrombosis Model (Thrombus formation) Bleeding Tail Bleeding Time Assay (Hemostasis) Start Compound A-585 (CS585) Screening Start->LTA Start->Flow Data->Thrombosis Data->Bleeding

References

Safety Operating Guide

Proper Disposal of Sultosilic Acid Piperazine Salt: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Sultosilic acid piperazine (B1678402) salt (CAS No. 57775-27-6), a compound used by researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and information regarding the disposal of similar chemical substances.

Hazard Assessment and Classification

Prior to disposal, it is crucial to treat Sultosilic acid piperazine salt as a hazardous chemical waste. This is due to the lack of a specific Safety Data Sheet (SDS) for the compound and the known hazards of its piperazine component, which may require disposal as a hazardous waste.[1] All chemical waste must be managed in a way that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations.[2]

Key Principles:

  • Do Not Dispose Down the Drain: Organic substances should not be poured down the drain.[3]

  • Segregation is Key: Do not mix this compound waste with other waste streams to avoid potentially dangerous reactions.[4]

  • Consult Local Regulations: Always adhere to the specific disposal regulations of your institution and region.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or fume hood.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Remove all sources of ignition.[1][5]

    • Wearing appropriate PPE, collect the spilled solid material using dry methods to avoid generating dust.[5][6]

    • Place the collected material into a designated, labeled hazardous waste container.[5][6]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately and alert your institution's emergency response team.[6]

    • Prevent the spill from entering drains or waterways.[6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to manage it as a hazardous chemical waste through a licensed waste disposal company.

Step 1: Containerization

  • Place the this compound waste into a chemically compatible, leak-proof container with a secure lid.[4]

  • The container must be in good condition, free from damage or deterioration.[4]

  • If the original container is used, ensure it is properly sealed. For waste generated from experiments, use a new, appropriate container.

Step 2: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "57775-27-6"

    • The approximate quantity of waste

    • The date of accumulation

    • The specific hazards (e.g., "Toxic," "Irritant" - based on piperazine data)

Step 3: Storage

  • Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7]

  • The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Ensure the container is kept closed except when adding waste.[8]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with all the necessary information about the waste, including the chemical name and quantity.

Experimental Protocols

As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The procedures outlined are based on established safety and waste management principles.

Disposal Workflow Diagram

G A Step 1: Identify Waste B Step 2: Wear Appropriate PPE A->B Safety First C Step 3: Package in a Labeled, Sealed Container B->C Containment D Step 4: Store in a Designated Satellite Accumulation Area C->D Secure Storage E Step 5: Contact EHS for Pickup D->E Initiate Disposal F Step 6: Professional Disposal E->F Final Disposition

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Sultosilic Acid Piperazine Salt

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sultosilic acid piperazine (B1678402) salt (CAS No. 57775-27-6) was found in the available resources. The following guidance is based on safety information for structurally related compounds, including piperazine and its derivatives. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment before handling this compound and to consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential, immediate safety and logistical information for the operational handling and disposal of Sultosilic acid piperazine salt, a novel lipid-lowering agent. The procedural guidance is designed to answer specific operational questions and to ensure laboratory safety.

Personal Protective Equipment (PPE)

Based on the handling guidelines for related piperazine compounds, the following personal protective equipment is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory. Use chemical safety goggles where splashing is a possibility.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fastened to protect against skin contact.
Respiratory Protection Not Generally RequiredBased on related compounds, respiratory protection is not typically required if work is conducted in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For long-term storage, maintain the compound at -20°C.

Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.

  • Use a calibrated balance to weigh the required amount of the compound.

  • Slowly add the compound to the desired solvent to avoid splashing.

General Handling:

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and to comply with regulations.

  • Unused Compound: Dispose of the unused compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, pipette tips, paper towels) should be considered contaminated and disposed of as chemical waste.

  • Solutions: Aqueous solutions should be collected in a designated waste container for chemical waste disposal.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a research laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solvent Prepare Solvent Weigh Compound->Prepare Solvent Dissolve Compound Dissolve Compound Prepare Solvent->Dissolve Compound Perform Experiment Perform Experiment Dissolve Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard laboratory workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sultosilic acid piperazine salt
Reactant of Route 2
Sultosilic acid piperazine salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.